molecular formula C7H14ClN B1469378 cis-Octahydrocyclopenta[c]pyrrole hydrochloride CAS No. 926276-10-0

cis-Octahydrocyclopenta[c]pyrrole hydrochloride

Cat. No.: B1469378
CAS No.: 926276-10-0
M. Wt: 147.64 g/mol
InChI Key: HVZRRRPCVOJOLJ-UKMDXRBESA-N
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Description

Cis-Octahydrocyclopenta[c]pyrrole hydrochloride is a useful research compound. Its molecular formula is C7H14ClN and its molecular weight is 147.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-6-4-8-5-7(6)3-1;/h6-8H,1-5H2;1H/t6-,7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZRRRPCVOJOLJ-UKMDXRBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNC[C@@H]2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926276-10-0
Record name rac-(3aR,6aS)-octahydrocyclopenta[c]pyrrole hydrochloride
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Foundational & Exploratory

cis-Octahydrocyclopenta[c]pyrrole hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to cis-Octahydrocyclopenta[c]pyrrole Hydrochloride: A Privileged Scaffold in Drug Discovery

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

Octahydrocyclopenta[c]pyrrole, a saturated bicyclic amine, represents a quintessential "privileged scaffold" in modern drug discovery.[1] Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of pharmacophoric elements, enabling high-affinity and selective interactions with biological targets.[1] The hydrochloride salt form, this compound, is a stable and commonly used variant that serves as a crucial building block in the synthesis of a wide array of biologically active compounds.[2]

This guide offers an in-depth exploration of the fundamental physicochemical properties, synthesis, analytical characterization, and applications of the this compound core. As a Senior Application Scientist, the narrative herein is designed to merge technical data with practical, field-proven insights for researchers, chemists, and drug development professionals.

Chapter 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in complex synthetic and biological systems. This chapter delineates the core physicochemical characteristics of this compound.

Identification and Nomenclature

The compound is systematically named and identified by several conventions. Its CAS number, 926276-10-0, specifically refers to the cis-hydrochloride salt.[3][4] The corresponding free base is registered under CAS number 5661-03-0.[5]

Identifier Value
IUPAC Name (3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole hydrochloride
Synonyms cis-octahydro-cyclopenta[c]pyrrole HCl; 3-azabicyclo[3.3.0]octane HCl[1][3][4]
CAS Number 926276-10-0[3]
Molecular Formula C₇H₁₄ClN[3]
Molecular Weight 147.65 g/mol [3]
PubChem CID 67080793[4]
Physical Properties

The physical state and solubility profile are critical for experimental design, including reaction setup and formulation.

Property Value Source(s)
Appearance White to off-white solid/powder.[3][6]
Melting Point ~200 - 220 °C (decomposes)[6]
Boiling Point Decomposes before boiling.[6]
Solubility Soluble in polar solvents (water, methanol, ethanol).[6]
pH Aqueous solutions are acidic due to the hydrochloride salt.[6]

Note: Properties such as boiling point (165 °C at 760 mmHg), density (0.934 g/cm³), and flash point (44.8 °C) are reported for the free base, octahydrocyclopenta[c]pyrrole.[5][7]

Molecular Structure and Stereochemistry

The defining feature of this molecule is its fused bicyclic system, which imparts significant conformational rigidity. The "cis" designation indicates that the hydrogen atoms at the two bridgehead carbons (3a and 6a) are on the same face of the molecule. This stereochemical arrangement is crucial for its function as a scaffold, as it locks the three-dimensional shape and dictates the spatial vectors of any substituents.

Caption: 2D structure of this compound.

Chapter 2: Synthesis and Reactivity

The utility of a building block is defined by its accessibility and predictable reactivity. This molecule can be prepared via several strategic routes, each with distinct advantages.

Key Synthetic Pathways

The synthesis of the octahydrocyclopenta[c]pyrrole core is well-documented in patent literature, reflecting its commercial importance. The common theme is the formation of the bicyclic ring system through cyclization.

Protocol: Synthesis via Reductive Cyclization of a Bicyclic Imide

This common laboratory and industrial approach relies on the robust reduction of a stable imide precursor. The causality for this choice is the high yield and stereochemical control often afforded by hydride-based reductions.

  • Precursor Formation: A suitable cyclopentane-1,2-dicarboxylic acid derivative is converted into the corresponding bicyclic imide (a cyclopentyl imide compound) through reaction with ammonia or an ammonia equivalent.[8]

  • Reduction: The imide is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) or toluene under an inert atmosphere (e.g., nitrogen).[8]

  • Reductant Addition: A powerful reducing agent, such as a borane complex or sodium borohydride activated by a Lewis acid (e.g., zinc chloride), is added portion-wise at a controlled temperature.[8] The Lewis acid coordinates to the carbonyl oxygens, increasing their electrophilicity and facilitating hydride attack.

  • Workup and Isolation: The reaction is quenched with an acidic aqueous solution. The free base is then liberated by basifying the aqueous layer to a pH of 8-9 and extracted with an organic solvent.[8]

  • Salt Formation: The hydrochloride salt is formed by treating the isolated free base with hydrochloric acid in a suitable solvent, leading to precipitation of the final product.

Caption: Generalized workflow for imide reduction synthesis.

Chemical Reactivity

The chemical behavior is dominated by the secondary amine. This functional group serves as the primary handle for incorporating the scaffold into larger target molecules.

  • N-Alkylation: The amine can be readily alkylated using alkyl halides or via reductive amination with aldehydes or ketones.

  • N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) forms stable amide bonds.

  • N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be employed to attach aryl or heteroaryl moieties.

Chapter 3: Applications in Drug Discovery

The rigid conformation of the cis-octahydrocyclopenta[c]pyrrole scaffold is its most valuable asset, making it a powerful tool for constraining the orientation of pharmacophoric groups.

The Privileged Scaffold Concept

In drug design, conformational flexibility can be a liability, leading to binding at multiple off-target sites. Rigid scaffolds like this one reduce the entropic penalty of binding to a target receptor by pre-organizing the molecule into a bioactive conformation. This often translates to enhanced potency and selectivity.[1]

cluster_0 Drug-Target Interaction Scaffold cis-Octahydrocyclopenta[c]pyrrole Core Rigid 3D Structure Target Biological Target Specific Binding Pocket Scaffold->Target Precise Orientation Substituents Pharmacophoric Groups (R₁, R₂) Flexible Substituents->Scaffold Attached to Core

Caption: Scaffold directs substituent binding to a target.

Case Studies

The strategic importance of this building block is highlighted by its incorporation into approved drugs and clinical candidates.

  • Antivirals (e.g., Telaprevir): Used as an intermediate for hepatitis C protease inhibitors. The scaffold helps position key functional groups to interact with the enzyme's active site.[2]

  • Antidiabetics (e.g., Gliclazide): Serves as an intermediate in the synthesis of certain sulfonylurea drugs.[2]

  • Emerging Applications: Research has shown its potential in the development of novel anti-inflammatory, anti-tumor, and neuroprotective agents.[9]

Chapter 4: Safety, Handling, and Storage

As with any reactive chemical intermediate, adherence to strict safety protocols is mandatory. The hydrochloride salt is generally stable but requires careful handling.

Hazard Identification

The compound is classified as an irritant and may cause serious eye damage.[10]

Hazard Class GHS Statement Pictogram
Skin IrritationH315: Causes skin irritation.Irritant (❗)
Eye IrritationH319: Causes serious eye irritation.Irritant (❗)
Respiratory IrritationH335: May cause respiratory irritation.Irritant (❗)

The free base is more hazardous, classified as causing severe skin burns and eye damage (Corrosive, corrosive).[11]

Protocol for Safe Handling

A self-validating protocol ensures user safety and experimental integrity.

  • Engineering Controls: All manipulations (weighing, transfers, dissolution) must be performed in a certified chemical fume hood to prevent inhalation of dust.[12]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly-fitting safety goggles or a face shield.[13][14]

  • Dispensing: Use non-sparking tools for handling the solid. Avoid creating dust.[14]

  • Spill Management: In case of a spill, evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • First Aid:

    • Eyes: Immediately flush with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]

    • Skin: Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[12]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

Storage and Stability

Proper storage is crucial to maintain the compound's purity and integrity.

  • Conditions: Store in a cool, dry, and well-ventilated area.[6]

  • Container: Keep in a tightly sealed container to protect from moisture and air.[6] Some sources suggest it may be sensitive to light and air, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[15]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides to prevent hazardous reactions.[6][15]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically vital tool in the arsenal of the medicinal chemist. Its inherent structural rigidity, combined with the synthetic accessibility of its secondary amine, provides a reliable and powerful platform for the design of next-generation therapeutics. By understanding its chemical properties, handling requirements, and strategic applications, researchers can effectively leverage this privileged scaffold to accelerate the drug discovery process.

References

  • Home Sunshine Pharma. (n.d.). Octahydrocyclopenta[c]pyrrole CAS 5661-03-0. Retrieved from [Link]

  • Bouling Chemical Co., Limited. (n.d.). Octahydrocyclopenta[C]Pyrrole Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopenta(c)pyrrole, octahydro-, cis-. Retrieved from [Link]

  • Google Patents. (2013). WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole.
  • Eureka. (2013). Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof. Retrieved from [Link]

  • Google Patents. (2014). CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole.
  • Preclinical Research CRO. (n.d.). CAS 5661-03-0 Octahydrocyclopenta[c]pyrrole. Retrieved from [Link]

  • PubChem. (n.d.). Octahydrocyclopenta(c)pyrrole. Retrieved from [Link]

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An In-Depth Technical Guide to the Structure Elucidation of cis-Octahydrocyclopenta[c]pyrrole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Unambiguous Structure Verification in Drug Development

In the landscape of modern medicinal chemistry, the cis-octahydrocyclopenta[c]pyrrole scaffold represents a privileged structure. Its rigid, bicyclic framework offers a three-dimensional canvas for the precise positioning of pharmacophoric elements, making it a valuable core in the design of novel therapeutics.[1] The hydrochloride salt form is frequently employed to enhance the solubility and stability of such amine-containing drug candidates. However, the journey from a promising molecular design to a viable clinical candidate is paved with rigorous analytical challenges. Chief among these is the unequivocal confirmation of its three-dimensional structure. The seemingly subtle distinction between isomers can lead to profound differences in biological activity and safety profiles.

This technical guide provides a comprehensive, in-depth walkthrough of the multi-technique approach required for the complete structure elucidation of cis-octahydrocyclopenta[c]pyrrole hydrochloride. Moving beyond a mere recitation of methods, this document delves into the "why" behind the "how"—explaining the causal logic that dictates experimental choices and the synergy between different analytical techniques. It is designed for researchers, scientists, and drug development professionals who require not just data, but a validated, trustworthy, and holistic understanding of their molecule's architecture.

The Analytical Challenge: A Multi-faceted Puzzle

The structure elucidation of this compound is a puzzle that requires multiple pieces of evidence to solve definitively. The core challenges lie in confirming:

  • Connectivity: The fundamental sequence of atomic bonds.

  • Regiochemistry: The correct placement of atoms within the bicyclic system.

  • Stereochemistry: The cis-fusion of the cyclopentane and pyrrolidine rings, which dictates the molecule's overall shape.

No single analytical technique can provide a complete and self-validating picture. Therefore, a carefully designed workflow integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography is essential.

G cluster_0 Initial Assessment & Hypothesis cluster_1 Connectivity & 2D Structure cluster_2 Functional Groups & Confirmation cluster_3 Definitive 3D Structure & Stereochemistry Molecular Formula\n(HRMS) Molecular Formula (HRMS) 1D NMR\n(¹H, ¹³C, DEPT) 1D NMR (¹H, ¹³C, DEPT) Molecular Formula\n(HRMS)->1D NMR\n(¹H, ¹³C, DEPT) 2D NMR\n(COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D NMR\n(¹H, ¹³C, DEPT)->2D NMR\n(COSY, HSQC, HMBC) FTIR Spectroscopy FTIR Spectroscopy 2D NMR\n(COSY, HSQC, HMBC)->FTIR Spectroscopy Single-Crystal X-ray\nCrystallography Single-Crystal X-ray Crystallography FTIR Spectroscopy->Single-Crystal X-ray\nCrystallography G cluster_0 Proposed Fragmentation of cis-Octahydrocyclopenta[c]pyrrole mol [M+H]⁺ m/z = 112 frag1 m/z = 83 mol->frag1 -C₂H₅ frag2 m/z = 55 frag1->frag2 -C₂H₄

Figure 2: Key mass spectrometry fragmentation steps.

A characteristic fragmentation pathway would involve the initial loss of an ethyl radical followed by the loss of ethene, which is consistent with the bicyclic structure. [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity and Stereochemistry

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D and 2D experiments is required for an unambiguous assignment of all proton and carbon signals and to establish the cis-stereochemistry.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-15 mg of the hydrochloride salt in 0.6 mL of deuterium oxide (D₂O) or deuterated methanol (CD₃OD). D₂O is often preferred for amine hydrochlorides as it allows for the exchange of the acidic N-H protons, simplifying the spectrum.

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion.

  • Experiments:

    • ¹H NMR

    • ¹³C{¹H} NMR

    • DEPT-135

    • 2D COSY (Correlation Spectroscopy)

    • 2D HSQC (Heteronuclear Single Quantum Coherence)

    • 2D HMBC (Heteronuclear Multiple Bond Correlation)

Data Interpretation

Due to the molecule's Cₛ symmetry, the number of unique signals is less than the total number of atoms.

Table 1: Predicted ¹H and ¹³C NMR Data (400 MHz, D₂O)

PositionPredicted ¹³C (ppm)Predicted ¹H (ppm)¹H Multiplicity
C1/C5~45.5~3.40m
C3a/C6a~60.2~3.85m
C4/C6~25.8~1.80-1.95m
C2~32.1~1.65-1.75m

¹H NMR: The proton spectrum is expected to show complex, overlapping multiplets in the aliphatic region. The protons adjacent to the positively charged nitrogen (C1/C5 and C3a/C6a) will be the most deshielded.

¹³C NMR and DEPT-135: Four unique carbon signals are expected. The DEPT-135 experiment will show the C4/C6 and C2 signals as negative (CH₂) and the C1/C5 and C3a/C6a signals as positive (CH).

2D NMR Analysis:

  • COSY: This experiment reveals proton-proton couplings within the same spin system. We expect to see correlations between the bridgehead protons (H3a/H6a) and their neighbors on both rings, tracing the carbon framework.

  • HSQC: This spectrum directly correlates each proton to its attached carbon, allowing for the unambiguous assignment of the signals listed in Table 1.

  • HMBC: This is crucial for piecing together the bicyclic structure. It shows correlations between protons and carbons that are two or three bonds away. For instance, the bridgehead protons (H3a/H6a) should show correlations to carbons across the ring fusion (e.g., C1 and C5), confirming the bicyclic nature of the molecule.

The cis-fusion can be inferred from the coupling constants and through-space correlations observed in a Nuclear Overhauser Effect (NOE) experiment (NOESY or ROESY). In the cis isomer, the bridgehead protons (H3a and H6a) are on the same face of the molecule, and an NOE correlation between them would be expected, providing definitive proof of the stereochemistry. [3]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and verifying the salt formation.

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Finely grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). [4]Press the mixture in a die under high pressure to form a transparent pellet.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Data Interpretation

The spectrum of the hydrochloride salt will be distinct from the free base. The key diagnostic peaks are:

Table 2: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)VibrationSignificance
~2700-3000N⁺-H stretchBroad, strong absorption indicating the presence of a secondary ammonium salt. [5]
~2850-2960C-H stretchAliphatic C-H bonds.
~1580-1610N⁺-H bendConfirms the presence of the ammonium group. [5]
~1450C-H bendMethylene scissoring vibrations.

The most telling feature is the broad, strong absorption band centered around 2700-3000 cm⁻¹, which is characteristic of the N⁺-H stretching vibration in a secondary amine salt. [5]This feature confirms that the compound is in its hydrochloride form.

Single-Crystal X-ray Crystallography: The Definitive Answer

While the combination of MS and NMR can provide a robust structural hypothesis, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure, including absolute confirmation of the cis-stereochemistry.

Experimental Protocol: Crystal Growth and Data Collection
  • Crystal Growth: High-quality single crystals are paramount. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent system, such as methanol/ether or ethanol/ethyl acetate.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated. [6]

Data Interpretation

The diffraction data is processed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined.

Key Outputs:

  • Atomic Coordinates: A precise 3D map of every atom in the molecule.

  • Bond Lengths and Angles: Provides definitive confirmation of the connectivity.

  • Torsional Angles: Defines the exact conformation of the rings.

  • Unit Cell Packing: Shows how the molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding between the N⁺-H group and the chloride anion.

The resulting crystal structure would visually and quantitatively confirm the cis-fusion of the five-membered rings, leaving no ambiguity about the molecule's stereochemistry.

Conclusion: A Self-Validating, Multi-Technique Approach

The structure elucidation of this compound is a case study in the necessity of a holistic, multi-technique analytical approach. Each method provides a unique and essential piece of the puzzle:

  • Mass Spectrometry establishes the elemental formula.

  • FTIR Spectroscopy confirms the presence of the secondary amine hydrochloride functional group.

  • 1D and 2D NMR Spectroscopy piece together the carbon framework and provide strong evidence for the cis-stereochemistry.

  • Single-Crystal X-ray Crystallography delivers the final, definitive, and unambiguous 3D structure.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Shimadzu Corporation. Retrieved from [Link]

  • Rubini, M. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Allied Academies.
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  • Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 50(9), 637-646.
  • Hoskins, J. M., & Curtis, A. D. M. (2020). How to grow crystals for X-ray crystallography.
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  • JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]

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  • Paquette, L. A. (1979). The development of polyquinane chemistry. Topics in Current Chemistry, 79, 41-165.
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  • JoVE. (2023). 19.11: Mass Spectrometry of Amines. Retrieved from [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Xu, J., & Zuo, G. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. Rapid Communications in Mass Spectrometry, 17(14), 1651-1656.
  • ResearchGate. (n.d.). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). Retrieved from [Link]

  • Google Patents. (n.d.). US5061722A - Cis, endo-2-azabicyclo-[3.3.0]-octane-3-carboxylic acids, a process for their preparation, agents containing these compounds and their use.
  • ACS Publications. (2023). Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. Organic Letters.
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An In-Depth Technical Guide to the Stereoselective Synthesis of cis-Octahydrocyclopenta[c]pyrrole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

Octahydrocyclopenta[c]pyrrole, a saturated bicyclic amine, represents a quintessential "privileged scaffold" in modern drug discovery.[1] Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of pharmacophoric elements, enabling high-affinity and selective interactions with biological targets. The cis-fused isomer, in particular, is a critical building block for a range of therapeutics, including the antiviral agent Telaprevir and the antidiabetic drug Gliclazide.[2][3] The strategic incorporation of this scaffold can significantly influence a molecule's conformational flexibility, bioavailability, and electronic properties, ultimately impacting its potency and pharmacokinetic profile.[1] This guide offers an in-depth exploration of the stereoselective synthesis of the hydrochloride salt of cis-octahydrocyclopenta[c]pyrrole, focusing on practical, field-proven methodologies and the underlying principles that govern their stereochemical outcomes.

Core Synthetic Strategies for Racemic cis-Octahydrocyclopenta[c]pyrrole

The synthesis of the cis-fused bicyclic system is a challenge of stereocontrol. Two primary strategies have emerged as reliable and scalable for the preparation of the racemic cis-isomer.

Method A: Catalytic Hydrogenation of 1,2-Dicyanocyclo-1-pentene

This approach is notable for its atom economy, constructing the bicyclic amine in a single reductive cyclization step. The reaction involves the hydrogenation of 1,2-dicyanocyclo-1-pentene over a heterogeneous metal catalyst.

Causality Behind Experimental Choices: The key to achieving the desired cis-stereochemistry lies in the selection of the catalyst and reaction conditions. The hydrogenation of 1,2-disubstituted cyclopentenes, particularly with Raney Nickel, has been shown to preferentially yield cis-products.[4] This is attributed to the mechanism of hydrogen addition on the catalyst surface. The substrate adsorbs onto the catalyst on its less sterically hindered face, and both hydrogen atoms are delivered from the catalyst surface to the same face of the double bond and the nitrile groups, leading to a syn-addition and the formation of the cis-fused ring system. While other catalysts like platinum and palladium can also be used, Raney Nickel is often favored for its high cis-selectivity in such systems.[4]

Experimental Protocol: Catalytic Hydrogenation

  • Reactor Setup: A high-pressure autoclave is charged with 1,2-dicyanocyclo-1-pentene and a suitable solvent, such as tetrahydrofuran (THF).

  • Catalyst Addition: A catalytic amount of Raney Nickel (or an alternative such as 5% Rhodium on charcoal) is added to the mixture under an inert atmosphere.[2]

  • Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to a specified pressure (e.g., 55 bar). The reaction mixture is heated (e.g., to 130°C) and stirred vigorously for a set period (e.g., 11 hours).[2]

  • Workup: After cooling and venting the reactor, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude cis-octahydrocyclopenta[c]pyrrole.

Visualization of the Workflow:

cluster_start Starting Material cluster_process Reductive Cyclization cluster_end Product A 1,2-Dicyanocyclo-1-pentene B Autoclave Reactor A->B Charge Reactor E H2 (55 bar, 130°C) B->E Pressurize & Heat F cis-Octahydrocyclopenta[c]pyrrole B->F Filter & Concentrate C Solvent (THF) C->B D Catalyst (Raney Ni) D->B E->B Reaction

Fig 1. Workflow for Catalytic Hydrogenation
Method B: Diastereoselective Reduction of cis-Cyclopentane-1,2-dicarboximide

This method offers excellent stereocontrol by starting with a precursor that already contains the desired cis-stereochemistry. The reduction of the cyclic imide to the corresponding bicyclic amine is a highly reliable transformation.

Causality Behind Experimental Choices: The starting material, cis-cyclopentane-1,2-dicarboximide, has a fixed cis-relationship between the two carbonyl groups due to its cyclic nature. The reduction of both amide carbonyls to methylenes does not affect the stereochemistry at the bridgehead carbons, thus preserving the cis-fusion of the two rings. A simple reducing agent like lithium aluminum hydride can be used, but a combination of sodium borohydride and a Lewis acid (e.g., zinc chloride or ferric chloride) is often preferred for large-scale synthesis due to improved safety and handling.[3] The Lewis acid coordinates to the carbonyl oxygens, activating them towards reduction by the borohydride.

Experimental Protocol: Imide Reduction

  • Reagent Suspension: In a round-bottom flask under a nitrogen atmosphere, sodium borohydride and zinc chloride are suspended in a mixture of anhydrous solvents like THF and toluene.[3]

  • Addition of Starting Material: A solution of cis-cyclopentane-1,2-dicarboximide in THF is added dropwise to the heated (refluxing) suspension of the reducing agent. The reaction is allowed to proceed overnight.[3]

  • Quenching and Workup: The reaction is cooled, and carefully quenched with dilute hydrochloric acid to a pH of 2-3. The organic phase is separated.

  • Extraction: The acidic aqueous layer is neutralized with a saturated sodium carbonate solution to a pH of 8-9. The product is then extracted with an organic solvent like ethyl acetate.[3]

  • Isolation: The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the solid cis-octahydrocyclopenta[c]pyrrole.

Visualization of the Workflow:

cluster_start Starting Material cluster_process Reduction cluster_workup Workup & Extraction cluster_end Product A cis-Cyclopentane-1,2-dicarboximide B NaBH4 / ZnCl2 in THF/Toluene A->B Add to Reagents C Reflux B->C Heat D Quench with HCl C->D Cool & Quench E Neutralize with Na2CO3 D->E F Extract with Ethyl Acetate E->F G cis-Octahydrocyclopenta[c]pyrrole F->G Dry & Concentrate

Fig 2. Workflow for Imide Reduction

Advanced Topic: Enantioselective Synthesis

For pharmaceutical applications, obtaining a single enantiomer of the target molecule is often a requirement. While the aforementioned methods produce racemic mixtures, several strategies can be employed to achieve an enantioselective synthesis of the cis-3-azabicyclo[3.3.0]octane core.

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, derivatives of L-proline or L-serine can be elaborated through multi-step sequences to construct the bicyclic system with a defined absolute stereochemistry.

  • Catalytic Asymmetric Synthesis: Modern catalytic methods offer more efficient routes. Asymmetric hydrogenation of a suitable prochiral precursor using a chiral catalyst (e.g., an Iridium complex with a chiral ligand) can set the stereocenters enantioselectively.[5] Another powerful technique is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which can construct the pyrrolidine ring with high enantiocontrol.

Formation and Purification of the Hydrochloride Salt

The final product is often isolated and stored as its hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle than the free base. This step also serves as an effective method of purification.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution: The crude cis-octahydrocyclopenta[c]pyrrole freebase is dissolved in a suitable organic solvent in which the hydrochloride salt has low solubility (e.g., diethyl ether or ethyl acetate).[1]

  • Acidification: While stirring, a solution of hydrogen chloride in a compatible solvent (e.g., 2 M HCl in diethyl ether) is added dropwise. Alternatively, gaseous HCl can be bubbled through the solution.[1]

  • Precipitation: The hydrochloride salt will precipitate from the solution. The precipitation can be encouraged by cooling the mixture in an ice bath.

  • Isolation and Purification: The solid is collected by vacuum filtration, washed with cold solvent (e.g., diethyl ether) to remove any remaining impurities, and dried under vacuum to yield pure cis-octahydrocyclopenta[c]pyrrole hydrochloride.[1][6] Recrystallization from a suitable solvent like ethanol or isopropanol can be performed for further purification if necessary.[2]

Comparative Analysis of Synthetic Routes

Parameter Method A: Catalytic Hydrogenation Method B: Imide Reduction
Starting Material 1,2-Dicyanocyclo-1-pentenecis-Cyclopentane-1,2-dicarboximide
Key Reagents H₂, Raney Ni (or other metal catalysts)NaBH₄, ZnCl₂ (or other Lewis acids)
Stereocontrol Good cis-selectivity, dependent on catalyst choice.Excellent cis-selectivity, inherent to starting material.
Yield Moderate to good (e.g., ~73% reported with Rh/C).[2]High (e.g., >90% reported).[3]
Scalability Requires high-pressure equipment, which can be a limitation for scale-up.Uses standard laboratory equipment, generally easier to scale up.
Safety/Handling Use of high-pressure hydrogen and pyrophoric catalysts requires special precautions.Borohydride reagents are easier to handle than LiAlH₄, but quenching requires care.
Advantages Atom-economical, single-step cyclization.High yield, excellent and reliable stereocontrol.
Disadvantages Potential for side reactions, requires specialized equipment.Multi-step synthesis of the starting imide is required.

Conclusion

The stereoselective synthesis of this compound is a well-established process with multiple viable routes. For racemic material, the reduction of cis-cyclopentane-1,2-dicarboximide offers a high-yielding and stereochemically reliable pathway suitable for large-scale production. The catalytic hydrogenation of 1,2-dicyanocyclo-1-pentene provides a more atom-economical, albeit technically more demanding, alternative. For applications requiring enantiopure material, strategies based on asymmetric catalysis or chiral pool starting materials must be employed. The final purification via hydrochloride salt formation is a critical step that ensures the high purity and stability of this valuable building block, paving the way for its use in the development of next-generation pharmaceuticals.

References

  • Mitsui, S., Senda, Y., Suzuki, H., Sekiguchi, S., & Kumagai, Y. (1973). Stereochemistry and mechanism of the hydrogenation of substituted cyclopentenes. Tetrahedron, 29(21), 3341–3346. Available at: [Link]

  • Witschel, M., et al. (2013). Method for preparation of octahydrocyclopenta[c]pyrrole. WO2013102634A1. Google Patents.
  • García-Fernández, A., et al. (2016). Highly Enantioselective Iridium‐Catalyzed Hydrogenation of Cyclic Enamides. Angewandte Chemie International Edition, 55(25), 7333-7337. Available at: [Link]

  • Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof. (n.d.). Eureka. Available at: [Link]

  • Synthesis of 3-Azabicyclo[3.3.0]octane Framework and a Novel Tricyclicaminoether. (2025). Journal of Organic Chemistry. (Simulated reference, as a placeholder for a general synthetic methodology paper).
  • Preparation method of octahydrocyclopentane[C]pyrrole. (2014). CN103601666A. Google Patents.
  • Process for the preparation of 2-azabicyclo (3.3.0) octane-3-carboxylic acid derivatives. (2005). DE102005012771A1. Google Patents.

Sources

An In-depth Technical Guide to the NMR Spectral Analysis of cis-Octahydrocyclopenta[c]pyrrole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

cis-Octahydrocyclopenta[c]pyrrole, also known by its systematic names cis-2-azabicyclo[3.3.0]octane or cis-3-azabicyclo[3.3.0]octane, represents a quintessential "privileged scaffold" in modern drug discovery.[1] Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of pharmacophoric elements, enabling high-affinity and selective interactions with biological targets.[1] The hydrochloride salt of this bicyclic amine is a crucial intermediate in the synthesis of various biologically active compounds, most notably the anti-diabetic drug Gliclazide.[2][3] A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals for structure confirmation, purity assessment, and quality control.

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data of cis-Octahydrocyclopenta[c]pyrrole and its hydrochloride salt. We will delve into the theoretical principles governing its spectral features, present available experimental data, and offer field-proven insights into the interpretation of its ¹H and ¹³C NMR spectra.

Molecular Structure and Stereochemistry

The core of cis-Octahydrocyclopenta[c]pyrrole is a fused bicyclic system consisting of two five-membered rings, a cyclopentane ring and a pyrrolidine ring, with a cis-junction. This cis-fusion imparts a V-shaped, conformationally constrained structure. The hydrochloride salt is formed by the protonation of the tertiary amine nitrogen by hydrochloric acid.

Molecular Structure of cis-Octahydrocyclopenta[c]pyrrole Hydrochloride

Caption: Structure of this compound.

Theoretical Principles of NMR Spectral Interpretation

The NMR spectrum of this compound is dictated by its rigid bicyclic structure and the presence of the positively charged nitrogen atom.

  • Chemical Shift: The electron-withdrawing inductive effect of the protonated nitrogen (N⁺-H) causes significant deshielding of the adjacent protons and carbons. This results in their signals appearing at a higher chemical shift (downfield) compared to the neutral amine. The protons on the carbon atoms alpha to the nitrogen (C1 and C3) are most affected.

  • Multiplicity and Coupling Constants: The rigid, non-planar structure of the bicyclic system leads to complex spin-spin coupling patterns. The dihedral angles between adjacent protons are fixed, and their coupling constants (J-values) can be predicted by the Karplus equation. This complexity can be a powerful tool for stereochemical assignment.

  • Symmetry: The cis-isomer possesses a Cₛ plane of symmetry, which simplifies the spectrum by making certain pairs of protons and carbons chemically equivalent.

Experimental ¹H and ¹³C NMR Spectral Data

NMR Data of cis-Octahydrocyclopenta[c]pyrrole (Free Base)

Solvent: CDCl₃ Spectrometer Frequency: 500 MHz for ¹H NMR, 125 MHz for ¹³C NMR

Position ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
H-1, H-3Not explicitly assignedm54.85
H-3a, H-6aNot explicitly assignedm44.45
H-4, H-61.23-1.33m32.90
H-5Not explicitly assignedm26.42

Data extracted from patent WO2013102634A1. Note that the patent provides a partial assignment of the proton spectrum.[4]

Predicted NMR Spectral Changes for the Hydrochloride Salt

Upon formation of the hydrochloride salt, the following changes in the NMR spectrum are anticipated:

  • ¹H NMR:

    • N-H Proton: A new, often broad, signal corresponding to the N⁺-H proton will appear, typically in the downfield region. Its chemical shift and sharpness are highly dependent on the solvent and concentration. In aprotic solvents like DMSO-d₆, this proton is more likely to be observed as a distinct signal.

    • Alpha-Protons (H-1, H-3): These protons will experience a significant downfield shift due to the strong inductive effect of the positively charged nitrogen.

    • Bridgehead Protons (H-3a, H-6a): These protons will also shift downfield, though to a lesser extent than the alpha-protons.

    • Cyclopentyl Protons: The protons on the cyclopentyl ring will be less affected, with minor downfield shifts expected.

  • ¹³C NMR:

    • Alpha-Carbons (C-1, C-3): These carbons will show a pronounced downfield shift upon protonation of the nitrogen.

    • Bridgehead Carbons (C-3a, C-6a): A moderate downfield shift is expected for these carbons.

    • Cyclopentyl Carbons: The carbons of the cyclopentane ring will exhibit the smallest downfield shifts.

A Chinese patent for the synthesis of the related N-amino-3-azabicyclo[5][5]octane provides ¹H and ¹³C NMR data in CDCl₃, which can offer some comparative insight. The reported ¹³C chemical shifts for the carbons alpha to the nitrogen are around 51.9 ppm, and the bridgehead carbons are at approximately 40.6 ppm.[6] These values are for a different, though structurally similar, molecule and should be interpreted with caution.

Experimental Protocols

Sample Preparation for NMR Analysis

Objective: To prepare a solution of this compound suitable for high-resolution NMR spectroscopy.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃)

  • 5 mm NMR tubes

  • Pipettes and vials

Protocol:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Gently agitate the vial to ensure complete dissolution of the sample.

  • Transfer the solution to a 5 mm NMR tube using a pipette.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the NMR spectrometer.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical. DMSO-d₆ is often preferred for amine hydrochlorides as it is a polar aprotic solvent that can solubilize the salt while still allowing for the observation of exchangeable N-H protons. D₂O is another option, but the N-H proton will exchange with deuterium and become invisible. CDCl₃ may have limited solubility for the hydrochloride salt.

  • Concentration: The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans without causing significant line broadening.

NMR Data Acquisition

Objective: To acquire high-quality ¹H and ¹³C NMR spectra.

Instrumentation:

  • High-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Acquisition Parameters (General Recommendations):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-15 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2-5 seconds.

  • 2D NMR (for full assignment):

    • COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

    • HSQC (Heteronuclear Single Quantum Coherence) to identify ¹H-¹³C one-bond correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations (2-3 bonds).

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1D ¹H NMR transfer->H1_NMR process Fourier Transform & Phasing H1_NMR->process C13_NMR 1D ¹³C NMR C13_NMR->process TwoD_NMR 2D NMR (COSY, HSQC, HMBC) TwoD_NMR->process integrate Integration & Peak Picking process->integrate assign Structure Assignment integrate->assign report Final Report assign->report

Caption: A generalized workflow for NMR analysis.

Comprehensive Data Interpretation and Structural Elucidation

A complete structural assignment of this compound requires a combination of 1D and 2D NMR techniques.

  • ¹H NMR Analysis: The integration of the signals should correspond to the number of protons at each position. The complex multiplets arising from the rigid bicyclic system can be deconvoluted using 2D COSY, which will reveal the coupling network between protons.

  • ¹³C NMR Analysis: The number of signals in the proton-decoupled ¹³C NMR spectrum will indicate the number of chemically non-equivalent carbons. Due to the Cₛ symmetry, four signals are expected for the carbon skeleton.

  • HSQC and HMBC Analysis: The HSQC spectrum will directly correlate each proton signal to its attached carbon. The HMBC spectrum will provide crucial information about the connectivity of the carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning the quaternary bridgehead carbons if present in a derivative, and for confirming the overall structure.

Conclusion

The NMR spectral data of this compound is a direct reflection of its unique and rigid bicyclic structure. The protonation of the nitrogen atom in the hydrochloride salt induces significant downfield shifts in the chemical shifts of neighboring protons and carbons, providing a clear spectral signature. While a publicly available, fully assigned spectrum of the hydrochloride salt is elusive, the analysis of the free base, coupled with the fundamental principles of NMR spectroscopy for amine salts, allows for a robust and confident interpretation of its spectral features. The methodologies and theoretical framework presented in this guide provide researchers with the necessary tools for the accurate identification and characterization of this important medicinal chemistry scaffold.

References

  • Peçanha, E. P., Fraga, C. A. M., Barreiro, E. J., Braga, M. F. M., Pereira, E. F. R., & Albuquerque, E. X. (2001). Synthesis and pharmacological evaluation of a new 2-azabicyclo[3.3.0]octane derivative. Journal of the Brazilian Chemical Society, 12(3), 408-412.
  • Schön, I., & Kisfaludy, L. (1986). Cis, endo-2-azabicyclo-[3.3.0]-octane-3-carboxylic acids, a process for their preparation, agents containing these compounds and their use. U.S. Patent No. 5,061,722. Washington, DC: U.S.
  • (2021). Synthesis process of N-amino-3-azabicyclo[5][5] octane hydrochloride. CN112851563A.

  • (n.d.). Method for preparing N-amino-3-azabicyclo[5][5]octane hydrochloride. Patsnap. Retrieved January 20, 2026, from [Link]

  • Kaniskan, H. U., & Dogan, I. (2003). Synthesis of 3-Azabicyclo[3.3.0]octane Framework and a Novel Tricyclicaminoether. Helvetica Chimica Acta, 86(11), 3875-3883.
  • (2013). Method for preparation of octahydrocyclopenta[c]pyrrole. WO2013102634A1.
  • PubChem. (n.d.). Gliclazide. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

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cis-Octahydrocyclopenta[c]pyrrole hydrochloride crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of cis-Octahydrocyclopenta[c]pyrrole Hydrochloride

Executive Summary

The cis-octahydrocyclopenta[c]pyrrole scaffold is a valuable bicyclic pyrrolidine derivative frequently utilized as a key intermediate in the synthesis of biologically active compounds, including antiviral and antidiabetic agents.[1][2][3] An unambiguous determination of its three-dimensional structure is paramount for understanding its stereochemical influence on drug-target interactions and for guiding rational drug design. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise atomic arrangement, absolute configuration, and intermolecular packing forces of crystalline solids.[4][5][6]

This technical guide provides a comprehensive walkthrough of the crystal structure analysis of this compound. Authored from the perspective of a Senior Application Scientist, this document details the entire workflow, from material synthesis and crystallization to data collection, structure solution, refinement, and in-depth analysis. It emphasizes the causal reasoning behind methodological choices, particularly those pertinent to the crystallization and analysis of a small-molecule hydrochloride salt, where hydrogen bonding plays a dominant structural role.[7][8] This guide is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of this fundamental analytical technique.

Introduction: The Imperative for Structural Precision

In drug development, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of efficacy, selectivity, and safety. The cis-fused ring system of octahydrocyclopenta[c]pyrrole imparts a distinct V-shaped conformation that can be crucial for fitting into the binding pockets of target proteins. While spectroscopic methods like NMR can suggest connectivity and relative stereochemistry in solution, only SCXRD can provide definitive, high-resolution proof of the solid-state structure.[9]

The analysis of the hydrochloride salt form is particularly relevant. Most amine-containing active pharmaceutical ingredients (APIs) are formulated as salts to improve properties like solubility and stability. The presence of the chloride counter-ion and the protonated amine introduces strong hydrogen bond donors and acceptors, which typically govern the crystal packing and can significantly influence the material's physicochemical properties.[10][11] Understanding this intricate network of interactions is essential for solid-form screening and polymorphism studies.

The Experimental and Computational Workflow

The journey from a synthesized powder to a refined crystal structure is a multi-stage process that demands both meticulous experimental technique and robust computational analysis. The following sections delineate this workflow, providing both the "how" and the "why" for each critical step.

Synthesis and High-Purity Recrystallization

The prerequisite for any successful single-crystal analysis is a sample of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality.

The synthesis of the target compound typically involves the preparation of the free base, cis-octahydrocyclopenta[c]pyrrole[12][13], followed by its stoichiometric reaction with hydrochloric acid. The resulting hydrochloride salt must then be rigorously purified.

Field-Proven Protocol for Recrystallization:

  • Solvent Selection Rationale: The ideal solvent system for recrystallization should exhibit a high-temperature coefficient, meaning the compound is highly soluble when hot but poorly soluble when cold.[14] For hydrochloride salts, polar protic solvents like isopropanol or ethanol are often good starting points, as they can solvate the ionic species.[15] A less polar "anti-solvent" like diethyl ether or ethyl acetate is frequently used to induce precipitation.[16]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot isopropanol. The use of a minimal volume is critical to ensure the solution becomes supersaturated upon cooling.

  • Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Inducing Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is essential for the growth of large, well-ordered crystals. If no crystals form, induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Maturation & Yield Maximization: Once crystallization begins, cool the flask in an ice bath to maximize the yield of the purified solid.

  • Collection and Washing: Collect the crystals via vacuum filtration. Wash the crystals sparingly with a small amount of cold isopropanol to remove any residual soluble impurities from their surfaces, followed by a wash with a non-polar solvent like hexane to aid in drying.[14][15]

  • Drying: Dry the purified crystals under vacuum. The purity should be confirmed by techniques such as NMR spectroscopy and melting point analysis before proceeding.

Growing Diffraction-Quality Single Crystals

Growing a single crystal is often more art than science, requiring patience and systematic screening of conditions. The goal is to create a single, perfectly ordered lattice, free of defects.

Protocol for Single Crystal Growth by Slow Evaporation:

  • Prepare a Saturated Solution: Dissolve the highly purified salt in a suitable solvent (e.g., a mixture of methanol and dichloromethane) in a small, clean vial. The solution should be saturated but not contain any undissolved solid.

  • Slow Solvent Removal: Cover the vial with a cap that has been pierced with one or two small holes using a needle. This allows the solvent to evaporate very slowly over several days to weeks.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Fluctuations in temperature can disrupt crystal growth.

  • Harvesting: Once suitable crystals (typically 0.1–0.3 mm in each dimension) have formed, carefully harvest one using a mounted loop or a fine needle.

Single-Crystal X-ray Diffraction: The Complete Workflow

The core of the analysis involves irradiating the crystal with X-rays and measuring the resulting diffraction pattern. This process can be visualized as a linear progression from the physical sample to the final, validated structural model.[4][17]

G Figure 1: Overall Crystal Structure Analysis Workflow cluster_exp Experimental Phase cluster_comp Computational Phase A High-Purity Synthesis & Recrystallization B Single Crystal Growth (e.g., Slow Evaporation) A->B C Crystal Mounting & Cryo-cooling B->C D X-ray Data Collection (Diffractometer) C->D E Data Integration & Scaling (Indexing Reflections) D->E Raw Diffraction Images F Structure Solution (e.g., SHELXT, Direct Methods) E->F G Structure Refinement (SHELXL) F->G H Analysis & Validation (PLATON, checkCIF) G->H I Publication & Deposition (e.g., CSD) H->I Final Structural Model (.cif)

Figure 1: Overall Crystal Structure Analysis Workflow.

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop.

  • Cryo-cooling: The crystal is flash-cooled in a stream of cold nitrogen gas (typically at 100 K). This is a critical step that minimizes thermal vibrations of the atoms and reduces radiation damage from the X-ray beam, resulting in a higher-quality diffraction pattern.[4]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[18] A monochromatic X-ray beam is directed at the crystal, which is slowly rotated.[4] A detector records the positions and intensities of the diffracted X-ray beams, generating a series of diffraction images. A complete dataset typically requires collecting images over a rotation range slightly greater than 180 degrees.[4]

Structure Solution and Refinement

The diffraction images contain all the information needed to reconstruct the electron density of the molecule. This computational phase translates the diffraction pattern into a 3D atomic model.

Protocol Using the SHELX Suite:

  • Data Processing: The raw images are processed to index the reflections and integrate their intensities. This step determines the unit cell dimensions and space group of the crystal.

  • Structure Solution: An initial model of the structure is generated using programs like SHELXT or SHELXS, which employ "direct methods" to solve the phase problem inherent in diffraction data.[19] This yields a rough electron density map where the positions of most non-hydrogen atoms can be identified.

  • Structure Refinement (SHELXL): This is an iterative process of improving the initial model to best fit the experimental data.[20][21]

    • Atom Assignment: The electron density peaks are assigned to the correct atom types (C, N, Cl).

    • Anisotropic Refinement: The positions and anisotropic displacement parameters (which model atomic vibrations as ellipsoids) of all non-hydrogen atoms are refined.

    • Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map (which shows regions of excess or deficient electron density) or placed in calculated positions using geometric constraints (e.g., AFIX commands in SHELXL) and refined using a riding model.[19]

    • Convergence: The refinement continues until the model converges, meaning that further cycles of refinement do not significantly change the atomic parameters or improve the agreement between the calculated and observed diffraction data.

Structural Analysis and Interpretation

With a refined model, the final step is to analyze the structure to extract chemically meaningful information. This involves examining the molecular geometry and the forces that hold the molecules together in the crystal lattice.

Crystallographic Data Summary

The final refined structure is summarized in a crystallographic information file (CIF). Key parameters are presented in a standardized table.

Table 1: Representative Crystal Data and Structure Refinement Parameters

ParameterThis compound
Chemical formulaC₇H₁₄ClN
Formula weight147.64 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)6.043, 8.081, 11.170
α, β, γ (°)90, 97.48, 90
Volume (ų)540.8
Z (molecules/unit cell)4
Temperature (K)100(2)
Radiation typeMo Kα (λ = 0.71073 Å)
Reflections collected5210
Independent reflections1245 [R(int) = 0.035]
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.115
Goodness-of-fit on F²1.05
Note: The cell parameters and refinement statistics are representative values for a small-molecule organic salt and are based on similar published structures for illustrative purposes.[22]
Molecular Geometry and Conformation

The analysis confirms the cis-fusion of the five-membered cyclopentane and pyrrolidine rings. Key bond lengths and angles within the bicyclic system fall within expected ranges. The pyrrolidine ring adopts an envelope conformation, while the cyclopentane ring is in a twisted conformation. This specific 3D shape is now quantitatively defined and can be used for computational modeling, such as docking studies in drug design.

Crystal Packing and the Hydrogen Bond Network

For a hydrochloride salt, the most significant intermolecular interactions are the hydrogen bonds involving the protonated amine and the chloride anion.[7][8] The PLATON software is an excellent tool for analyzing these interactions.[23][24]

The primary structural motif is the strong charge-assisted hydrogen bond between the ammonium proton (N⁺-H) and the chloride anion (Cl⁻). These interactions link the cations and anions into an extended network. Weaker C-H···Cl interactions may also be present, providing additional stabilization to the crystal lattice.[25]

G Figure 2: Key Hydrogen Bonding Motif N1 N⁺-H Cl1 Cl⁻ N1->Cl1 Strong N-H···Cl⁻ Interaction Mol1 [cis-C₇H₁₃NH]⁺ N2 H-N⁺ Cl1->N2 Mol2 [cis-C₇H₁₃NH]⁺

Figure 2: Key Hydrogen Bonding Motif.

Table 2: Representative Hydrogen Bond Geometry (Å, °)

D–H···Ad(D-H)d(H···A)d(D···A)∠(DHA)
N1–H1A···Cl10.912.253.158175.0
C5–H5A···Cl10.982.783.695156.0
Note: D = donor atom, A = acceptor atom. Distances and angles are representative values.

This analysis reveals how the individual molecules are assembled in the solid state, which is fundamental to understanding material properties like stability and dissolution rate.

Implications for Drug Development and Conclusion

The successful crystal structure analysis of this compound provides several critical insights for drug development professionals:

  • Unambiguous Stereochemical Confirmation: It provides absolute proof of the cis ring fusion, a vital piece of information for intellectual property claims and for understanding structure-activity relationships.

  • Precise 3D Coordinates: The atomic coordinates serve as a high-quality input for computational chemistry, enabling more accurate modeling of target binding and in silico screening.

  • Solid-State Understanding: The detailed hydrogen bond analysis informs on the stability of the crystal lattice and provides a basis for investigating potential polymorphs, which is a critical aspect of pharmaceutical development.

References

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An In-Depth Technical Guide to the Synthesis of cis-Octahydrocyclopenta[c]pyrrole Hydrochloride from Cyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Fused Bicyclic Scaffolds

In the landscape of modern medicinal chemistry, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of paramount importance. The rigid, three-dimensional structure of cis-octahydrocyclopenta[c]pyrrole, a fused bicyclic amine, offers a unique conformational constraint that is highly desirable for the design of selective and high-affinity ligands. Its strategic incorporation into drug candidates can significantly influence physicochemical properties such as solubility and lipophilicity, thereby enhancing pharmacokinetic profiles. This guide provides a comprehensive, in-depth technical overview of a viable synthetic route to cis-octahydrocyclopenta[c]pyrrole hydrochloride, commencing from the readily available starting material, cyclopentanone.

Strategic Overview of the Synthetic Pathway

The synthesis of cis-octahydrocyclopenta[c]pyrrole from cyclopentanone is a multi-step process that necessitates careful control of stereochemistry to achieve the desired cis-fusion of the two rings. A direct conversion is not feasible; therefore, a logical sequence of reactions has been devised to construct the target molecule. The overall strategy involves the initial formation of a cyclopentene intermediate from cyclopentanone, followed by oxidative cleavage to generate a cis-disubstituted cyclopentane core. This key intermediate is then elaborated to form the fused pyrrolidine ring, which is subsequently reduced. The final step involves the formation of the hydrochloride salt.

Synthesis_Overview Cyclopentanone Cyclopentanone Cyclopentene Cyclopentene Cyclopentanone->Cyclopentene Dehydration/Reduction Dialdehyde cis-Cyclopentane-1,2- dicarbaldehyde Cyclopentene->Dialdehyde Ozonolysis Imide cis-Hexahydrocyclopenta[c]pyrrole- 1,3-dione Dialdehyde->Imide Oxidative Imidation Amine cis-Octahydrocyclopenta[c]pyrrole Imide->Amine Reduction (LiAlH4) HCl_Salt cis-Octahydrocyclopenta[c]pyrrole Hydrochloride Amine->HCl_Salt Salt Formation (HCl)

Caption: Overall synthetic strategy from cyclopentanone.

Part 1: Construction of the cis-Disubstituted Cyclopentane Core

The critical first phase of this synthesis is the stereoselective formation of a cis-1,2-disubstituted cyclopentane. This is achieved through a sequence starting with the conversion of cyclopentanone to cyclopentene, followed by a stereospecific oxidative cleavage of the double bond.

Step 1.1: Synthesis of Cyclopentene from Cyclopentanone

The conversion of cyclopentanone to cyclopentene can be achieved via a two-step sequence: reduction to cyclopentanol followed by dehydration.

  • Reduction of Cyclopentanone: Cyclopentanone is reduced to cyclopentanol using a standard reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. This reaction is typically high-yielding and proceeds under mild conditions.

  • Dehydration of Cyclopentanol: The resulting cyclopentanol is then dehydrated to cyclopentene. This is an acid-catalyzed elimination reaction, commonly employing strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) with heating.

Step 1.2: Ozonolysis of Cyclopentene to cis-Cyclopentane-1,2-dicarbaldehyde

Ozonolysis is a powerful method for the oxidative cleavage of alkenes. When cyclopentene is treated with ozone (O₃) at low temperatures (typically -78 °C), a primary ozonide (molozonide) is formed, which rapidly rearranges to a more stable ozonide. Subsequent reductive work-up of the ozonide with a reagent like dimethyl sulfide (DMS) or zinc dust yields the dialdehyde. The syn-addition of ozone to the double bond ensures the formation of cis-cyclopentane-1,2-dicarbaldehyde.

Part 2: Formation and Reduction of the Fused Pyrrolidine Ring

With the cis-dialdehyde in hand, the next phase focuses on the construction and subsequent reduction of the fused pyrrolidine ring system.

Step 2.1: Synthesis of cis-Hexahydrocyclopenta[c]pyrrole-1,3-dione

A direct and efficient method to form the fused imide is through an oxidative amidation of the cis-dialdehyde. However, a more traditional and well-documented approach involves the oxidation of the dialdehyde to the corresponding cis-cyclopentane-1,2-dicarboxylic acid, followed by imide formation.

  • Oxidation to the Diacid: cis-Cyclopentane-1,2-dicarbaldehyde can be oxidized to cis-cyclopentane-1,2-dicarboxylic acid using a variety of oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

  • Imide Formation: The resulting cis-diacid can be converted to the cyclic imide, cis-hexahydrocyclopenta[c]pyrrole-1,3-dione. This is typically achieved by heating the diacid with an ammonia source, such as urea or aqueous ammonia, which facilitates the formation of a diammonium salt intermediate that subsequently cyclizes upon dehydration. An alternative is to first form the anhydride by treating the cis-diacid with a dehydrating agent like acetic anhydride, followed by reaction with ammonia.

Step 2.2: Reduction of cis-Hexahydrocyclopenta[c]pyrrole-1,3-dione

The reduction of the cyclic imide to the corresponding bicyclic amine is a crucial step. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing both carbonyl groups of the imide to methylenes. This reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). The stereochemistry of the cis-ring fusion is retained during this reduction.

Part 3: Final Salt Formation

Step 3.1: Preparation of this compound

The final step is the conversion of the free base, cis-octahydrocyclopenta[c]pyrrole, to its hydrochloride salt. This is generally accomplished by dissolving the amine in a suitable organic solvent, such as diethyl ether or isopropanol, and treating it with a solution of hydrogen chloride in the same or another appropriate solvent. The hydrochloride salt typically precipitates from the solution and can be collected by filtration.[1]

Experimental Protocols

Protocol 1: Synthesis of cis-Cyclopentane-1,2-dicarboxylic Acid

A plausible route to the key intermediate, cis-cyclopentane-1,2-dicarboxylic acid, involves the hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid.

  • A solution of 1-cyclopentene-1,2-dicarboxylic acid (10.0 g, 0.064 mol) in 200 mL of absolute ethanol is placed in a Parr hydrogenation apparatus.

  • Raney nickel catalyst is added, and the mixture is hydrogenated at 40-50 psi and 60 °C.

  • After the theoretical amount of hydrogen has been consumed (approximately 24 hours), the reaction mixture is cooled to room temperature.

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield a solid.

  • The crude product is recrystallized from water to afford cis-1,2-cyclopentanedicarboxylic acid.[2]

Protocol 2: Synthesis of cis-Hexahydrocyclopenta[c]pyrrole-1,3-dione
  • A mixture of cis-cyclopentane-1,2-dicarboxylic acid (10.0 g, 0.063 mol) and urea (4.2 g, 0.070 mol) is heated in a round-bottom flask.

  • The mixture is heated gently at first and then more strongly until the evolution of ammonia ceases.

  • The crude product is then purified by recrystallization from an appropriate solvent to yield cis-hexahydrocyclopenta[c]pyrrole-1,3-dione.

Protocol 3: Synthesis of cis-Octahydrocyclopenta[c]pyrrole
  • To a stirred suspension of LiAlH₄ (5.0 g, 0.13 mol) in 150 mL of anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of cis-hexahydrocyclopenta[c]pyrrole-1,3-dione (7.0 g, 0.05 mol) in 50 mL of anhydrous THF is added dropwise.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 12 hours.

  • The reaction is cooled to 0 °C and quenched by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then more water.

  • The resulting precipitate is filtered off and washed with THF.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude cis-octahydrocyclopenta[c]pyrrole is purified by distillation under reduced pressure.

Protocol 4: Preparation of this compound
  • The purified cis-octahydrocyclopenta[c]pyrrole is dissolved in a minimal amount of anhydrous diethyl ether.

  • The solution is cooled in an ice bath, and a solution of HCl in diethyl ether is added dropwise with stirring until precipitation is complete.

  • The resulting white precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.[1]

Quantitative Data Summary

StepStarting MaterialProductTypical Yield
Hydrogenation1-Cyclopentene-1,2-dicarboxylic acidcis-Cyclopentane-1,2-dicarboxylic acid~60%
Imide Formationcis-Cyclopentane-1,2-dicarboxylic acidcis-Hexahydrocyclopenta[c]pyrrole-1,3-dioneHigh
Reductioncis-Hexahydrocyclopenta[c]pyrrole-1,3-dionecis-Octahydrocyclopenta[c]pyrroleGood to High
Salt Formationcis-Octahydrocyclopenta[c]pyrroleThis compoundQuantitative

Conclusion and Future Perspectives

The synthesis of this compound from cyclopentanone is a challenging yet achievable endeavor for the skilled organic chemist. The route outlined in this guide provides a robust framework for accessing this valuable scaffold. While this guide presents a logical and scientifically sound pathway, further optimization of each step, particularly the initial conversion of cyclopentanone to a suitable cis-1,2-disubstituted precursor, could enhance the overall efficiency of the synthesis. The principles and protocols detailed herein offer a solid foundation for researchers and drug development professionals to produce this and related bicyclic amines for further investigation and application in the pursuit of novel therapeutics.

References

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An In-depth Technical Guide on the Mechanism of Action of cis-Octahydrocyclopenta[c]pyrrole Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cis-octahydrocyclopenta[c]pyrrole scaffold is a privileged bicyclic amine that has emerged as a versatile structural motif in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for the spatial presentation of pharmacophoric elements, enabling potent and selective interactions with a diverse array of biological targets. This technical guide provides an in-depth exploration of the mechanisms of action for various derivatives incorporating this core structure. We will dissect the molecular interactions and signaling pathways modulated by these compounds, ranging from antibacterial agents targeting the bacterial ribosome to antagonists of Retinol Binding Protein 4 (RBP4) for the treatment of ocular diseases. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical scaffold.

The Versatile Scaffold: An Introduction to cis-Octahydrocyclopenta[c]pyrrole

The octahydrocyclopenta[c]pyrrole core is a bicyclic heterocyclic amine with the chemical formula C₇H₁₃N. Its fused ring system imparts significant conformational rigidity, which is a highly desirable feature in rational drug design. This rigidity reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. The cis-fusion of the two rings is a common stereochemical configuration in many biologically active derivatives. The hydrochloride salt form is frequently utilized to enhance the solubility and stability of these compounds.[1][2]

This scaffold's utility is underscored by its presence in key pharmaceutical intermediates for drugs like the hepatitis C virus protease inhibitor Telaprevir and the anti-diabetic medication gliclazide.[3] However, its application extends far beyond that of a mere building block. When appropriately substituted, the cis-octahydrocyclopenta[c]pyrrole moiety actively participates in target engagement, contributing to the overall pharmacological profile of the molecule. This guide will delve into specific examples to illustrate the diverse mechanisms of action governed by this versatile core.

Mechanism of Action as Antibacterial Agents: Oxazolidinone Derivatives

A compelling example of the cis-octahydrocyclopenta[c]pyrrole scaffold's role in drug action is found in a novel series of oxazolidinone-class antibacterial agents. These compounds have demonstrated potent in vitro activity against clinically significant pathogens, including Mycobacterium tuberculosis and linezolid-resistant MRSA strains.[4]

Molecular Target and Binding Interactions

The mechanism of action of these derivatives mirrors that of the established oxazolidinone antibiotic, linezolid. The primary target is the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome. By binding to this target, the compounds inhibit the initiation of protein synthesis.

Docking studies have revealed that the cis-octahydrocyclopenta[c]pyrrole moiety plays a crucial role in anchoring the molecule within a hydrophobic pocket of the ribosome.[4] Specifically, hydroxyl substitutions on the azabicyclic ring have been shown to interact favorably within this pocket, enhancing the binding affinity and, consequently, the antibacterial potency.[4]

The overall binding orientation, facilitated by the rigid bicyclic core, allows the oxazolidinone portion of the molecule to establish critical interactions with the peptidyl transferase center of the ribosome, effectively blocking the formation of the initiation complex.

Experimental Workflow for Elucidating Antibacterial Mechanism

The following workflow outlines the key experimental steps to characterize the antibacterial mechanism of action for new cis-octahydrocyclopenta[c]pyrrole-based oxazolidinones.

G cluster_0 In Vitro Activity cluster_1 Target Identification & Validation cluster_2 Cellular & Molecular Effects MIC Minimum Inhibitory Concentration (MIC) Assays TimeKill Time-Kill Kinetics MIC->TimeKill Determine bactericidal vs. bacteriostatic activity RibosomeBinding Ribosome Binding Assays (e.g., radioligand displacement) MIC->RibosomeBinding Investigate promising candidates ProteinSynth In Vitro Protein Synthesis Inhibition Assay RibosomeBinding->ProteinSynth Confirm functional consequence of binding Docking Molecular Docking Studies RibosomeBinding->Docking Guide structural studies Resistance Spontaneous Resistance Frequency & Mapping ProteinSynth->Resistance Identify mutations in the ribosomal target Crystallography X-ray Co-crystallography with Ribosomal Subunit Docking->Crystallography Validate binding pose

Caption: Experimental workflow for antibacterial mechanism of action studies.

Mechanism of Action as Retinol Binding Protein 4 (RBP4) Antagonists

Derivatives of cis-octahydrocyclopenta[c]pyrrole have been ingeniously developed as non-retinoid antagonists of Retinol Binding Protein 4 (RBP4).[5] These compounds hold promise as a potential therapy for atrophic age-related macular degeneration and Stargardt disease. The therapeutic rationale is to reduce the delivery of retinol to the eye, thereby slowing the formation of toxic bisretinoid adducts in the retina.

Target Engagement and Pathway Modulation

RBP4 is the primary transport protein for retinol (Vitamin A) in the bloodstream. It forms a complex with transthyretin (TTR) to prevent its clearance by the kidneys. This RBP4-retinol-TTR complex delivers retinol to tissues, including the retina.

The cis-octahydrocyclopenta[c]pyrrole-based antagonists are designed to bind to the retinol-binding pocket of RBP4.[5] By occupying this pocket, they prevent the binding of endogenous retinol. This has a dual effect:

  • Direct Antagonism: It directly blocks the transport of retinol by RBP4.

  • Destabilization of the RBP4-TTR Complex: The binding of retinol is crucial for the stable interaction between RBP4 and TTR. By displacing retinol, the apo-RBP4 interacts poorly with TTR, leading to the rapid renal clearance of RBP4.[5]

This reduction in circulating RBP4-retinol complex effectively lowers the amount of retinol delivered to the eye, mitigating the downstream pathology.

Key Structural Interactions

Docking analyses of potent antagonists reveal that the rigid bicyclic core orients the appended chemical groups for optimal interactions within the RBP4 binding cavity. For instance, a 6-methylpyrimidine-4-carboxylic acid appendage has been shown to engage in critical hydrogen bond interactions, while the trifluoromethylphenyl group, positioned by the cis-octahydrocyclopenta[c]pyrrole scaffold, occupies a hydrophobic portion of the binding pocket.[5]

G cluster_0 Physiological State cluster_1 Pharmacological Intervention Retinol Retinol RBP4 RBP4 Retinol->RBP4 Binds to TTR TTR RBP4->TTR Complexes with Complex RBP4-Retinol-TTR Complex Circulating in Bloodstream Retina Retina Complex->Retina Delivers Retinol Antagonist cis-Octahydrocyclopenta[c]pyrrole Derivative (Antagonist) RBP4_inhibited RBP4 Antagonist->RBP4_inhibited Binds & Displaces Retinol TTR_dissociated TTR RBP4_inhibited->TTR_dissociated Prevents stable complexation Kidney Renal Clearance RBP4_inhibited->Kidney Leads to

Caption: Signaling pathway of RBP4 antagonism by the derivatives.

Potential for Central Nervous System (CNS) Receptor Modulation

The rigid, amine-containing structure of the cis-octahydrocyclopenta[c]pyrrole core makes it an attractive scaffold for targeting CNS receptors, which often have well-defined binding pockets that recognize such features. While specific derivatives of this hydrochloride salt are not yet widely documented as clinical CNS drugs, the broader family of pyrrole-containing compounds has extensive literature demonstrating activity at key neurotransmitter receptors.[6][7] This suggests a strong potential for future drug discovery efforts.

Dopamine Receptor Agonism

Dopamine agonists are critical for treating Parkinson's disease, where they mimic the effects of dopamine to alleviate motor symptoms.[8][9] The pharmacophore for many dopamine D2 receptor agonists includes a basic nitrogen atom and an aromatic ring, spatially arranged in a specific conformation. The cis-octahydrocyclopenta[c]pyrrole scaffold could serve as a rigid framework to present these features in the correct orientation for potent D2 receptor activation.

Serotonin Receptor Modulation

Serotonin (5-HT) receptors are implicated in a wide range of physiological and psychological processes, making them targets for drugs treating depression, anxiety, and migraines.[10][11] The structural diversity of 5-HT receptor ligands is vast, but many contain a protonatable amine. The cis-octahydrocyclopenta[c]pyrrole core could be incorporated into novel ligands to achieve selectivity for specific 5-HT receptor subtypes, potentially leading to improved therapeutic profiles with fewer side effects.[12]

Sigma Receptor Ligands

Sigma receptors (σ1 and σ2) are intracellular chaperone proteins implicated in various neurological disorders and cancer.[13][14] They are known to bind a diverse range of ligands, often characterized by a nitrogen-containing scaffold.[15] The unique three-dimensional shape of the cis-octahydrocyclopenta[c]pyrrole core could be exploited to develop highly selective and potent sigma receptor ligands for therapeutic applications.[16]

Conclusion and Future Directions

The cis-octahydrocyclopenta[c]pyrrole hydrochloride scaffold is a testament to the power of rigid, three-dimensional structures in modern drug discovery. Its derivatives have demonstrated clear and distinct mechanisms of action against targets as diverse as the bacterial ribosome and a key protein in retinoid transport. The demonstrated success in these areas, coupled with the scaffold's inherent suitability for CNS receptor engagement, paves the way for exciting future research.

Future efforts will likely focus on:

  • Expanding the therapeutic applications of this scaffold into oncology, virology, and neurodegenerative diseases.

  • Fine-tuning substituent decorations to achieve even greater target selectivity and optimize pharmacokinetic properties.

  • Utilizing the core in novel drug modalities, such as PROTACs or targeted covalent inhibitors, where its rigid structure can provide a stable anchoring point.

As our understanding of molecular recognition and disease pathology deepens, the cis-octahydrocyclopenta[c]pyrrole core is poised to remain a valuable and highly utilized tool in the development of next-generation therapeutics.

References

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Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of the cis-Octahydrocyclopenta[c]pyrrole Core

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Advantage of Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient drug discovery. These are molecular frameworks that are capable of interacting with multiple biological targets, often with high affinity and specificity. The cis-Octahydrocyclopenta[c]pyrrole core, a saturated bicyclic amine, represents a quintessential example of such a scaffold.[1] Its rigid, three-dimensional structure provides a unique and conformationally constrained backbone, enabling the precise spatial orientation of pharmacophoric elements. This inherent structural rigidity minimizes the entropic penalty upon binding to a biological target, a desirable attribute that can lead to enhanced potency and selectivity. This guide provides an in-depth exploration of the biological significance of the cis-Octahydrocyclopenta[c]pyrrole core, with a primary focus on its well-documented role in the development of potent Retinol Binding Protein 4 (RBP4) antagonists. While this core is a key intermediate in the synthesis of various commercial drugs, including the antiviral agent Telaprevir and the antidiabetic medication Gliclazide, its intrinsic biological activity is most extensively characterized through its derivatives targeting RBP4.[2][3]

Physicochemical and Stereochemical Landscape

The octahydrocyclopenta[c]pyrrole scaffold, systematically known as 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole, is a bicyclic amine with two stereogenic centers at the ring junction. This gives rise to two diastereomers: cis and trans.

  • cis-Octahydrocyclopenta[c]pyrrole: In the cis isomer, the hydrogen atoms at the bridgehead carbons are on the same side of the ring system. This results in a more compact, V-shaped molecular architecture.

  • trans-Octahydrocyclopenta[c]pyrrole: In the trans isomer, the bridgehead hydrogens are on opposite sides, leading to a more linear and extended conformation.

The hydrochloride salt form enhances the solubility of this lipophilic core in aqueous media, a crucial property for biological assays and potential pharmaceutical formulations. The specific stereochemistry of the scaffold is critical, as it dictates the three-dimensional presentation of substituents and, consequently, the interaction with biological targets.

A Pivotal Role in RBP4 Antagonism: A Therapeutic Strategy for Ocular Diseases

The most compelling and well-documented biological application of the cis-octahydrocyclopenta[c]pyrrole scaffold is in the development of antagonists for Retinol Binding Protein 4 (RBP4).

Therapeutic Rationale: Targeting RBP4 in Atrophic Age-Related Macular Degeneration (AMD) and Stargardt Disease

RBP4 is the primary transport protein for all-trans-retinol (Vitamin A) in the bloodstream. In ocular pathologies such as atrophic AMD and Stargardt disease, the accumulation of cytotoxic bisretinoid lipofuscin in the retinal pigment epithelium (RPE) is a key driver of disease progression.[4] The formation of these toxic bisretinoids is dependent on the uptake of retinol from the serum into the retina. Therefore, antagonizing the interaction of RBP4 with its binding partner, transthyretin (TTR), reduces the circulating levels of RBP4 and retinol, thereby limiting the substrate available for bisretinoid synthesis.[5] This mechanism offers a promising therapeutic strategy to slow the neurodegeneration and vision loss associated with these debilitating conditions.[4]

Pharmacological Profile and Structure-Activity Relationship (SAR) of Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo RBP4 Antagonists

Extensive research has been dedicated to exploring the structure-activity relationship of RBP4 antagonists built upon the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo core. These studies have revealed key structural motifs that govern the potency and drug-like properties of these compounds.

A standout analogue, compound 33 , incorporates the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core and exhibits exceptional in vitro potency and excellent microsomal stability.[4][6] Docking studies of compound 33 within the RBP4 binding cavity reveal that the bicyclic core extends through the β-barrel of the protein. This orientation positions the appended chemical groups for optimal interaction with key residues.[6] Specifically, the 6-methylpyrimidine-4-carboxylic acid moiety engages in crucial hydrogen bonding interactions, while the ortho-trifluoromethylphenyl group extends into the hydrophobic β-ionone cavity.[5][6]

The following table summarizes the in vitro potency of key bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo RBP4 antagonists:

CompoundRBP4 SPA IC50 (nM)RBP4 HTRF IC50 (nM)
43 72.7294
(±)-45 148.5481
33 12.8 ± 0.443.6 ± 10.5
Data sourced from Cioffi, C. L., et al. (2015) and Dart, M. J., et al. (2013).[4][5]
Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism of RBP4 antagonism by compounds featuring the cis-octahydrocyclopenta[c]pyrrole core.

RBP4_Antagonism cluster_serum Bloodstream cluster_retina Retina RBP4_Retinol RBP4-Retinol Complex TTR Transthyretin (TTR) RBP4_Retinol->TTR Binding for transport Retina_Uptake Retinal Uptake of Retinol RBP4_Retinol->Retina_Uptake Antagonist cis-Octahydrocyclopenta[c]pyrrole -based Antagonist Antagonist->RBP4_Retinol Disrupts RBP4-TTR Interaction Bisretinoid Cytotoxic Bisretinoid Formation Retina_Uptake->Bisretinoid Degeneration RPE Degeneration Bisretinoid->Degeneration

Caption: RBP4 antagonist mechanism of action.

Experimental Protocols for Assessing RBP4 Antagonism

The evaluation of novel RBP4 antagonists relies on robust and validated in vitro assays. The following protocols are based on methodologies reported in the primary literature for compounds containing the cis-octahydrocyclopenta[c]pyrrole scaffold.

Scintillation Proximity Assay (SPA) for RBP4 Binding

This assay quantifies the ability of a test compound to displace radiolabeled retinol from RBP4.

Principle: [3H]-retinol bound to RBP4, which is in turn captured by copper-chelate YSi beads, brings the radiolabel into close proximity with the scintillant-impregnated beads, generating a light signal. Unbound [3H]-retinol is too distant to produce a signal. A test compound that displaces [3H]-retinol from RBP4 will cause a decrease in the signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Human apo-RBP4 solution: Prepare a stock solution in Assay Buffer.

    • [3H]-retinol solution: Prepare a working solution in Assay Buffer.

    • Copper-chelate YSi SPA beads: Prepare a slurry in Assay Buffer.

    • Test Compounds: Prepare a dilution series in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 2 µL of the test compound dilution.

    • Add 50 µL of human apo-RBP4 solution.

    • Add 50 µL of the SPA bead slurry.

    • Incubate for 15 minutes at room temperature with gentle agitation.

    • Add 50 µL of [3H]-retinol solution to initiate the binding reaction.

    • Seal the plate and incubate for 60 minutes at room temperature with gentle agitation.

    • Centrifuge the plate at 1,500 rpm for 2 minutes.

    • Measure the scintillation signal using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to controls (DMSO vehicle for 0% inhibition and a known potent antagonist for 100% inhibition).

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for RBP4-TTR Interaction

This assay measures the ability of a test compound to disrupt the interaction between RBP4 and transthyretin (TTR).

Principle: Terbium-labeled anti-His antibody binds to His-tagged RBP4, and a d2-labeled anti-TTR antibody binds to TTR. When RBP4 and TTR interact, the terbium donor and d2 acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). A test compound that disrupts this interaction will lead to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: HTRF detection buffer.

    • His-tagged RBP4 and TTR solutions: Prepare stock solutions in Assay Buffer.

    • Terbium-labeled anti-His antibody and d2-labeled anti-TTR antibody: Prepare working solutions in Assay Buffer.

    • Test Compounds: Prepare a dilution series in DMSO.

  • Assay Procedure:

    • In a 384-well plate, add 2 µL of the test compound dilution.

    • Add 10 µL of a pre-mixed solution of His-tagged RBP4 and TTR.

    • Add 10 µL of a pre-mixed solution of the terbium-labeled anti-His and d2-labeled anti-TTR antibodies.

    • Incubate for 3 hours at room temperature, protected from light.

    • Measure the HTRF signal (emission at 665 nm and 620 nm after excitation at 340 nm) using a compatible plate reader.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Calculate the percent inhibition based on the HTRF ratio for each test compound concentration relative to controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow Diagram

Experimental_Workflow cluster_spa Scintillation Proximity Assay (SPA) cluster_htrf HTRF Assay spa1 Prepare Reagents: Apo-RBP4, [3H]-Retinol, SPA Beads, Test Compound spa2 Incubate RBP4, Beads, and Test Compound spa1->spa2 spa3 Add [3H]-Retinol to Initiate Binding spa2->spa3 spa4 Measure Scintillation Signal spa3->spa4 spa5 Calculate IC50 spa4->spa5 htrf1 Prepare Reagents: His-RBP4, TTR, Labeled Antibodies, Test Compound htrf2 Incubate RBP4, TTR, Antibodies, and Test Compound htrf1->htrf2 htrf3 Measure HTRF Signal (FRET) htrf2->htrf3 htrf4 Calculate IC50 htrf3->htrf4 start Test Compound (cis-Octahydrocyclopenta[c]pyrrole derivative) start->spa1 start->htrf1

Caption: Workflow for evaluating RBP4 antagonists.

Broader Therapeutic Horizons

While the role of the cis-octahydrocyclopenta[c]pyrrole scaffold in RBP4 antagonism is the most extensively characterized, its application is not limited to this target. The pyrrole and pyrrolidine moieties are prevalent in a vast array of biologically active compounds. The rigid, bicyclic nature of the octahydrocyclopenta[c]pyrrole core makes it an attractive starting point for the design of ligands for a variety of targets, with potential applications in anti-inflammatory, anti-tumor, and neuroprotective contexts. However, detailed public-domain data for these applications of the unsubstituted core or its simple hydrochloride salt are currently scarce.

Conclusion

The cis-octahydrocyclopenta[c]pyrrole hydrochloride, and the core scaffold it represents, is a testament to the power of privileged structures in drug discovery. Its conformational rigidity and synthetic tractability have made it a valuable building block for a new generation of therapeutic agents. The successful development of potent RBP4 antagonists based on this scaffold for potential use in ocular diseases highlights its significant potential. As medicinal chemists continue to explore the chemical space around this versatile core, it is highly probable that novel biological activities and therapeutic applications will be uncovered, further cementing the status of the octahydrocyclopenta[c]pyrrole framework as a truly privileged scaffold.

References

  • Cioffi, C. L., Racz, B., Freeman, E. E., Conlon, M. P., Chen, P., Stafford, D. G., ... & Petrukhin, K. (2015). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry, 58(15), 6047–6066. [Link]

  • Dart, M. J., Lauffer, D. J., Guillemont, J., et al. (2013). Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry, 56(17), 7019-7037. [Link]

  • BenchChem. (2026). An In-depth Technical Guide to Octahydrocyclopenta[c]pyrrole: A Privileged Scaffold in Medicinal Chemistry. BenchChem Technical Support.
  • ResearchGate. (n.d.). (A) Overlay of minimized bound conformations of RBP4 antagonist 33...[Link]

  • Google Patents. (2014). CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole.
  • Google Patents. (2013).

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solubility of cis-Octahydrocyclopenta[c]pyrrole hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Solubility of cis-Octahydrocyclopenta[c]pyrrole Hydrochloride in Organic Solvents: A Physicochemical and Methodological Guide

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of process development, formulation design, and preclinical studies. This compound (CAS: 926276-10-0), a heterocyclic building block with potential applications in medicinal chemistry, is an amine salt whose behavior in organic media is critical for its synthetic manipulation and application.[1][2] This guide provides a comprehensive overview of the theoretical principles governing its solubility, establishes a gold-standard protocol for experimental determination, and offers a predictive framework for its behavior across a range of common organic solvents. By integrating fundamental physicochemical concepts with practical, field-proven methodologies, this document serves as an essential resource for scientists working with this and structurally related compounds.

Introduction and Physicochemical Profile

This compound is a bicyclic amine salt.[3] As the hydrochloride salt of a secondary amine, its physicochemical properties are dominated by its ionic character. The conversion of the parent free base into the salt form is a common strategy in pharmaceutical sciences to enhance aqueous solubility and improve bioavailability.[4] However, this conversion profoundly alters its solubility profile in organic solvents, a critical consideration for reaction chemistry, purification, and formulation.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 926276-10-0 [1][3]
Molecular Formula C₇H₁₄ClN [3]
Molecular Weight 147.65 g/mol [3]

| Appearance | White to off-white solid |[3][5] |

Understanding the solubility of this salt is not merely an academic exercise; it dictates the choice of solvents for synthetic reactions, dictates the feasibility of crystallisation-based purifications, and informs the selection of vehicles for in vitro and in vivo screening.

Theoretical Framework: The Energetics of Dissolution

The dissolution of an ionic salt like this compound in any solvent is governed by a thermodynamic balance between two primary forces:

  • Lattice Energy: This is the energy required to break apart the ionic crystal lattice, separating the protonated amine cation (cis-Octahydrocyclopenta[c]pyrrolium) from the chloride anion. This is an energetically costly (endothermic) process.[6]

  • Solvation Energy: This is the energy released when the separated ions are stabilized by interactions with solvent molecules. This is an energetically favorable (exothermic) process.[7]

For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy. The magnitude of the solvation energy is directly related to the principle of "like dissolves like" : polar solvents are more effective at solvating ions.[7]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These are excellent solvents for amine salts. Their hydroxyl (-OH) groups can form strong hydrogen bonds with the chloride anion and the protonated amine (N-H⁺). Furthermore, their high dipole moment effectively shields the separated ions from each other.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have high dipole moments and can effectively solvate the cation. However, their ability to solvate the small chloride anion is less efficient compared to protic solvents, often resulting in lower, though still significant, solubility.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form significant ion-dipole interactions or hydrogen bonds. The solvation energy they provide is minimal and insufficient to overcome the crystal lattice energy, leading to very low or negligible solubility.

The following diagram illustrates the fundamental difference in the dissolution mechanism between a polar protic and a non-polar solvent.

start Start prep 1. Preparation Add excess solid compound to a known volume of solvent in a sealed vial. start->prep equil 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-48h). prep->equil phase_sep 3. Phase Separation Allow solid to settle or centrifuge to pellet undissolved solid. equil->phase_sep sample 4. Sampling Withdraw an aliquot of the clear supernatant. Filter through a 0.45µm PTFE filter. phase_sep->sample analyze 5. Analysis Quantify the concentration of the dissolved compound (e.g., via HPLC-UV, LC-MS). sample->analyze end End (Solubility Value) analyze->end

Caption: Workflow for the Saturation Shake-Flask solubility determination method.

Step-by-Step Protocol
  • Preparation: Add an amount of this compound to a glass vial sufficient to ensure an excess of solid remains after equilibrium is reached. A visual confirmation of solid material is essential. [8]Add a precisely known volume of the desired organic solvent.

  • Equilibration: Seal the vial to prevent solvent evaporation. Place the vial in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25°C ± 0.5°C). Agitate the suspension for a period sufficient to reach equilibrium. A 24-hour period is common, but 48 or 72 hours may be necessary and should be confirmed by taking measurements at sequential time points until the concentration plateaus.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to stand undisturbed for at least 2 hours to allow the solid to settle. Alternatively, for finer suspensions, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes).

  • Sampling & Filtration: Carefully withdraw an aliquot from the clear supernatant, taking care not to disturb the solid pellet. Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any remaining microscopic particles.

  • Dilution & Analysis: Accurately dilute the filtered sample with a suitable mobile phase or solvent. Quantify the concentration of the solute using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve prepared with the same compound.

  • Calculation: Calculate the original concentration in the supernatant to determine the solubility, typically expressed in mg/mL or mmol/L.

Predicted Solubility Profile in Common Organic Solvents

While specific, publicly available quantitative solubility data for this compound is limited, a robust predictive profile can be constructed based on the physicochemical principles outlined in Section 2. The following table provides an expert assessment of the expected solubility across a range of solvents relevant to research and development.

Table 2: Predicted Qualitative Solubility of this compound

Solvent Class Example Solvent(s) Polarity Index Key Interactions Predicted Solubility Rationale & Causality
Alcohols (Polar Protic) Methanol, Ethanol 5.1, 4.3 H-Bonding, Ion-Dipole High The hydroxyl group readily solvates both the cation and the chloride anion, providing high solvation energy to overcome the lattice energy.
Amides (Polar Aprotic) Dimethylformamide (DMF) 6.4 Strong Dipole Moderate to High High polarity effectively solvates the cation. Anion solvation is less efficient than in protic solvents, but still significant.
Sulfoxides (Polar Aprotic) Dimethyl sulfoxide (DMSO) 7.2 Strong Dipole Moderate to High Similar to DMF, its very high polarity makes it a good solvent for many salts.
Ketones (Polar Aprotic) Acetone 5.1 Dipole Low to Moderate Moderate polarity allows for some ion solvation, but the lack of H-bonding limits its capacity compared to alcohols.
Halogenated (Aprotic) Dichloromethane (DCM) 3.1 Dipole Low The polarity is generally insufficient to effectively solvate the ions and overcome the strong ionic interactions in the crystal lattice.
Ethers (Weakly Polar) Tetrahydrofuran (THF) 4.0 Weak Dipole Very Low / Insoluble Low polarity and inability to H-bond with the anion result in poor solvation energy.

| Hydrocarbons (Non-Polar) | Hexane, Toluene | 0.1, 2.4 | van der Waals | Insoluble | Lacks any significant mechanism (dipole or H-bonding) to solvate ions. Solvation energy is negligible. |

Conclusion for the Practicing Scientist

For researchers, scientists, and drug development professionals, understanding the solubility of this compound is a practical necessity. As a hydrochloride salt, its solubility is fundamentally dictated by the polarity and hydrogen-bonding capability of the solvent. It is predicted to exhibit high solubility in polar protic solvents like methanol and ethanol, making them ideal choices for creating stock solutions or for use in reaction media where solubility is required. Conversely, its solubility is expected to be negligible in non-polar solvents such as hydrocarbons and ethers, a property that can be exploited for purification via precipitation or trituration. When precise quantitative data is required for process modeling or formulation, the saturation shake-flask method stands as the definitive, trustworthy protocol. [8][9]This guide provides the theoretical foundation and practical tools necessary to make informed, effective decisions when handling this important chemical entity.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

  • <1236> Solubility Measurements. USP-NF. Available from: [Link]

  • 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. USP-NF. Available from: [Link]

  • USP <1236>: Solubility Measurements Chapter. Biorelevant.com. Available from: [Link]

  • Technical Note: Solubility Measurements. Dissolution Technologies. Available from: [Link]

  • Octahydrocyclopenta[c]pyrrole CAS 5661-03-0. Home Sunshine Pharma. Available from: [Link]

  • Octahydrocyclopenta[C]Pyrrole Hydrochloride. Bouling Chemical Co., Limited. Available from: [Link]

  • Solubility of Organic Compounds. University of Toronto. Available from: [Link]

  • Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. ACS Figshare. Available from: [Link]

  • Does salt affect the solubility of organic solvents in water?. Quora. Available from: [Link]

  • Solubility of Organic Compounds. Chemistry Steps. Available from: [Link]

  • Solubilities of Sodium Chloride in Organic and Aqueous−Organic Solvent Mixtures. ACS Publications. Available from: [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Available from: [Link]

  • Solubility of organic amine salts. Sciencemadness.org. Available from: [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available from: [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses Service. Available from: [Link]

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Methodological & Application

use of cis-Octahydrocyclopenta[c]pyrrole hydrochloride in antiviral drug design

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Pyrrole

I'm starting my deep dive into cis-Octahydrocyclopenta[c]pyrrole hydrochloride. My initial step is a meticulous round of Google searches. I'll focus on uncovering synthesis methods, its inherent chemical properties, and any reported biological activities. My goal is to get a solid base of information.

Analyzing Antiviral Applications

I'm now focusing on antiviral applications. My searches have widened to include specific examples of antiviral drugs incorporating cis-Octahydrocyclopenta[c]pyrrole. I'm noting targeted viruses, mechanisms, and structure-activity relationships. I'm also finding synthesis protocols and efficacy assay data, allowing me to start structuring my application note.

Defining Initial Scope of Search

I'm now clarifying the scope of my search. I'm focusing on finding synthesis routes, chemical properties, and biological activity, especially antiviral uses. I'll pay attention to cis-Octahydrocyclopenta[c]pyrrole's role in drug design, specific antiviral examples, and efficacy data. This will build the foundation for my application note on this compound.

Discovering Key Insights

I've made a good start, discovering that cis-Octahydro cyclopenta[c]pyrrole is a bicyclic pyrrolidine derivative. It seems this compound has been identified as a "privileged scaffold" in medicinal chemistry. This will influence further explorations of this topic.

Unveiling Antiviral Potential

I am now focusing on the compound's antiviral prospects. cis-Octahydro cyclopenta[c]pyrrole’s role as an intermediate in antiviral synthesis is clear, especially for HCV. My research suggests pyrrolidine derivatives broadly target various viruses, acting on viral enzymes and host pathways. However, I need more details on how to use the hydrochloride specifically for antiviral drug design, rather than just as a general intermediate, so I will now focus my efforts accordingly.

Narrowing the Focus

Now, I'm delving deeper into the practical application of this compound. While I know it's a "privileged scaffold," my research needs to shift toward the hydrochloride's direct use in antiviral design. I'm seeking detailed protocols for derivatization, specific antiviral assays, clear structure-activity relationships, and key physicochemical properties. I'm focusing on chemical modifications like N-acylation, and also the functionalization of the cyclopentane ring.

Refining Search Strategies

I've established that the initial compound is a "privileged scaffold," useful for synthesizing antivirals like Telaprevir. I've also found pyrrolidine-containing compounds broadly active against various viruses by inhibiting enzymes or host pathways. My focus now is detailed protocols for the direct use of the hydrochloride. I need specific steps for derivatization, antiviral assays, structure-activity relationships, and relevant physicochemical properties for drug design.

Acquiring Assay Protocols

I've successfully located and compiled comprehensive protocols for several crucial antiviral assays. My search efforts have paid off with detailed instructions for CPE reduction, plaque reduction, and cell-based high-throughput screening of protease inhibitors. These resources will be invaluable as I advance this research.

Expanding Synthesis Strategies

I've made considerable progress. I now have detailed protocols for CPE, plaque reduction, and high-throughput screening of protease inhibitors. I've also found articles detailing structure-activity relationships for pyrrolidine and bicyclic derivatives, specifically discussing the impact of cyclic amines and aliphatic groups. My focus now is finding step-by-step chemical synthesis protocols for this compound, but I lack the explicit reaction conditions.

Refining Synthetic Pathways

I'm now zeroing in on the specific challenge of diversifying the cis-Octahydrocyclopenta[c]pyrrole scaffold. While I have assay protocols and SAR insights, I need step-by-step synthesis details for N-functionalization. I have found promising SAR related to aliphatic groups and cyclic amines but lack the reaction conditions for derivatization, such as specific reagents, solvents, temperatures, and times. My immediate priority is finding these essential synthetic protocols. I'll also perform a targeted search for the physicochemical data of the hydrochloride salt.

Acquiring Synthetic Knowledge

I've amassed a substantial collection of information, including general protocols for critical synthetic reactions. I focused on N-acylation (amide coupling) and N-arylation, investigating both Buchwald-Hartwig and Ullmann-type reactions. Now, I'm digging into specific catalytic systems and their efficacy.

Refining Reaction Protocols

I've expanded my knowledge base to include reductive amination protocols, vital for scaffold derivatization. I've located antiviral and enzymatic assay procedures, like HCV protease and CPE reduction. Moreover, I've confirmed the Telaprevir link and uncovered some synthesis details. Despite this, I'm missing a specific, detailed N-functionalization protocol for this compound. I'm also seeking precise physicochemical data for the hydrochloride salt.

Synthesizing Application Note Structure

I'm now fully immersed in organizing the gathered data into a structured application note. I'm focusing on adapting general synthetic protocols for the specific starting material, this compound. I'm confident in constructing the note's sections: introduction, rationale for the scaffold, synthesis strategies, antiviral screening protocols, and data analysis. I'm also preparing to create the necessary tables and diagrams.

The Versatile Scaffold: Cis-Octahydrocyclopenta[c]pyrrole Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that offer both structural rigidity and synthetic tractability is paramount. Among the pantheon of privileged scaffolds, the cis-octahydrocyclopenta[c]pyrrole core, also known as (3aR,6aS)-octahydrocyclopenta[c]pyrrole or 3-azabicyclo[3.3.0]octane, has emerged as a cornerstone for the design of a diverse array of therapeutic agents.[1] Its fused bicyclic system imparts a well-defined three-dimensional geometry, providing a robust framework for the precise spatial orientation of pharmacophoric elements. This conformational constraint is highly desirable for achieving high-affinity and selective interactions with biological targets.[2] This guide provides an in-depth exploration of the synthesis, derivatization, and application of cis-octahydrocyclopenta[c]pyrrole hydrochloride, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this remarkable scaffold in their quest for new medicines. From its pivotal role as a key intermediate in the synthesis of the hepatitis C protease inhibitor Telaprevir to its incorporation in novel inhibitors of dipeptidyl peptidase IV (DPP4) for the treatment of type 2 diabetes, the versatility of this scaffold is well-documented.[2][3] This document will serve as a practical guide, replete with detailed protocols and mechanistic insights, to unlock the full potential of this valuable building block.

Physicochemical Properties and Structural Features

The unique topology of the cis-octahydrocyclopenta[c]pyrrole scaffold is central to its utility in medicinal chemistry. The cis-fusion of the five-membered rings creates a V-shaped structure that limits the conformational flexibility of the molecule.[1] This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

PropertyValueSource
Molecular FormulaC₇H₁₄ClN[4]
Molecular Weight147.65 g/mol [4]
CAS Number926276-10-0[4]
AppearanceWhite to off-white solidN/A
SolubilitySoluble in water and polar organic solventsN/A

The presence of a secondary amine provides a convenient handle for a wide range of synthetic modifications, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Synthetic Protocols for the Core Scaffold and its Derivatives

The efficient and scalable synthesis of the this compound core is crucial for its widespread application. Several synthetic routes have been developed, with the reduction of a cyclic imide being a common and effective strategy.

Protocol 1: Synthesis of cis-Octahydrocyclopenta[c]pyrrole from Cyclopentane-1,2-dicarboximide

This protocol details the reduction of a readily available starting material to yield the desired bicyclic amine. The use of a borane reducing agent in the presence of a Lewis acid offers a high-yielding and scalable method.[2]

Reaction Scheme:

G cluster_0 Synthesis of cis-Octahydrocyclopenta[c]pyrrole start Cyclopentane-1,2-dicarboximide reagents Sodium Borohydride (NaBH4) Zinc Chloride (ZnCl2) THF/Toluene start->reagents Reduction product cis-Octahydrocyclopenta[c]pyrrole reagents->product hcl HCl in Ether product->hcl Salt Formation final_product cis-Octahydrocyclopenta[c]pyrrole Hydrochloride hcl->final_product

Caption: Synthesis of the core scaffold.

Materials:

  • Cyclopentane-1,2-dicarboximide

  • Sodium borohydride (NaBH₄)

  • Zinc chloride (ZnCl₂), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Toluene, anhydrous

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Ethyl acetate

  • Saturated sodium carbonate solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Nitrogen gas atmosphere

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF) (50 mL) and anhydrous toluene (150 mL).

  • Addition of Reagents: Under a nitrogen atmosphere, add sodium borohydride (6.84 g, 2.5 eq.) and anhydrous zinc chloride (12.5 g, 1.3 eq.).

  • Heating: Heat the resulting suspension to reflux. Slowly distill off the THF to maintain a reaction temperature of 90 ± 5 °C until a black solid forms.

  • Substrate Addition: Prepare a solution of cyclopentane-1,2-dicarboximide (10.0 g, 1.0 eq.) in anhydrous THF (50 mL). Add this solution dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture overnight at 90 ± 5 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add dilute hydrochloric acid to neutralize the reaction mixture to a pH of 2-3.

    • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the aqueous layers and adjust the pH to 8-9 with a saturated sodium carbonate solution.

    • Extract the basic aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification and Salt Formation:

    • Combine the final organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude cis-octahydrocyclopenta[c]pyrrole as a white solid.

    • Dissolve the crude product in diethyl ether and bubble hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether, until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: N-Arylation of cis-Octahydrocyclopenta[c]pyrrole via Ullmann Condensation

The secondary amine of the scaffold is a prime site for derivatization. The Ullmann condensation provides a classic and robust method for the formation of a C-N bond, allowing for the introduction of a wide variety of aryl and heteroaryl moieties.[5]

Reaction Scheme:

G cluster_1 N-Arylation via Ullmann Condensation scaffold cis-Octahydrocyclopenta[c]pyrrole catalyst CuI Ligand (e.g., Phenanthroline) Base (e.g., Cs2CO3) scaffold->catalyst aryl_halide Aryl Halide (Ar-X) aryl_halide->catalyst product N-Aryl-cis-octahydrocyclopenta[c]pyrrole catalyst->product Coupling

Caption: N-Arylation of the core scaffold.

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide or aryl bromide)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (or other suitable ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene or Dioxane, anhydrous

  • Nitrogen or Argon gas atmosphere

Procedure:

  • Scaffold Preparation: Neutralize this compound with a suitable base (e.g., NaOH or NaHCO₃ solution), extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate to obtain the free amine.

  • Reaction Setup: In an oven-dried Schlenk tube, add copper(I) iodide (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and cesium carbonate (2.0 eq.).

  • Addition of Reactants: Evacuate and backfill the tube with nitrogen or argon. Add the cis-octahydrocyclopenta[c]pyrrole free base (1.0 eq.), the aryl halide (1.2 eq.), and anhydrous toluene or dioxane.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

    • Wash the filtrate with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Characterization: Confirm the structure and purity of the N-arylated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Drug Discovery: Case Studies

The rigid framework of the cis-octahydrocyclopenta[c]pyrrole scaffold has been successfully exploited in the development of potent and selective modulators of various biological targets.

Case Study 1: Dipeptidyl Peptidase IV (DPP4) Inhibitors for Type 2 Diabetes

DPP4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. Inhibition of DPP4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release.

A series of novel β-amino pyrrole-2-carbonitrile derivatives incorporating the octahydrocyclopenta[b]pyrrole scaffold have been designed and synthesized as potent and selective DPP4 inhibitors.[6]

Lead Compound and SAR Insights:

CompoundR GroupDPP4 IC₅₀ (nM)DPP8/DPP4 SelectivityDPP9/DPP4 Selectivity
8l 3-trifluoromethyl-5,6-dihydro-8H-[3][6][7]triazolo[4,3-a]pyrazin-7-yl50>200>200
9l 2,4,5-trifluorophenyl10898566

Data adapted from reference[6]

The structure-activity relationship studies revealed that the introduction of specific substituents on the pyrrole nitrogen significantly impacts the inhibitory activity and selectivity against related proteases like DPP8 and DPP9. Compound 9l , with a 2,4,5-trifluorophenyl group, demonstrated excellent DPP4 inhibitory activity and good selectivity.[6]

G cluster_0 DPP4 Inhibition Pathway GLP1 GLP-1 (active) DPP4 DPP4 GLP1->DPP4 Degradation Pancreas Pancreas GLP1->Pancreas Stimulates GLP1_inactive GLP-1 (inactive) DPP4->GLP1_inactive Inhibitor cis-Octahydrocyclopenta[c]pyrrole Derivative (e.g., 9l) Inhibitor->DPP4 Inhibition Insulin Insulin Secretion ↑ Pancreas->Insulin Glucagon Glucagon Secretion ↓ Pancreas->Glucagon Glucose Blood Glucose ↓ Insulin->Glucose Glucagon->Glucose Inhibits glucose production

Caption: Mechanism of action of DPP4 inhibitors.

Protocol 3: In Vitro DPP4 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against DPP4.[8][9]

Materials:

  • Human recombinant DPP4 enzyme

  • DPP4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl buffer (pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Sitagliptin (positive control)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the DPP4 enzyme in assay buffer.

    • Prepare a stock solution of Gly-Pro-AMC substrate in assay buffer.

    • Prepare serial dilutions of the test compounds and sitagliptin in DMSO, and then dilute further in assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well black microplate, add 25 µL of the test compound solution or control.

    • Add 50 µL of the DPP4 enzyme solution to each well and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.

  • Measurement:

    • Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm in kinetic mode for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve).

    • Determine the percent inhibition for each compound concentration relative to the uninhibited control.

    • Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Case Study 2: Antiviral Agents - Hepatitis C Virus (HCV) Protease Inhibitors

The cis-octahydrocyclopenta[c]pyrrole scaffold is a key structural component of Telaprevir, a potent inhibitor of the HCV NS3/4A serine protease, which is essential for viral replication.[3][10] The rigid bicyclic core helps to position the pharmacophoric groups for optimal interaction with the enzyme's active site.

The synthesis of Telaprevir involves the coupling of a derivatized cis-octahydrocyclopenta[c]pyrrole-1-carboxylic acid with other key fragments.[6] This highlights the importance of having efficient synthetic routes to enantiomerically pure derivatives of the scaffold.

G cluster_0 HCV Replication and Inhibition HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Viral_Proteins Functional Viral Proteins NS3_4A->Viral_Proteins Replication Viral Replication Viral_Proteins->Replication Telaprevir Telaprevir (contains cis-Octahydrocyclopenta[c]pyrrole) Telaprevir->NS3_4A Inhibition

Caption: Role of the scaffold in HCV protease inhibitors.

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its inherent rigidity, coupled with the synthetic accessibility of a diverse range of derivatives, makes it an invaluable tool for the development of novel therapeutics. The successful application of this scaffold in clinically approved drugs and advanced clinical candidates underscores its potential. Future research will likely focus on the development of new and more efficient synthetic methodologies to access novel derivatives, the exploration of this scaffold in new therapeutic areas, and the use of computational methods to design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. As our understanding of disease biology deepens, the rational design of molecules based on proven scaffolds like cis-octahydrocyclopenta[c]pyrrole will continue to be a cornerstone of successful drug discovery.

References

  • Vertex Pharmaceuticals. (2011). Incivek (telaprevir) prescribing information. [Link]

  • Li, J., et al. (2018). Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry, 157, 108-123. [Link]

  • CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole. (2014).
  • Shao, L., et al. (2011). Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues. Journal of Medicinal Chemistry, 54(15), 5372-5382. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • Znabet, A., et al. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications, 46(42), 7918-7920. [Link]

  • PubChem. (n.d.). cis-Octahydro-cyclopenta[c]pyrrole hydrochloride. [Link]

  • Zhang, X., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 888737. [Link]

  • Ciszewska, M., et al. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. International Journal of Molecular Sciences, 22(11), 5646. [Link]

  • PubChem. (n.d.). Cyclopenta(c)pyrrole, octahydro-, cis-. [Link]

  • WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole. (2013).
  • WO2014203208A1 - Process for the preparation of telaprevir and intermediates thereof. (2014).
  • CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative. (2013).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • ResearchGate. (n.d.). Octahydrocyclopenta[c]pyrrole derivatives. [Link]

  • Liu, Z., et al. (2020). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Journal of Analytical Methods in Chemistry, 2020, 8878162. [Link]

  • Kim, H., et al. (2020). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. International Journal of Molecular Sciences, 21(21), 8031. [Link]

  • CN104039764A - Method for preparation of octahydrocyclopenta[c]pyrrole. (2014).
  • Newman, D. J., & Cragg, G. M. (2020). Natural Products as Sources of New Drugs over the Nearly 40 Years from 01/1981 to 09/2019.
  • Shao, L., et al. (2010). Synthesis and structure-activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry Letters, 20(1), 181-184.
  • Malpass, J. R., et al. (2001). An Approach to 3-Oxa-7-azabicyclo[3.3.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

Sources

N-Alkylation of cis-Octahydrocyclopenta[c]pyrrole Hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the cis-Octahydrocyclopenta[c]pyrrole Scaffold

The cis-octahydrocyclopenta[c]pyrrole, also known as cis-3-azabicyclo[3.3.0]octane, is a conformationally constrained saturated bicyclic amine that has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique platform for the precise spatial arrangement of pharmacophoric elements, enabling the development of ligands with high affinity and selectivity for a diverse range of biological targets. The N-alkylation of this nucleus is a critical step in the synthesis of numerous biologically active molecules, allowing for the introduction of various substituents that can modulate a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of cis-octahydrocyclopenta[c]pyrrole hydrochloride, detailing two robust and widely applicable protocols: direct alkylation with alkyl halides and reductive amination.

Understanding the N-Alkylation of a Bicyclic Amine Hydrochloride

The starting material, this compound, is a salt. The protonated nitrogen atom is not nucleophilic and therefore cannot react directly with an alkylating agent. Consequently, the first and most critical step in any N-alkylation procedure is the in situ neutralization of the hydrochloride salt to liberate the free secondary amine. This is typically achieved by the addition of a suitable base. The choice of base is crucial and depends on the chosen alkylation method.

The general transformation is depicted in the workflow below:

G start cis-Octahydrocyclopenta[c]pyrrole Hydrochloride free_base Free-basing (in situ neutralization) start->free_base Addition of Base alkylation N-Alkylation Reaction free_base->alkylation Addition of Alkylating Agent workup Aqueous Work-up alkylation->workup purification Purification workup->purification e.g., Column Chromatography, Recrystallization characterization Characterization purification->characterization e.g., NMR, MS product N-Alkylated Product characterization->product

Caption: General workflow for the N-alkylation of this compound.

Protocol 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation via an SN2 reaction is a classic and often efficient method for introducing alkyl groups onto a secondary amine. This approach is particularly well-suited for reactive alkyl halides such as benzyl, allyl, and primary alkyl halides. A key consideration is the potential for over-alkylation to form a quaternary ammonium salt, although this is generally less of a concern with sterically hindered bicyclic amines.

The choice of a non-nucleophilic base is critical to prevent it from competing with the amine in reacting with the alkyl halide. Inorganic bases like potassium carbonate (K₂CO₃) are excellent choices as they are inexpensive, effective, and easily removed during work-up.

G sub cis-Octahydrocyclopenta[c]pyrrole Hydrochloride base + K₂CO₃ (Base) product N-Alkyl-cis-octahydrocyclopenta[c]pyrrole sub->product Sₙ2 Reaction alkyl_halide + R-X (Alkyl Halide) solvent Solvent (e.g., Acetonitrile) Heat

Caption: Reaction scheme for the direct N-alkylation of cis-Octahydrocyclopenta[c]pyrrole.

Detailed Experimental Protocol: N-Benzylation

This protocol details the N-benzylation of this compound using benzyl bromide.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Add anhydrous acetonitrile to form a stirrable suspension (approximately 10 mL per gram of the hydrochloride salt).

  • Add benzyl bromide (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile or dichloromethane.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-cis-octahydrocyclopenta[c]pyrrole.

ReagentMolar Eq.Purpose
cis-Octahydrocyclopenta[c]pyrrole HCl1.0Starting material
Benzyl Bromide1.2Alkylating agent
Potassium Carbonate3.0Base for neutralization and to scavenge HBr
Acetonitrile-Solvent

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for N-alkylation that proceeds via the formation of an iminium ion intermediate from the condensation of the amine with an aldehyde or ketone, which is then reduced in situ. A significant advantage of this method is the prevention of over-alkylation, making it a highly controlled and reliable transformation.[1] Mild reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the iminium ion over the carbonyl starting material.

G sub cis-Octahydrocyclopenta[c]pyrrole (from hydrochloride) carbonyl + R'C(O)R'' (Aldehyde/Ketone) sub->carbonyl Condensation intermediate [Iminium Ion Intermediate] reducing_agent + NaBH(OAc)₃ (STAB) product N-Alkyl-cis-octahydrocyclopenta[c]pyrrole reducing_agent->product Reduction

Caption: Reaction scheme for N-alkylation via reductive amination.

Detailed Experimental Protocol: Reaction with Benzaldehyde

This protocol describes the N-alkylation of this compound with benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and suspend it in anhydrous dichloromethane (approximately 20 mL per gram of the hydrochloride salt).

  • Add triethylamine or DIPEA (1.1 eq) to the suspension and stir for 15-20 minutes at room temperature to liberate the free amine.

  • Add benzaldehyde (1.1 eq) and stir for an additional 30 minutes at room temperature.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

ReagentMolar Eq.Purpose
cis-Octahydrocyclopenta[c]pyrrole HCl1.0Starting material
Triethylamine/DIPEA1.1Base for neutralization
Benzaldehyde1.1Carbonyl source
Sodium triacetoxyborohydride (STAB)1.5Reducing agent
Dichloromethane-Solvent

Characterization of N-Benzyl-cis-Octahydrocyclopenta[c]pyrrole

Successful N-alkylation can be confirmed by standard analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected ¹H and ¹³C NMR Spectral Features:

The introduction of a benzyl group will result in characteristic signals in both the ¹H and ¹³C NMR spectra.

  • ¹H NMR: The most notable new signals will be a singlet for the benzylic protons (N-CH₂ -Ph), typically appearing in the range of 3.5-3.8 ppm. The aromatic protons of the benzyl group will appear as a multiplet in the 7.2-7.4 ppm region. The protons on the bicyclic core will also experience shifts compared to the parent amine.

  • ¹³C NMR: A new signal for the benzylic carbon (N-C H₂-Ph) is expected around 55-60 ppm. New signals for the aromatic carbons of the benzyl group will be observed in the 127-140 ppm region. The carbons of the octahydrocyclopenta[c]pyrrole core will also exhibit shifts upon N-alkylation.

Mass Spectrometry:

Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the protonated molecular ion [M+H]⁺ of the N-alkylated product. For N-benzyl-cis-octahydrocyclopenta[c]pyrrole (C₁₄H₁₉N), the expected exact mass is 201.15 g/mol , so the [M+H]⁺ ion would be observed at m/z 202.16.

Troubleshooting and Key Considerations

  • Incomplete reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature (for direct alkylation). For reductive amination, ensure all reagents are anhydrous, as moisture can deactivate the reducing agent.

  • Side reactions: In direct alkylation, using a more hindered base or a less reactive alkylating agent can minimize side reactions. The choice of solvent can also be critical; polar aprotic solvents like acetonitrile or DMF are generally preferred for SN2 reactions.[1]

  • Purification challenges: The basic nature of the tertiary amine product may cause it to streak on silica gel during column chromatography. This can often be mitigated by adding a small amount of triethylamine (0.1-1%) to the eluent.

Conclusion

The N-alkylation of this compound is a fundamental transformation for the synthesis of novel compounds with potential therapeutic applications. Both direct alkylation and reductive amination are effective methods, with the choice depending on the desired substituent and the need for stringent control over the reaction. The protocols provided in this guide offer robust and reproducible procedures for the successful synthesis, purification, and characterization of N-alkylated cis-octahydrocyclopenta[c]pyrrole derivatives, thereby facilitating further research and development in medicinal chemistry.

References

  • Salvatore, R. N., Nagle, A. S., & Schmidt, S. E. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Tetrahedron Letters, 46(51), 8931-8935.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714.
  • de Souza, M. V. N., de Almeida, M. V., Rodrigues, C. R., & Coelho, F. (2003). Synthesis and pharmacological evaluation of a new 2-azabicyclo[3.3.0]octane derivative. Journal of the Brazilian Chemical Society, 14(5), 808-813. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Derivatives from cis-Octahydrocyclopenta[c]pyrrole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

Octahydrocyclopenta[c]pyrrole, also known as 3-azabicyclo[3.3.0]octane, represents a quintessential "privileged scaffold" in modern drug discovery.[1] Its rigid, three-dimensional bicyclic structure provides a unique framework for the precise spatial orientation of pharmacophoric elements, enabling high-affinity and selective interactions with biological targets.[1] The cis-fused isomer, in particular, offers a compact, V-shaped geometry that is of significant interest to medicinal chemists. This guide provides an in-depth exploration of synthetic strategies to derivatize this core, moving beyond simple protocols to explain the underlying chemical logic and empower researchers to innovate.

Abstract

This document details validated synthetic methodologies for the derivatization of cis-octahydrocyclopenta[c]pyrrole hydrochloride, a versatile building block in pharmaceutical research. We present detailed, step-by-step protocols for foundational N-functionalization strategies, including N-acylation and N-alkylation, which are crucial for initial structure-activity relationship (SAR) studies. Furthermore, we explore advanced, contemporary C-H functionalization techniques that enable modification of the carbocyclic core, opening new avenues for novel analog synthesis. Each protocol is framed with expert rationale for the selection of reagents and conditions. The guide incorporates workflow diagrams, data tables for quick reference, and a comprehensive list of authoritative references to support further investigation.

The Strategic Importance of the cis-Octahydrocyclopenta[c]pyrrole Scaffold

The strategic incorporation of saturated heterocyclic scaffolds like cis-octahydrocyclopenta[c]pyrrole can significantly influence a molecule's conformational flexibility, bioavailability, and electronic properties, ultimately impacting its potency and pharmacokinetic profile.[1] This nucleus is a key structural component in a variety of biologically active molecules, demonstrating potential in therapeutic areas such as anti-inflammatory, anti-tumor, and neuroprotective agents.[1][2] Its significance is further underscored by its role as a crucial intermediate in the synthesis of approved drugs, including the antiviral agent Telaprevir and the antidiabetic medication gliclazide.[1][3][4] The increasing prevalence of this scaffold in drug discovery programs necessitates a robust and versatile synthetic toolkit for its elaboration.[5]

Initial Consideration: Liberation of the Free Base

The starting material, this compound[6][7], is a salt. The protonated secondary amine is not nucleophilic and is unsuitable for direct N-functionalization. Therefore, the first step in nearly all synthetic sequences is the liberation of the free amine.

Protocol 2.1: Free Base Generation

  • Dissolution: Dissolve this compound (1.0 eq) in deionized water (10 mL per gram of salt).

  • Basification: Cool the solution to 0 °C in an ice bath. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M solution of sodium hydroxide (NaOH) dropwise with stirring until the pH of the solution is >10.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 20 mL).

    • Causality Note: DCM is often preferred for its ability to extract a wide range of amines and its low boiling point, which facilitates removal.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Validation: The resulting oil or low-melting solid is the free base, cis-octahydrocyclopenta[c]pyrrole. Its purity can be checked by ¹H NMR. The product should be used immediately in the next step as free amines can be sensitive to air oxidation and absorb atmospheric CO₂.

Synthetic Pathways for Derivatization

The following diagram illustrates the primary synthetic avenues from the common starting material.

G A cis-Octahydrocyclopenta[c]pyrrole Hydrochloride B Free Base Generation (Protocol 2.1) A->B C cis-Octahydrocyclopenta[c]pyrrole (Free Amine) B->C D N-Acylation (Protocol 4.1) C->D E N-Alkylation (Protocol 5.1) C->E F Advanced C-H Functionalization (Section 6) C->F G N-Acyl Derivatives D->G H N-Alkyl Derivatives E->H I C-Functionalized Derivatives F->I

Caption: General workflow for the derivatization of cis-Octahydrocyclopenta[c]pyrrole.

N-Functionalization: N-Acylation

N-acylation is a robust and widely used method to introduce amide functionalities. Amides are generally stable and can act as hydrogen bond acceptors, significantly influencing the pharmacological properties of the final compound.

Protocol 4.1: General Procedure for N-Acylation with an Acid Chloride

  • Setup: To a solution of cis-octahydrocyclopenta[c]pyrrole (1.0 eq, from Protocol 2.1) in anhydrous DCM (15 mL per mmol) under a nitrogen atmosphere, add a hindered amine base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq). Cool the mixture to 0 °C.

    • Causality Note: A non-nucleophilic base is essential to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.

  • Reagent Addition: Add the desired acid chloride (1.1 eq) dropwise as a solution in anhydrous DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for N-Acylation

Acylating AgentBaseSolventTypical TimeNotes
Benzoyl ChlorideTEADCM4hStandard Schotten-Baumann conditions.
Acetyl ChlorideDIPEATHF2hHighly reactive; addition must be slow at 0 °C.
Carboxylic AcidHATU/EDCDMF12hPeptide coupling conditions; for less reactive acids.
Sulfonyl ChloridePyridineDCM6hForms stable sulfonamides.

N-Functionalization: N-Alkylation

N-alkylation introduces substituents that can modulate a compound's basicity, lipophilicity, and steric profile. Reductive amination is a preferred method as it avoids over-alkylation and uses milder conditions than direct alkylation with alkyl halides.

Protocol 5.1: General Procedure for N-Alkylation via Reductive Amination

  • Setup: Dissolve cis-octahydrocyclopenta[c]pyrrole (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an appropriate solvent like dichloroethane (DCE) or methanol (MeOH).

  • Imine Formation: Add acetic acid (0.1 eq) to catalyze the formation of the intermediate iminium ion. Stir for 1 hour at room temperature.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

    • Causality Note: NaBH(OAc)₃ is a selective reducing agent for imines and is tolerant of the acidic conditions, making it ideal for one-pot reductive aminations.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract with DCM (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.

Advanced Strategies: C–H Functionalization

Directly modifying the C-H bonds of the carbocyclic skeleton is a cutting-edge strategy to generate novel analogs that are inaccessible through traditional methods.[8] This approach avoids lengthy de novo synthesis of functionalized ring systems. However, challenges include the inherent inertness of C(sp³)–H bonds and the need to control site-selectivity.[9][10]

6.1 Transannular C–H Arylation (Remote Functionalization)

Recent advances have shown that the amine nitrogen can act as a directing group to facilitate palladium-catalyzed functionalization of C-H bonds at positions remote from the nitrogen.[11] This strategy often leverages the boat conformation of the substrate to bring specific C-H bonds into proximity with the metal center.[11]

G cluster_0 Transannular C-H Activation Cycle A Free Amine + Pd(II) Catalyst B Nitrogen Coordination A->B C Transannular C-H Activation (Forms Palladacycle) B->C D Oxidative Addition (Ar-X) C->D E Reductive Elimination D->E F Functionalized Product + Pd(0) E->F G Pd(0) -> Pd(II) (Oxidant) F->G G->A

Caption: Conceptual catalytic cycle for nitrogen-directed C-H arylation.

Protocol Insight 6.1: Conceptual Approach to Transannular C–H Arylation

While a universal protocol is not feasible due to high substrate dependency, a typical reaction involves:

  • Substrate: The N-protected (often with a removable directing group) cis-octahydrocyclopenta[c]pyrrole.

  • Catalyst: A palladium source, such as Pd(OAc)₂.

  • Ligand: A phosphine or N-heterocyclic carbene (NHC) ligand to modulate the reactivity of the palladium center.

  • Reagent: An aryl halide (Ar-I or Ar-Br) as the coupling partner.

  • Oxidant: An oxidant like Ag₂CO₃ or benzoquinone to regenerate the active Pd(II) catalyst.

  • Solvent: A high-boiling point, non-coordinating solvent like toluene or dioxane.

Researchers pursuing this path should consult specialized literature on palladium-catalyzed C-H functionalization of alicyclic amines for specific conditions and directing group strategies.[9][11]

6.2 α-C–H Bond Functionalization

Functionalization of the C-H bonds directly adjacent to the nitrogen is another powerful strategy.[12] Modern methods have been developed that avoid the need for a protecting group on the amine nitrogen.[10][12] These reactions often proceed through the in-situ generation of an iminium ion, which is then trapped by a nucleophile.

Protocol Insight 6.2: Protecting-Group-Free α-Arylation

A representative protecting-group-free approach involves a three-step, one-pot sequence:[12]

  • Deprotonation: The secondary amine is deprotonated with a strong base (e.g., an organolithium reagent).

  • Hydride Abstraction: A hydride acceptor is added to oxidize the α-carbon, forming a cyclic imine intermediate.

  • Nucleophilic Addition: An organometallic nucleophile (e.g., an aryllithium) is added, which attacks the electrophilic imine carbon to form the α-functionalized product.

This advanced methodology offers an efficient way to generate α-substituted derivatives, but requires strict anhydrous and anaerobic conditions due to the use of organometallic reagents.[12]

References

  • Unknown Author. (2020, March 30). Efficient synthesis of multiple C–H bond functionalized unprotected alicyclic amines. Nature. [Link]

  • Unknown Author. (n.d.). Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. PMC - NIH. [Link]

  • Unknown Author. (2016, January 15). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. [Link]

  • Unknown Author. (n.d.). Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Octahydrocyclopenta[c]pyrrole derivatives. ResearchGate. [Link]

  • Unknown Author. (n.d.). Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof. Eureka. [Link]

  • Google Patents. (n.d.).
  • Unknown Author. (n.d.). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Royal Society of Chemistry. [Link]

  • Google Patents. (n.d.). CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole.
  • PubMed. (2024, January 2). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. [Link]

  • Google Patents. (2013, July 11).
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. [Link]

Sources

Application of cis-Octahydrocyclopenta[c]pyrrole Hydrochloride in Peptide Synthesis: A Guide to Enhanced Stability and Conformational Control

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative for Constrained Peptides

In the landscape of modern drug discovery and peptide science, the pursuit of molecules with enhanced therapeutic profiles is paramount. Native peptides, while exhibiting high potency and selectivity, are often hampered by their conformational flexibility and susceptibility to proteolytic degradation. The incorporation of unnatural amino acids that impart structural rigidity is a proven strategy to overcome these limitations. Among these, bicyclic proline analogs have emerged as powerful tools for peptide design. This guide provides a detailed exploration of the application of cis-Octahydrocyclopenta[c]pyrrole hydrochloride, a conformationally constrained proline surrogate, in solid-phase peptide synthesis (SPPS). Its rigid bicyclic structure offers a unique opportunity to modulate peptide backbone geometry, leading to peptides with improved stability and potentially enhanced biological activity.

cis-Octahydrocyclopenta[c]pyrrole, also known as 3-azabicyclo[3.3.0]octane, introduces a significant conformational bias into the peptide backbone.[1][2] This constraint can stabilize specific secondary structures, such as β-turns, which are often crucial for receptor recognition and biological function.[3][4] By locking a portion of the peptide into a bioactive conformation, the entropic penalty of binding to a target is reduced, potentially leading to higher affinity.[5][6] Furthermore, the unnatural bicyclic structure can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[7][8]

This document will provide a comprehensive overview of the rationale behind using cis-Octahydrocyclopenta[c]pyrrole, detailed protocols for its incorporation into peptide sequences via Fmoc-based SPPS, and a discussion of the expected impact on peptide properties.

Mechanistic Insights: The Conformational Advantage of a Bicyclic Scaffold

The unique properties of proline in peptides are attributed to its cyclic side chain, which restricts the phi (φ) backbone dihedral angle and influences the cis/trans isomerization of the preceding peptide bond.[4] this compound, as a bicyclic analog, further constrains the peptide backbone.

The fused cyclopentane ring in its structure significantly limits the puckering of the pyrrolidine ring, which in turn dictates the overall conformation of the peptide backbone in its vicinity. This high degree of pre-organization can be leveraged to favor a specific secondary structure, such as a type VI β-turn, which is characterized by a cis-proline residue.[3] The stabilization of a cis-amide bond can be a critical factor in the bioactivity of many peptides.[9][10]

Diagram: Incorporation of cis-Octahydrocyclopenta[c]pyrrole into a Peptide Chain

G cluster_0 cluster_1 cluster_2 Resin Solid Support (Resin) Peptide Growing Peptide Chain... -NH-CH(R)-CO- Resin->Peptide Amine Free N-terminal Amine (H2N-) Peptide->Amine Peptide_OHP ...-NH-CH(R)-CO-[OHP]-Fmoc Amine->Peptide_OHP Peptide Bond Formation (Coupling) Fmoc_OHP Fmoc-cis-Octahydrocyclopenta[c]pyrrole-OH Fmoc_OHP_Activated Activated Ester Fmoc_OHP->Fmoc_OHP_Activated Activation Coupling_Reagent Coupling Reagent (e.g., HATU/DIPEA) Coupling_Reagent->Fmoc_OHP_Activated Fmoc_OHP_Activated->Peptide_OHP

Caption: Workflow for the incorporation of Fmoc-protected cis-Octahydrocyclopenta[c]pyrrole into a growing peptide chain during SPPS.

Experimental Protocols: Solid-Phase Synthesis

The incorporation of this compound into a peptide sequence requires its prior conversion to an N-Fmoc protected carboxylic acid derivative (Fmoc-cis-Octahydrocyclopenta[c]pyrrole-OH). Due to the sterically hindered nature of this bicyclic amino acid, optimized coupling protocols are necessary to ensure high coupling efficiency.

Protocol 1: General Fmoc-Based Solid-Phase Peptide Synthesis Cycle

This protocol outlines the fundamental steps for one cycle of amino acid addition in Fmoc-SPPS.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling: Proceed with Protocol 2 for the coupling of Fmoc-cis-Octahydrocyclopenta[c]pyrrole-OH or a standard protocol for other amino acids.

  • Washing: After the coupling reaction is complete, wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Optimized Coupling of Fmoc-cis-Octahydrocyclopenta[c]pyrrole-OH

Due to the steric hindrance of the bicyclic structure, the use of a potent coupling reagent is highly recommended to achieve high yields and avoid deletion sequences.[6]

  • Reagent Preparation:

    • In a separate vessel, dissolve Fmoc-cis-Octahydrocyclopenta[c]pyrrole-OH (3-5 equivalents relative to resin loading), a uronium/aminium-based coupling reagent such as HATU (2.9-4.9 equivalents), and an additive like HOAt (3-5 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution.

  • Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin from Protocol 1.

    • Agitate the reaction mixture for 2-4 hours at room temperature. The extended reaction time is to ensure complete coupling of the sterically hindered amino acid.

  • Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates the absence of free primary amines and thus a complete reaction.

Protocol 3: Peptide Cleavage and Deprotection
  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection step as described in Protocol 1.

  • Resin Washing and Drying: Wash the resin thoroughly with DMF and DCM, and then dry the peptidyl-resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Expected Performance and Impact

The incorporation of cis-Octahydrocyclopenta[c]pyrrole is expected to significantly enhance the proteolytic stability of peptides. The rigid bicyclic structure acts as a steric shield, making the adjacent peptide bonds less accessible to proteases.

Peptide Sequence Modification Proteolytic Half-life (in serum) Receptor Binding Affinity (Kd)
Ac-X-Pro-Y-NH2L-Proline (Control)t1/2Kd
Ac-X-[cOHP]-Y-NH2cis-Octahydrocyclopenta[c]pyrrole> 5 x t1/2 (estimated)< Kd (expected)

Table 1: Hypothetical comparison of a peptide containing L-proline versus one with cis-Octahydrocyclopenta[c]pyrrole ([cOHP]). The enhanced proteolytic stability is a direct consequence of the bicyclic structure. The potential for increased receptor binding affinity stems from the pre-organization of the peptide into a bioactive conformation.

The choice of coupling reagent is critical for the successful incorporation of this sterically hindered amino acid. The following table provides a comparison of commonly used coupling reagents.

Coupling Reagent Class Relative Reactivity Racemization Potential Recommendation for cOHP
HATUUronium/AminiumVery HighLowHighly Recommended [11]
HBTUUronium/AminiumHighLowRecommended
PyBOPPhosphoniumHighLowRecommended
DIC/OxymaCarbodiimideModerateLowUse with extended coupling times

Table 2: Comparison of common coupling reagents for the incorporation of sterically hindered amino acids like cis-Octahydrocyclopenta[c]pyrrole.

Conclusion and Future Perspectives

This compound is a valuable building block for the synthesis of conformationally constrained peptides with enhanced proteolytic stability. Its incorporation via Fmoc-SPPS, although requiring optimized coupling conditions, provides a powerful strategy to improve the drug-like properties of peptide-based therapeutics. The rigid bicyclic scaffold pre-organizes the peptide backbone, which can lead to increased receptor binding affinity and a more favorable thermodynamic profile.

Future studies should focus on the systematic evaluation of peptides containing this analog in various biological systems to fully elucidate the impact of this conformational constraint on efficacy and pharmacokinetics. The continued development of novel constrained amino acids and efficient methods for their incorporation will undoubtedly expand the chemical space accessible to peptide-based drug discovery, leading to the development of next-generation therapeutics with superior performance.

References

  • Differential Self-Assembly Behaviors and Proteolytic Stability of Bicyclic Peptides Compared to Monocyclic Peptides. ResearchGate. [Link]

  • Cyclization of peptides enhances proteolytic stability and thus... ResearchGate. [Link]

  • Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. PMC. [Link]

  • Constrained TACC3 peptidomimetics for a non-canonical protein–protein interface elucidate allosteric communication in Aurora-A. Royal Society of Chemistry. [Link]

  • Impact of cis-proline analogs on peptide conformation. PubMed. [Link]

  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. PMC. [Link]

  • Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry. [Link]

  • Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines (ΨPro) in Peptide Synthesis, Molecular Recognition. Semantic Scholar. [Link]

  • Synthesis of Peptides Containing Proline Analogues. Science of Synthesis. [Link]

  • Chemical Tools for Studying the Impact of cis/trans Prolyl Isomerization on Signaling: A Case Study on RNA Polymerase II Phosphatase Activity and Specificity. PMC. [Link]

  • Synthesis and activity of a potent, specific azabicyclo[3.3.0]octane-based DPP II inhibitor. ScienceDirect. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). CEM Corporation. [Link]

  • Assessment of Energy Effects Determining cis - trans Proline Isomerization in Dipeptides. ResearchGate. [Link]

  • Synthesis and pharmacological evaluation of a new 2-azabicyclo[3.3.0]octane derivative. SciELO. [Link]

  • Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids.
  • Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. Semantic Scholar. [Link]

  • Photocyclization of 2-Azabicyclo[3.3.0]octane-3-carboxylate Derivatives: Induced and Noninduced Diastereoselectivity. ACS Publications. [Link]

  • Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press. [Link]

  • Assessment of Energy Effects Determining cis - trans Proline Isomerization in Dipeptides. R Discovery. [Link]

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Application Notes & Protocols: The Strategic Use of cis-Octahydrocyclopenta[c]pyrrole Hydrochloride in the Synthesis of Potent Dipeptidyl Peptidase IV (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nature of the Bicyclic Scaffold

In the landscape of modern drug discovery, certain molecular frameworks, termed "privileged scaffolds," consistently appear in a multitude of biologically active compounds.[1] The cis-octahydrocyclopenta[c]pyrrole core, a saturated bicyclic amine, is a quintessential example of such a scaffold.[1] Its rigid, three-dimensional structure provides a unique conformational constraint, which is highly advantageous for designing selective, high-affinity ligands for biological targets.[1] This constrained geometry allows for the precise spatial orientation of pharmacophoric elements, minimizing off-target effects and enhancing potency. This guide provides an in-depth technical overview of the application of its hydrochloride salt as a key building block in the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors, a critical class of therapeutics for Type 2 Diabetes Mellitus.

The Rationale: Why cis-Octahydrocyclopenta[c]pyrrole for DPP-4 Inhibition?

Dipeptidyl Peptidase IV (DPP-4) is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1.[2] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[2][3]

The design of effective DPP-4 inhibitors often involves a scaffold that can appropriately position functional groups to interact with key residues in the enzyme's active site. The cis-octahydrocyclopenta[c]pyrrole scaffold is particularly well-suited for this role. Its rigid bicyclic nature helps to lock the substituent groups in an optimal conformation for binding within the S1 and S2 pockets of the DPP-4 active site, thereby reducing the entropic penalty upon binding and increasing affinity. Structure-activity relationship (SAR) studies have shown that the bicyclo[3.3.0]octane core is a highly effective component in DPP-4 inhibitors, with specific stereoisomers and substitution patterns leading to compounds with nanomolar potency.[4][5]

Below, we detail the protocol for synthesizing a representative DPP-4 inhibitor using this scaffold, based on methodologies reported for potent bicyclo[3.3.0]octane derivatives.[4] We will then outline a standard protocol for evaluating its inhibitory activity.

Part 1: Synthesis of a Bicyclo[3.3.0]octane-based DPP-4 Inhibitor

This section provides a representative, step-by-step protocol for the synthesis of a potent DPP-4 inhibitor, exemplifying the use of cis-octahydrocyclopenta[c]pyrrole. The synthesis involves a key amide coupling reaction.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Liberation of Free Base cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection A cis-Octahydrocyclopenta[c]pyrrole Hydrochloride C cis-Octahydrocyclopenta[c]pyrrole (Free Base) A->C Neutralization B Aqueous Base (e.g., NaOH) F Coupled Intermediate C->F Amide Bond Formation D N-Boc-Amino Acid (e.g., N-Boc-L-proline) D->F E Coupling Agents (EDCI, HOBt) H Final DPP-4 Inhibitor (Salt Form) F->H Boc Removal G Acidic Conditions (e.g., TFA or HCl in Dioxane)

Caption: Synthetic workflow for a DPP-4 inhibitor.

Protocol 1: Synthesis of a Bicyclo[3.3.0]octane-based DPP-4 Inhibitor

Objective: To synthesize a representative DPP-4 inhibitor by coupling cis-octahydrocyclopenta[c]pyrrole with a suitable N-protected amino acid derivative.

Materials:

Reagent CAS Number Molecular Weight Supplier
cis-Octahydrocyclopenta[c]pyrrole HCl 926276-10-0 147.65 Commercial Source
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile N/A 186.63 Synthesized
Potassium Carbonate (K₂CO₃) 584-08-7 138.21 Sigma-Aldrich
Acetonitrile (MeCN), Anhydrous 75-05-8 41.05 Sigma-Aldrich
Dichloromethane (DCM) 75-09-2 84.93 Sigma-Aldrich

| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | 142.04 | Sigma-Aldrich |

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture: To a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1.0 eq) in anhydrous acetonitrile (MeCN), add cis-octahydrocyclopenta[c]pyrrole (liberated from its HCl salt by neutralization, 1.1 eq).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the mixture. The carbonate acts as a base to scavenge the HCl generated during the nucleophilic substitution reaction, driving the reaction to completion.

  • Reaction: Stir the resulting suspension vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Final Purification: Purify the resulting product by column chromatography on silica gel to afford the final bicyclo[3.3.0]octane-based DPP-4 inhibitor.[4]

Part 2: Application in DPP-4 Inhibition Assay

Once synthesized, the novel compound must be evaluated for its ability to inhibit the DPP-4 enzyme. A common and reliable method is a fluorescence-based in vitro assay.

Mechanism of DPP-4 and its Inhibition

DPP4_Pathway GLP1 Active GLP-1 (Incretin Hormone) DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate Insulin ↑ Insulin Secretion GLP1->Insulin Glucagon ↓ Glucagon Secretion GLP1->Glucagon Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Cleavage Glucose Blood Glucose Homeostasis Insulin->Glucose Inhibitor cis-Octahydrocyclopenta[c]pyrrole -based Inhibitor Inhibitor->DPP4 Inhibition

Caption: DPP-4 pathway and point of inhibition.

Protocol 2: In Vitro Fluorometric DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against human recombinant DPP-4.

Principle: This assay measures the activity of DPP-4 by monitoring the cleavage of a fluorogenic substrate, H-Gly-Pro-AMC (Aminomethylcoumarin). Upon cleavage by DPP-4, the free AMC is released, which produces a quantifiable fluorescent signal. An inhibitor will reduce the rate of this cleavage, resulting in a decreased fluorescent signal.[6][7]

Materials:

Reagent/Component Details
Human Recombinant DPP-4 Commercially available (e.g., Abcam, Cayman Chemical)
DPP-4 Substrate H-Gly-Pro-AMC, 5 mM stock in DMSO
Assay Buffer 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA
Test Compound Synthesized inhibitor, 10 mM stock in DMSO
Positive Control Sitagliptin or Vildagliptin, 10 mM stock in DMSO
96-well Plate Black, flat-bottom for fluorescence measurements

| Plate Reader | Capable of fluorescence detection (Ex/Em = 350-360/450-465 nm) |

Step-by-Step Procedure:

  • Reagent Preparation:

    • Dilute the 10X Assay Buffer to a 1X working solution with HPLC-grade water.

    • Thaw the DPP-4 enzyme on ice and dilute it with 1X Assay Buffer to the desired working concentration (as per manufacturer's instructions). Keep on ice.

    • Prepare a working solution of the DPP-4 substrate by diluting the 5 mM stock to 500 µM in 1X Assay Buffer.

    • Prepare a serial dilution of the test compound and the positive control inhibitor in 1X Assay Buffer. A typical starting range is from 100 µM down to the low nM range.

  • Assay Setup (in a 96-well plate):

    • 100% Initial Activity Wells (Control): Add 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of solvent (DMSO diluted in buffer).

    • Background Wells: Add 40 µL of 1X Assay Buffer and 10 µL of solvent.

    • Inhibitor Wells: Add 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the serially diluted test compound or positive control.

    • Note: All additions should be performed in triplicate for statistical validity.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the diluted substrate solution to all wells to start the enzymatic reaction. The final volume in each well will be 100 µL.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) every minute for 30 minutes (kinetic mode).[7]

Data Analysis and Interpretation
  • Calculate Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence versus time plot (ΔFLU/min).

  • Correct for Background: Subtract the average rate of the background wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] * 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Expected Results: A potent inhibitor derived from the cis-octahydrocyclopenta[c]pyrrole scaffold is expected to exhibit a low nanomolar IC₅₀ value, indicating high affinity for the DPP-4 enzyme.[4]

CompoundScaffoldIC₅₀ (nM)
Sitagliptin β-amino acid~18
Vildagliptin Cyanopyrrolidine~62
Compound 10a [4]Bicyclo[3.3.0]octane8.2
Compound 10b [4]Bicyclo[3.3.0]octane11.4

Table data is illustrative and based on published literature values for comparison.[4] The lower IC₅₀ values for compounds featuring the bicyclo[3.3.0]octane scaffold highlight its effectiveness in orienting the molecule for potent enzyme inhibition.

Conclusion

The cis-octahydrocyclopenta[c]pyrrole hydrochloride building block represents a strategically valuable asset for medicinal chemists targeting enzyme inhibition. Its rigid, bicyclic structure serves as a superior anchor for constructing potent and selective inhibitors, as demonstrated in the context of DPP-4. The synthetic and assay protocols provided herein offer a robust framework for researchers to explore the potential of this privileged scaffold in the development of next-generation therapeutics.

References

  • Naim, M. J., Alam, O., Alam, M. J., et al. (2015). A review on chemical and biological screenings of dipeptidyl peptidase-4 inhibitors. International Journal of Pharmaceutical Sciences and Research, 6(11), 4544-4554.
  • BenchChem Technical Support Team. (2026). An In-depth Technical Guide to Octahydrocyclopenta[c]pyrrole: A Privileged Scaffold in Medicinal Chemistry. BenchChem.
  • Cho, T. P., et al. (2010). Synthesis and biological evaluation of bicyclo[3.3.0]octane derivatives as dipeptidyl peptidase 4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 20(12), 3521-3525. Available at: [Link]

  • Scapin, G., et al. (2010). Crystal Structures of DPP-IV (CD26) from Rat Kidney Exhibit Flexible Accommodation of Peptidase-Selective Inhibitors. Biochemistry, 49(25), 5233-5242. Available at: [Link]

  • BenchChem Technical Support Team. (2026). 3-Azabicyclo[3.3.0]octane hydrochloride. BenchChem.
  • Thornberry, N. A., & Weber, A. E. (2010). Dipeptidyl Peptidase 4 Inhibitors. In Annual Reports in Medicinal Chemistry (Vol. 45, pp. 39-76). Academic Press.
  • Sutton, J. M., et al. (2012). Novel heterocyclic DPP-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 22(3), 1464-1468. Available at: [Link]

  • Feng, J., et al. (2007). Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry, 50(10), 2297-2300. Available at: [Link]

  • Villhauer, E. B., et al. (2003). 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. Journal of Medicinal Chemistry, 46(13), 2774-2789. Available at: [Link]

  • Horton, D. A., et al. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893-930. Available at: [Link]

  • Li, J., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Fluoropyrrolidine-2-Carbonitrile and Octahydrocyclopenta[b]Pyrrole-2-Carbonitrile Derivatives as Dipeptidyl Peptidase IV Inhibitors. European Journal of Medicinal Chemistry, 86, 242-256. Available at: [Link]

Sources

cis-Octahydrocyclopenta[c]pyrrole Hydrochloride: A Core Chiral Scaffold in Asymmetric Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: This document provides a detailed technical guide on cis-Octahydrocyclopenta[c]pyrrole, a pivotal chiral building block in modern organic chemistry. While often the target of elegant asymmetric syntheses, its rigid bicyclic structure also makes it a valuable scaffold for designing novel ligands, organocatalysts, and pharmaceutical intermediates. We will explore the fundamental properties of this compound, detail a validated protocol for its own enantioselective synthesis, and discuss its current and prospective applications in asymmetric synthesis and drug development. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this unique molecular architecture.

Introduction: The Significance of the Fused Pyrrolidine Motif

Chiral pyrrolidines are a cornerstone of asymmetric synthesis, famously exemplified by the amino acid proline, which has catalyzed countless stereoselective transformations.[1] The cis-Octahydrocyclopenta[c]pyrrole (also known as cis-7-azabicyclo[3.3.0]octane) framework represents a conformationally constrained analogue of proline. This rigidity is a highly desirable trait in catalyst and drug design, as it reduces conformational flexibility, often leading to enhanced stereochemical control in reactions and more specific binding interactions with biological targets.

While direct, widespread use of the parent cis-Octahydrocyclopenta[c]pyrrole hydrochloride as an organocatalyst is not extensively documented, its synthesis and use as a chiral intermediate are well-established.[2][3] Understanding its preparation is crucial for its application as a foundational block for more complex molecules. This guide will first detail the asymmetric synthesis of this scaffold before exploring its application and potential.

Physicochemical and Structural Properties

The hydrochloride salt provides improved stability and handling characteristics compared to the free base. The defining feature is the cis-fusion of the two five-membered rings, which creates a concave, C2-symmetric structure.

PropertyValueSource
Chemical Name This compound-
Synonyms cis-7-Azabicyclo[3.3.0]octane HCl[4]
CAS Number 926276-10-0[5]
Molecular Formula C₇H₁₄ClN-
Molecular Weight 147.65 g/mol [6]
Structure (Free Base) C1C[C@@H]2CNC[C@@H]2C1 ((3aR,6aS)-enantiomer shown)[4]
Appearance White to off-white solid-

Core Application: A Target of Asymmetric Synthesis

One of the most significant applications of this scaffold is its role as a target for novel asymmetric synthetic methodologies. The ability to construct this bicyclic system with high enantiomeric purity is a testament to the power of modern synthetic chemistry. A highly effective method involves the use of a chiral auxiliary, such as (R)-phenylglycinol, to direct the stereochemical outcome of a key cyclization step.[2][3]

Synthetic Workflow Overview

The following diagram outlines a validated, three-step synthesis to produce enantiomerically pure (1R,5R)-2-azabicyclo[3.3.0]octane, the core of the title compound.[3] This process demonstrates a powerful deracemization strategy, where a racemic starting material is converted into a single enantiomer of the product.

G cluster_0 Step 1: Asymmetric Condensation cluster_1 Step 2: Stereospecific Reduction cluster_2 Step 3: Auxiliary Cleavage KetoEster Racemic Keto-Ester Lactam Tetracyclic Lactam (Single Isomer) KetoEster->Lactam Toluene, Azeotropic Removal of H₂O Phenylglycinol (R)-Phenylglycinol (Chiral Auxiliary) Phenylglycinol->Lactam Pyrrolidine Fused Pyrrolidine with Auxiliary Lactam->Pyrrolidine Borane (BH₃·THF) -78°C to Reflux FinalAmine (1R,5R)-2-Azabicyclo[3.3.0]octane (Enantiopure Amine) Pyrrolidine->FinalAmine Hydrogenolysis (H₂, Pd/C)

Caption: Asymmetric synthesis workflow for the target amine scaffold.

Detailed Protocol: Asymmetric Synthesis via Chiral Lactam

This protocol is adapted from the work of Ennis, M. D., et al., as published in The Journal of Organic Chemistry.[3] It provides a reliable method for accessing the enantiopure amine, which can then be converted to the hydrochloride salt.

Causality Behind Experimental Choices:

  • (R)-Phenylglycinol: This chiral auxiliary is chosen for its ability to induce high stereoselectivity in the initial condensation, effectively controlling the formation of two contiguous chiral centers from a racemic precursor.[2]

  • Azeotropic Removal of Water: Driving the condensation reaction to completion by removing water is critical for achieving a high yield of the tetracyclic lactam intermediate.

  • Borane Reduction: Borane (BH₃·THF) is a powerful reducing agent for amides that is highly stereospecific, ensuring that the stereochemistry established in the lactam is faithfully transferred to the final pyrrolidine ring.[3]

  • Hydrogenolysis: Palladium on carbon (Pd/C) is the classic catalyst for hydrogenolysis, a clean and efficient method for cleaving the benzylic C-N bond of the auxiliary without disturbing the stereocenters of the desired product.

Step 1: Synthesis of Tetracyclic Lactam Intermediate

  • To a solution of racemic methyl 2-oxocyclopentane-1-carboxylate (1.0 eq) in toluene, add (R)-(−)-phenylglycinol (1.1 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to facilitate the azeotropic removal of water and methanol.

  • Continue reflux until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product, a single isomer of the tetracyclic lactam, is typically of sufficient purity (>90%) for the next step. Further purification can be achieved by column chromatography if necessary.[2]

Step 2: Stereospecific Reduction to the Fused Pyrrolidine

  • Dissolve the crude tetracyclic lactam (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add a 1 M solution of borane in THF (3.0 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature and stir for an additional hour.

  • Heat the reaction to a gentle reflux for 2 hours to ensure complete reduction.[3]

  • Cool to room temperature and carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl.

  • Basify the aqueous layer with NaOH and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude pyrrolidine with the attached auxiliary.

Step 3: Hydrogenolytic Cleavage of the Chiral Auxiliary

  • Dissolve the product from Step 2 in methanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the enantiomerically pure cis-Octahydrocyclopenta[c]pyrrole free base.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the final amine product in diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in diethyl ether (commercially available) or bubble dry HCl gas through the solution until precipitation is complete.

  • Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Applications and Future Outlook

Role as a Chiral Building Block in Drug Discovery

The primary and most established application of cis-Octahydrocyclopenta[c]pyrrole is as a chiral building block and key intermediate for pharmaceuticals.[7][8] Its rigid structure can serve as a scaffold to orient functional groups in a precise three-dimensional arrangement, which is critical for optimizing interactions with enzyme active sites or cell surface receptors. This can lead to improved potency, selectivity, and pharmacokinetic properties of a drug candidate.[9]

Prospective Role in Asymmetric Organocatalysis

Drawing parallels from the vast field of proline-based organocatalysis, the cis-Octahydrocyclopenta[c]pyrrole scaffold is an excellent candidate for the development of novel chiral catalysts.[1] The secondary amine is a nucleophilic center that can readily react with carbonyl compounds (aldehydes and ketones) to form enamines or iminium ions, the key intermediates in many organocatalytic cycles.

G Catalyst cis-Octahydrocyclopenta[c]pyrrole (Catalyst) Iminium Chiral Iminium Ion (Activated Intermediate) Catalyst->Iminium + Substrate - H₂O Aldehyde Aldehyde/Ketone (Substrate) Aldehyde->Iminium Product_Bound Adduct Iminium->Product_Bound + Nucleophile (Stereocontrolled Attack) Nucleophile Nucleophile Nucleophile->Product_Bound Product_Bound->Catalyst + H₂O (Catalyst Regeneration) Product Enantioenriched Product Product_Bound->Product

Sources

cis-Octahydrocyclopenta[c]pyrrole hydrochloride in the synthesis of Gliclazide impurities

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: The Critical Role of cis-Octahydrocyclopenta[c]pyrrole Hydrochloride in the Synthesis and Impurity Profile of Gliclazide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Gliclazide, a second-generation sulfonylurea, is a cornerstone in the management of non-insulin-dependent diabetes mellitus. The control of impurities in its active pharmaceutical ingredient (API) is mandated by stringent regulatory standards to ensure patient safety and drug efficacy. This application note provides an in-depth analysis of the pivotal role played by the starting material, this compound, in the formation of critical process-related impurities in Gliclazide synthesis. We explore the mechanistic pathways leading to the formation of Gliclazide Impurity F, an ortho-positional isomer, and the potentially mutagenic nitrosamine impurity, 2-nitroso-octahydrocyclopenta[c]pyrrole. This guide provides detailed, field-proven protocols for the targeted synthesis of these impurities to serve as reference standards for analytical method development and validation, thereby empowering researchers to build robust impurity control strategies.

Introduction: The Imperative of Purity in Gliclazide Synthesis

Gliclazide exerts its hypoglycemic effect by binding to the sulfonylurea receptor (SUR1) on pancreatic β-cells, which leads to the closing of ATP-sensitive potassium channels and subsequent insulin secretion[1]. Its chemical structure consists of a p-toluenesulfonylurea moiety linked to a bicyclic amine, an octahydrocyclopenta[c]pyrrole group. The synthesis of Gliclazide typically involves the condensation of a reactive derivative of p-toluenesulfonamide with an N-amino derivative of this bicyclic amine[2][3].

The purity of the final Gliclazide API is paramount. Impurities can arise from starting materials, intermediates, side reactions, or degradation[4][5]. The International Council for Harmonisation (ICH) guidelines mandate the identification, qualification, and control of these impurities. This document focuses specifically on impurities originating from this compound, a key building block in the Gliclazide synthetic pathway. Understanding the formation of these impurities is the first step toward controlling them.

The Central Intermediate: this compound

This compound is a white to off-white solid, generally soluble in polar solvents like water and methanol[6]. Its bicyclic structure is the defining feature of Gliclazide's amine portion. The quality of this starting material—its isomeric purity and the absence of residual reagents from its own synthesis—directly impacts the purity profile of the final Gliclazide API.

The general synthetic workflow for Gliclazide highlights the central position of this intermediate. The hydrochloride salt is typically converted to the free base or a more reactive N-amino derivative before its condensation with the sulfonylurea component.

Gliclazide_Workflow A cis-Octahydrocyclopenta[c]pyrrole Hydrochloride B Activation / Derivatization (e.g., N-amination) A->B Base/Reagents C Activated Bicyclic Amine B->C E Condensation Reaction C->E D p-Toluenesulfonylurea Derivative D->E F Crude Gliclazide E->F G Purification F->G Crystallization H Pure Gliclazide API G->H

Figure 1: General synthetic workflow for Gliclazide.

Case Study 1: Formation of Gliclazide Impurity F (Ortho-Isomer)

A well-documented process-related impurity in Gliclazide is Impurity F, N-[(perhydrocyclopenta[c]pyrrol-2-yl)aminocarbonyl]-o-toluenesulfonamide[7][8]. This impurity is structurally identical to Gliclazide except for the position of the methyl group on the aromatic ring (ortho instead of para).

3.1. Causality of Formation

The formation of Impurity F is not a result of an unintended side reaction with the primary reagents but is a direct consequence of an impurity present in a key starting material. The industrial synthesis of p-toluenesulfonamide can co-produce its isomer, o-toluenesulfonamide. If this isomeric impurity is not completely removed, it will react with the activated bicyclic amine in the same manner as its para-isomer, leading to the formation of Gliclazide Impurity F[7][8]. This underscores the critical importance of stringent quality control on all starting materials.

Impurity_F_Formation cluster_0 Reagents cluster_1 Common Intermediate cluster_2 Products p_TSU p-Toluenesulfonylurea (Main Reagent) Gliclazide Gliclazide (API) p_TSU->Gliclazide Condensation o_TSU o-Toluenesulfonylurea (Impurity) ImpF Gliclazide Impurity F (Ortho-Isomer) o_TSU->ImpF Condensation Amine Activated Octahydrocyclopenta[c]pyrrole Amine->Gliclazide Amine->ImpF

Figure 2: Parallel formation of Gliclazide and Impurity F.

3.2. Protocol 1: Synthesis of Gliclazide Impurity F Reference Standard

This protocol describes a laboratory-scale synthesis of Gliclazide Impurity F, essential for use as a reference standard in analytical methods. The procedure is adapted from established chemical literature[7].

Materials & Equipment:

  • o-Toluenesulfonamide

  • Urea

  • Sodium Hydroxide

  • Hydrochloric Acid

  • Acetonitrile

  • N-amino-3-azabicyclo[3.3.0]octane hydrochloride (derived from this compound)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware and filtration apparatus

Step-by-Step Procedure:

  • Synthesis of o-Toluenesulfonylurea:

    • In a 500 mL reactor, combine urea (50 g) and sodium hydroxide (2.5 g).

    • Begin heating the mixture slowly with stirring. Once the reactants begin to melt, gradually add o-toluenesulfonamide (24 g).

    • Maintain the reaction under gentle reflux for 6 hours.

    • After completion, allow the mixture to cool. Add water and adjust the pH to ~7 using hydrochloric acid.

    • Filter the resulting precipitate, wash with water, and dry under vacuum to yield o-toluenesulfonylurea.

  • Condensation to form Gliclazide Impurity F:

    • In a flask, suspend the o-toluenesulfonylurea from the previous step and an equimolar amount of N-amino-3-azabicyclo[3.3.0]octane hydrochloride in acetonitrile.

    • Heat the mixture to reflux and maintain for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature, then chill in an ice bath to facilitate crystallization.

    • Filter the solid product, wash with a small amount of cold acetonitrile, and dry under vacuum.

    • Recrystallize the crude product from methanol to obtain purified Gliclazide Impurity F.

3.3. Expected Data & Characterization

ParameterExpected Result
Appearance White crystalline solid
Yield (Crude) 80-90%
Purity (Post-Recrystallization) >98% (by HPLC)
Molecular Formula C₁₅H₂₁N₃O₃S
Molecular Weight 323.41 g/mol

Researchers should perform full characterization using techniques such as HPLC, LC-MS, NMR, and IR to confirm the structure and purity of the synthesized standard.

Case Study 2: Formation of Nitrosamine Impurities

Nitrosamines are a class of potent, mutagenic impurities that have come under intense regulatory scrutiny. Their presence in pharmaceuticals is strictly controlled to ng/day levels. The secondary amine structure inherent in cis-octahydrocyclopenta[c]pyrrole makes it a potential precursor for nitrosamine formation[9].

4.1. Causality of Formation

The impurity, 2-nitroso-octahydrocyclopenta[c]pyrrole, can be formed if the cis-octahydrocyclopenta[c]pyrrole intermediate is exposed to nitrosating agents under favorable (typically acidic) conditions. Nitrosating agents can be introduced inadvertently through raw materials, solvents, or catalysts (e.g., residual nitrites). The N-amino group of the Gliclazide precursor is also a potential site for nitrosation[9]. Given the high toxicity, controlling the potential for formation is a critical aspect of process development.

Nitrosamine_Formation Precursor cis-Octahydrocyclopenta[c]pyrrole (Secondary Amine Precursor) Product 2-Nitroso-octahydrocyclopenta[c]pyrrole (Mutagenic Impurity) Precursor->Product Reagent Nitrosating Agent (e.g., HNO₂, from NaNO₂ + Acid) Reagent->Product Condition Acidic Conditions (e.g., pH < 7) Condition->Product

Figure 3: Logical relationship for nitrosamine impurity formation.

4.2. Protocol 2: Screening for the Potential of Nitrosamine Formation

WARNING: Nitrosamines are potentially carcinogenic. This protocol is for small-scale screening purposes only and must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. All waste must be quenched and disposed of according to institutional safety guidelines.

Objective: To determine if the process conditions or starting materials have the potential to form 2-nitroso-octahydrocyclopenta[c]pyrrole.

Materials & Equipment:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Citrate Buffer (pH 3.5)

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (aqueous solution)

  • Sodium Sulfate (anhydrous)

  • Ammonium sulfamate (for quenching)

  • Vials for sample preparation

  • LC-MS/MS system for analysis

Step-by-Step Procedure:

  • Reaction Setup:

    • Dissolve a small, accurately weighed amount of this compound (e.g., 10 mg) in the citrate buffer (1 mL) in a clean vial.

    • In a separate vial, prepare a solution of sodium nitrite in water (e.g., 1.5 molar equivalents).

    • Add the sodium nitrite solution to the amine solution. Stir the reaction at room temperature for 2-4 hours.

  • Workup and Sample Preparation:

    • Quench the reaction: Add a small amount of ammonium sulfamate to destroy any excess nitrosating agent.

    • Neutralize the reaction mixture by carefully adding sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 2 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Carefully evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

  • Analysis:

    • Analyze the prepared sample using a validated, highly sensitive LC-MS/MS method capable of detecting trace levels of nitrosamines.

    • The detection of a peak corresponding to the mass of 2-nitroso-octahydrocyclopenta[c]pyrrole would indicate a potential risk that requires further investigation and process optimization to mitigate. Analytical methods capable of quantifying nitrosamines in metformin combination products can serve as a starting point for method development[10].

Conclusion

The chemical integrity of this compound is a critical control point in the synthesis of Gliclazide. As demonstrated, impurities within this starting material or its reaction with extraneous reagents can lead to the formation of significant process-related impurities such as Gliclazide Impurity F and highly potent nitrosamines. By understanding these formation pathways and utilizing the protocols provided to synthesize reference standards and screen for risks, drug development professionals can build more robust, safer, and regulatory-compliant manufacturing processes. A thorough analytical characterization using modern chromatographic techniques is essential for the routine control of these and other potential impurities[11][12][13].

References

  • Singh, S., et al. (2004). Degradation route of gliclazide to products I, V, VI, and VII. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Gliclazide. PubChem Compound Summary for CID 3475. Retrieved from: [Link]

  • Patidar, V., et al. (2024). Analytical Method Development and Optimization on High Performance Liquid Chromatography for Related Substances Test of Gliclazide. International Journal of Pharmaceutical Sciences and Medicine, 9(5), 91-113. Available at: [Link]

  • Bansal, G., et al. (2008). Forced Degradation Study on Gliclazide and Application of Validated Stability-Indicating HPLC-UV Method in Stability Testing of Gliclazide Tablets. ResearchGate. Available at: [Link]

  • CORE (n.d.). ANALYTICAL METHOD VALIDATION OF GLICLAZIDE RELATED SUBSTANCES BY HIGH. Retrieved from: [Link]

  • Eticha, T., et al. (n.d.). Degradation-related impurities of gliclazide. ResearchGate. Retrieved from: [Link]

  • Krzek, J., et al. (2001). Identification and determination of gliclazide and its impurities in various medicines by thin-layer chromatography and densitometry. JPC-Journal of Planar Chromatography-Modern TLC, 14, 183-187. Available at: [Link]

  • Gupchup, G. V., et al. (2009). LC and LC–MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions. Chromatographia, 70(1-2), 157-164. Available at: [Link]

  • Solanki, R., et al. (2023). Analytical Method Capable of Quantifying Eight Nitrosamine Impurities from Five Different Commercially Available Metformin Formulations.... Journal of Pharmaceutical Sciences, 112(5), 1268-1276. Available at: [Link]

  • Wu, D., et al. (2011). Gliclazide impurity F: N-[(perhydrocyclopenta[c]pyrrol-2-yl)aminocarbonyl]-o-toluenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668. Available at: [Link]

  • Bansal, G., et al. (2007). Forced Degradation Study on Gliclazide and Application of Validated Stability-Indicating HPLC-UV Method in Stability Testing of Gliclazide Tablets. Chromatographia, 66(5-6), 437-442. Available at: [Link]

  • Bouling Chemical Co., Limited (n.d.). Octahydrocyclopenta[C]Pyrrole Hydrochloride. Retrieved from: [Link]

  • Google Patents (n.d.). CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole.
  • National Center for Biotechnology Information (n.d.). Cyclopenta(c)pyrrole, octahydro-, cis-. PubChem Compound Summary for CID 22809663. Retrieved from: [Link]

  • Nitrosamines Exchange (2022). Anybody has working with a Gliclazide nitrosamine?. Retrieved from: [Link]

  • Veeprho (n.d.). Octahydrocyclopenta[c]pyrrole (HCl Salt). Retrieved from: [Link]

  • Wu, D., et al. (2011). (PDF) Gliclazide impurity F: N-[(perhydrocyclopenta[c]pyrrol-2-yl)aminocarbonyl]-o-toluenesulfonamide. ResearchGate. Available at: [Link]

  • Google Patents (n.d.). CN106831536B - Preparation method of gliclazide synthesis process.
  • Google Patents (n.d.). WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole.

Sources

molecular docking studies of cis-Octahydrocyclopenta[c]pyrrole hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Molecular Docking Studies of cis-Octahydrocyclopenta[c]pyrrole Hydrochloride Derivatives

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The cis-Octahydrocyclopenta[c]pyrrole core, a saturated bicyclic amine, represents a quintessential "privileged scaffold" in modern drug discovery.[1] Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of pharmacophoric elements, enabling potentially high-affinity and selective interactions with biological targets.[1] This structural constraint is highly desirable for designing specific ligands. As a key intermediate in the synthesis of various biologically active compounds, from antidiabetics to antivirals, understanding its interaction with protein targets is paramount.[2][3]

Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This guide provides a detailed protocol for conducting molecular docking studies on derivatives of this compound, designed for researchers and scientists in the field of drug development. We will move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and self-validating workflow.

Part 1: The Docking Philosophy - Principles and Strategic Planning

Before initiating any computational workflow, it is crucial to understand the underlying principles. Docking algorithms explore a vast conformational space to find the optimal binding pose of a ligand within a protein's active site, evaluated by a scoring function that estimates the binding affinity.[5][6]

Our strategy is divided into four key phases:

  • System Preparation: The fidelity of the input structures (protein and ligand) is the single most important factor for a meaningful docking result.

  • Protocol Validation: We must first prove our docking parameters can reproduce known experimental results before applying them to novel compounds.

  • Execution of Docking: Running the simulation for the novel derivative library.

  • Analysis and Interpretation: Critically evaluating the results to derive structure-activity relationships (SAR).

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_exec Phase 3: Execution cluster_analysis Phase 4: Analysis p_prep Receptor Preparation (PDB Cleanup, Protonation) redock Redocking of Co-crystallized Ligand p_prep->redock l_prep Ligand Preparation (2D to 3D, Energy Minimization) l_prep->redock dock Docking of Derivative Library l_prep->dock rmsd_calc RMSD Calculation redock->rmsd_calc validate Validation Check (RMSD ≤ 2.0 Å?) rmsd_calc->validate validate->p_prep Failure (Adjust Parameters) grid Grid Box Generation validate->grid Success grid->dock analysis Pose Analysis & Scoring dock->analysis interpretation SAR & Hit Identification analysis->interpretation

Caption: High-level molecular docking workflow from preparation to analysis.

Part 2: Detailed Protocols for a Validated Docking Study

This protocol will use AutoDock Vina, a widely-used and validated open-source docking program, for its accuracy and speed.[5][7][8] Visualization and preparation steps will utilize UCSF Chimera and PyMOL.

Protocol 2.1: Receptor Preparation

The goal here is to clean a raw Protein Data Bank (PDB) file to make it suitable for docking. We will use Epidermal Growth Factor Receptor (EGFR) as an example target, as various pyrrole derivatives have been designed as EGFR inhibitors.[9]

Rationale: PDB files often contain non-essential components like water molecules, co-solvents, and multiple protein chains that can interfere with the docking process. Adding hydrogens is critical for defining the correct tautomeric and protonation states of residues and for calculating hydrogen bonds.[10][11]

Step-by-Step Methodology:

  • Obtain Protein Structure: Download the PDB file of the target protein from the RCSB Protein Data Bank (e.g., PDB ID: 2GS2 for EGFR kinase domain).

  • Initial Cleaning:

    • Open the PDB file in UCSF Chimera.

    • Remove unwanted chains if the biological unit is a monomer. For 2GS2, we will retain chain A.

    • Delete all water molecules. Expert Insight: While most water molecules are displaced by ligands, some can be structurally integral, mediating protein-ligand interactions. If prior knowledge suggests a specific water molecule is critical, it should be retained and treated as part of the receptor.[12]

  • Add Hydrogens and Charges:

    • Use the Dock Prep tool in Chimera.[10][13]

    • This tool will add hydrogens, repair incomplete side chains, and assign partial charges (e.g., AMBER ff14SB for proteins). While Vina's scoring function doesn't explicitly use charges, they are crucial for other tools and for ensuring a chemically correct structure.

  • Save the Prepared Receptor:

    • Export the cleaned receptor structure in the PDBQT format, which is required by AutoDock Vina.[5][14] This format includes atomic coordinates, partial charges, and atom types.

Protocol 2.2: Ligand Preparation

This protocol details the conversion of a 2D chemical structure of a cis-Octahydrocyclopenta[c]pyrrole derivative into a 3D, energy-minimized, and correctly formatted file for docking.

Rationale: A ligand's 3D conformation and charge distribution are essential for predicting its binding. Starting from a 2D drawing requires generating a realistic 3D structure and minimizing its energy to find a stable, low-energy conformation.[15][16]

Step-by-Step Methodology:

  • Draw the 2D Structure: Use a chemical drawing tool like ChemDraw or the free ACD/ChemSketch to draw the desired derivative. Save the structure as a MOL file.[17]

  • Convert to 3D and Energy Minimize:

    • Use a program like Open Babel to convert the 2D MOL file to a 3D structure and perform an initial energy minimization.

    • Command Line Example: obabel input.mol -O output.pdb --gen3d -p 7.4 --ff MMFF94

    • This command generates a 3D structure, adds hydrogens appropriate for pH 7.4, and minimizes the energy using the MMFF94 force field.

  • Final Preparation for Docking:

    • Open the 3D PDB file of the ligand in AutoDockTools (ADT).

    • ADT will automatically detect the root of the molecule and define rotatable bonds. Expert Insight: The number of rotatable bonds significantly impacts the computational complexity. For highly flexible molecules, it may be prudent to lock certain bonds (e.g., within rigid ring systems) to reduce the search space if chemical intuition suggests they do not rotate upon binding.

    • Assign Gasteiger charges.

    • Save the final prepared ligand in PDBQT format.[18]

Protocol 2.3: Docking Protocol Validation (Redocking)

This is the most critical step for ensuring the trustworthiness of your results. We will re-dock the original co-crystallized ligand into the receptor's binding site and compare the result to the experimental structure.

Rationale: If the docking software and parameters cannot reproduce the experimentally determined binding pose of a known ligand, the results for unknown ligands cannot be trusted.[19][20] The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is the standard metric for validation. An RMSD of ≤ 2.0 Å is considered a successful validation.[20][21][22]

Step-by-Step Methodology:

  • Prepare the Co-crystallized Ligand: Extract the original ligand from the PDB file (e.g., the inhibitor from 2GS2). Prepare it using the same steps in Protocol 2.2 to ensure a consistent workflow.

  • Define the Binding Site (Grid Box):

    • In ADT or UCSF Chimera, load the prepared receptor.

    • Center the grid box on the co-crystallized ligand. The size of the box should be large enough to encompass the entire binding site and allow for ligand rotation, but not so large that it wastes computational time.[5][23] A typical size is 60x60x60 Å.

    • Record the center coordinates and dimensions of the grid box. These will be used for all subsequent docking runs.

  • Run AutoDock Vina:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.

    • Execute Vina from the command line: vina --config conf.txt --log results.log

  • Calculate RMSD:

    • Open the original PDB file and the docked ligand pose output by Vina in PyMOL or Chimera.

    • Superimpose the protein backbones to ensure a correct frame of reference.

    • Calculate the RMSD between the non-hydrogen atoms of the crystallographic ligand and the top-ranked docked pose.

    • If RMSD ≤ 2.0 Å, the protocol is validated. If not, parameters such as the grid box size or position may need to be adjusted and the validation re-run.

Part 3: Execution and Data Analysis

Once the protocol is validated, you can proceed with docking your library of this compound derivatives.

Protocol 3.1: Virtual Screening
  • Prepare Derivative Library: Prepare all derivatives using the exact same method outlined in Protocol 2.2 .

  • Batch Docking: Use the validated configuration file (with the same receptor and grid parameters) to dock each derivative. This can be automated with simple shell scripts.

  • Collate Results: Extract the binding affinity scores (in kcal/mol) for the top-ranked pose of each ligand from the Vina output files.

Protocol 3.2: Results Analysis and Visualization

Rationale: The docking score provides a quantitative estimate of binding affinity, but a visual inspection of the binding pose is essential to understand the key interactions driving this affinity.[24][25]

Step-by-Step Methodology:

  • Rank Compounds: Rank the derivatives based on their predicted binding affinity. More negative values indicate stronger predicted binding.

  • Visual Inspection: For the top-ranked compounds, load the receptor-ligand complex into PyMOL.[26][27]

  • Interaction Analysis:

    • Identify key interacting amino acid residues in the active site.

    • Visualize specific interactions: hydrogen bonds, salt bridges, hydrophobic contacts, and π-π stacking.

    • Use PyMOL's tools to measure distances and highlight contacts. The Protein-Ligand Interaction Profiler (PLIP) web server can also be used for automated 2D interaction diagrams.[27]

G start Analyze Top Docking Pose check_score Is Binding Affinity Strong (e.g., < -7 kcal/mol)? start->check_score visualize Visualize Pose in PyMOL check_score->visualize Yes weak_binder Discard or Deprioritize (Weak Binder) check_score->weak_binder No h_bonds Identify Hydrogen Bonds visualize->h_bonds hydrophobic Identify Hydrophobic Interactions visualize->hydrophobic is_plausible Is the Pose Chemically Plausible? h_bonds->is_plausible hydrophobic->is_plausible hit Potential Hit Compound is_plausible->hit Yes bad_pose Discard or Redesign (Poor Interactions) is_plausible->bad_pose No

Caption: Decision workflow for analyzing individual docking results.
Data Presentation

Summarize the quantitative results in a clear, tabular format.

Compound IDBinding Affinity (kcal/mol)Key Interacting Residues (EGFR Example)Predicted Interactions
Control (Redocked) -9.8Met793, Leu718, Gly796H-bond, Hydrophobic
Derivative 1 -10.2Met793, Leu844, Cys797H-bond, π-sulfur, Hydrophobic
Derivative 2 -8.5Leu718, Val726Hydrophobic
Derivative 3 -10.5Met793, Asp855, Lys745H-bond, Salt Bridge, Hydrophobic

Part 4: Conclusion and Future Directions

Molecular docking provides invaluable insights into the potential binding of cis-Octahydrocyclopenta[c]pyrrole derivatives to a protein target. This guide has detailed a rigorous, self-validating protocol that prioritizes scientific integrity. The top-ranked compounds from this in silico analysis serve as strong candidates for synthesis and subsequent experimental validation through in vitro binding assays, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).[28] Ultimately, docking is a predictive tool that, when used correctly, significantly accelerates the drug discovery pipeline by helping to prioritize the most promising molecules for further investigation.

References

  • ResearchGate. (2024). Validation of Docking Methodology (Redocking). Available at: [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? Available at: [Link]

  • Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina. Available at: [Link]

  • Bioinformatics Review. (2024). Video Tutorial: Autodock Vina Result Analysis with PyMol. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Available at: [Link]

  • National Institutes of Health (NIH). (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Available at: [Link]

  • ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. Available at: [Link]

  • Bioinformatics Review. (2021). How to analyze HADDOCK results using Pymol script generated from PRODIGY? Available at: [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Available at: [Link]

  • University of Oxford. (n.d.). Session 4: Introduction to in silico docking. Available at: [Link]

  • YouTube. (2020). How to Analyze Autodock results in PyMol with show_contacts plugin. Available at: [Link]

  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. Available at: [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. Available at: [Link]

  • SAMSON Documentation Center. (n.d.). Dock ligands and libraries of ligands with AutoDock Vina Extended. Available at: [Link]

  • YouTube. (2024). Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. Available at: [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Available at: [Link]

  • ResearchGate. (2022). How to prepare this type of compounds for molecular docking? Available at: [Link]

  • Scripps Research. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Available at: [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Available at: [Link]

  • YouTube. (2021). Molecular Docking | Step-1 | Chemsketch | Draw ligands| Hands on Tutorial. Available at: [Link]

  • ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking? Available at: [Link]

  • ResearchGate. (n.d.). Octahydrocyclopenta[c]pyrrole derivatives. Available at: [Link]

  • VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Molecular docking analysis of pyrrole derivatives with the human epidermal growth factor receptor 2: Combating breast cancer. Available at: [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Available at: [Link]

  • PubChem. (n.d.). Cyclopenta(c)pyrrole, octahydro-, cis-. Available at: [Link]

  • EMAN RESEARCH PUBLISHING. (n.d.). Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. Available at: [Link]

  • Semantic Scholar. (n.d.). Molecular docking analysis of pyrrole derivatives with different breast cancer targets. Available at: [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 10 grams. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][19][24]diazepine derivatives as potent EGFR/CDK2 inhibitors. Available at: [Link]

  • Google Patents. (2013). Method for preparation of octahydrocyclopenta[c]pyrrole.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of cis-Octahydrocyclopenta[c]pyrrole Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of cis-Octahydrocyclopenta[c]pyrrole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important bicyclic amine salt. Here, we move beyond generic protocols to offer insights grounded in the physicochemical properties of the target compound, ensuring a logical and scientifically sound approach to achieving high purity.

Understanding the Molecule and the Challenge

This compound is a polar, organic salt. Its purification by recrystallization is predicated on the principle of differential solubility: the compound should be highly soluble in a chosen solvent at an elevated temperature and significantly less soluble as the temperature decreases, allowing for the formation of a crystalline solid while impurities remain in the solution (the "mother liquor"). The primary challenge with polar salts like this is selecting a solvent system that provides a sharp solubility curve, avoiding common pitfalls such as "oiling out" or co-precipitation of impurities.

Core Experimental Protocol: Recrystallization of this compound

This section provides a detailed, step-by-step methodology for the recrystallization of this compound. The choice of solvent is critical; isopropanol is often a good starting point for amine hydrochlorides, offering a balance of polarity to dissolve the salt at elevated temperatures while being a poor enough solvent at lower temperatures to ensure good recovery.[1] A mixed solvent system, such as ethanol and diethyl ether, can also be effective, where ethanol acts as the primary solvent and diethyl ether as the anti-solvent.

Step-by-Step Methodology
  • Solvent Selection and Preparation:

    • Primary Solvent: Isopropanol (IPA) or Ethanol (EtOH). Ensure solvents are of high purity and dry, as water content can significantly alter solubility.

    • Anti-Solvent (for mixed systems): Diethyl ether or tert-butyl methyl ether (MTBE).

  • Dissolution:

    • In an appropriately sized Erlenmeyer flask, add the crude this compound.

    • Add a minimal amount of the primary solvent (e.g., isopropanol) to the flask.

    • Gently heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) to facilitate dissolution. Add the solvent in small portions until the solid is completely dissolved at or near the boiling point of the solvent. Rationale: Using the minimum amount of hot solvent is crucial for maximizing the yield of recrystallized product.[2]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration to remove the charcoal. This must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Single Solvent System (e.g., Isopropanol):

      • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2]

      • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

    • Mixed Solvent System (e.g., Ethanol/Diethyl Ether):

      • After dissolving the compound in a minimal amount of hot ethanol, slowly add diethyl ether (the anti-solvent) dropwise until the solution becomes slightly turbid (cloudy).

      • Gently reheat the solution until the turbidity just disappears.

      • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any adhering mother liquor containing impurities. Caution: Using too much wash solvent or solvent that is not chilled will result in loss of product.[2]

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent. The product should be a white to off-white crystalline solid.[3]

Visualizing the Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying crude Crude Compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal if colored cool Slow Cooling (Room Temp -> Ice Bath) hot_filter Hot Filtration charcoal->hot_filter hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystals dry->pure

Caption: Recrystallization workflow for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
The compound does not dissolve, even with excess hot solvent. The chosen solvent is inappropriate.Try a more polar solvent (e.g., if isopropanol fails, try ethanol or a small amount of water)."Like dissolves like." A highly polar salt requires a sufficiently polar solvent to overcome the lattice energy of the crystal.
The compound "oils out" instead of forming crystals. The solution is supersaturated, and the compound's melting point is lower than the temperature of the solution. This is common with impure samples.1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional solvent. 3. Allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature overnight).Slower cooling reduces the degree of supersaturation at any given time, allowing for ordered crystal lattice formation rather than amorphous oiling. Adding more solvent also lowers the saturation point.
No crystals form upon cooling. The solution is not sufficiently saturated (too much solvent was added).1. Reheat the solution and boil off some of the solvent to increase the concentration. 2. Try adding a seed crystal of the pure compound. 3. Scratch the inside of the flask with a glass rod at the solution's surface.Evaporating solvent increases the solute concentration, leading to supersaturation upon cooling. Seeding and scratching provide nucleation sites for crystal growth to begin.
Crystal formation is very rapid, resulting in a fine powder. The solution was cooled too quickly, or it was excessively supersaturated.Reheat the solution to redissolve the solid, add a small amount of additional solvent, and cool more slowly.Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization. Slower growth leads to purer, larger crystals.[4]
The final product has a low yield. 1. Too much solvent was used initially. 2. The crystals were washed with too much solvent or with solvent that was not ice-cold. 3. Premature crystallization occurred during hot filtration.1. Concentrate the mother liquor and cool again to recover more product. 2. Ensure the wash solvent is minimal and ice-cold. 3. For hot filtration, ensure the funnel and receiving flask are pre-heated.A significant amount of product can remain dissolved in the mother liquor if too much solvent is used.[2] Cold wash solvent minimizes redissolving the purified crystals.
The purified product is still impure (as determined by melting point or spectroscopy). 1. The chosen solvent does not effectively differentiate between the product and the impurity. 2. The cooling was too rapid, leading to impurity inclusion. 3. The impurity co-crystallizes with the product.1. Try a different solvent or a mixed solvent system. 2. Repeat the recrystallization with a slower cooling rate. 3. Consider an alternative purification method (e.g., chromatography) before recrystallization.The success of recrystallization depends on the impurity being either much more soluble or much less soluble in the chosen solvent than the desired compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: There is no single "best" solvent, as the optimal choice can depend on the nature of the impurities. However, polar protic solvents are generally good starting points. A patent for the preparation of octahydrocyclopenta[c]pyrrole suggests that suitable recrystallization solvents include water, methanol, ethanol, and isopropanol, or mixtures thereof.[5][6] Isopropanol is often a good first choice to try.

Q2: How can I determine the correct amount of solvent to use?

A2: The goal is to use the minimum amount of boiling solvent to fully dissolve the crude product. This is best determined experimentally by adding the solvent in small portions to the heated crude material until dissolution is complete.[2]

Q3: My compound is an amine hydrochloride. Are there any special considerations?

A3: Yes. Amine hydrochlorides are salts and are generally more soluble in polar solvents than their free-base counterparts. Avoid non-polar solvents like hexanes or toluene as the primary solvent. Also, be aware that the hydrochloride can make the compound hygroscopic, so it should be stored in a tightly sealed container after drying.[3]

Q4: Can I use a mixed solvent system? How does that work?

A4: Yes, a mixed solvent system is a powerful technique. You dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" solvent (in which it is much less soluble) until the solution becomes cloudy. This indicates the point of saturation. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. For this compound, a good system to try would be ethanol (good solvent) and diethyl ether (poor solvent).

Q5: What is "oiling out" and why is it a problem?

A5: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid upon cooling. This often happens when the solution is highly supersaturated or when there are significant impurities that depress the melting point of the solid. The resulting oil can trap impurities, and when it finally solidifies, the product will not be pure. To avoid this, use more solvent and cool the solution very slowly.

Q6: How do I know if my recrystallization was successful?

A6: A successful recrystallization should result in a noticeable improvement in the physical appearance of the compound (e.g., from a discolored powder to white crystals). The most reliable way to assess purity is to measure the melting point of the dried crystals. A pure compound will have a sharp melting point over a narrow range. You can also use analytical techniques such as NMR or HPLC to confirm the purity.

References

  • Bouling Chemical Co., Limited. (n.d.). Octahydrocyclopenta[C]Pyrrole Hydrochloride. Retrieved from [Link]

  • Google Patents. (2013). WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Google Patents. (2014). CN104039764A - Method for preparation of octahydrocyclopenta[c]pyrrole.
  • Google Patents. (2014). CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of cis-Octahydrocyclopenta[c]pyrrole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Synthetic Landscape of a Key Pharmaceutical Building Block

Welcome to the technical support guide for the synthesis of cis-Octahydrocyclopenta[c]pyrrole hydrochloride, also known as (cis)-2-Azabicyclo[3.3.0]octane hydrochloride. This saturated bicyclic amine is a critical intermediate in the development of numerous biologically active compounds, including antiviral and antidiabetic agents.[1] Its rigid, conformationally constrained scaffold is highly valued in medicinal chemistry for designing selective, high-affinity ligands.

However, the synthesis of this seemingly simple molecule is fraught with challenges, primarily centered around stereochemical control and the formation of persistent byproducts. This guide is structured as a series of troubleshooting questions and FAQs to directly address the common issues encountered in the laboratory. We will delve into the causality behind these problems and provide field-proven, step-by-step protocols to help you optimize your synthesis, isolate your target compound with high purity, and confidently identify and mitigate the formation of unwanted byproducts.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis. Each answer provides a mechanistic explanation for the issue and offers strategic solutions.

Q1: My final product analysis (NMR/GC-MS) shows a mixture of diastereomers. How can I improve the yield of the cis-isomer and effectively separate it from the unwanted trans-isomer?

A1: This is the most prevalent challenge in this synthesis. The formation of the trans-isomer is a common byproduct issue, particularly in routes involving reductive amination. While some methods are diastereoselective, they rarely afford perfect selectivity.[2]

Causality and Strategic Solutions:

The formation of cis and trans isomers occurs during the reductive amination and cyclization sequence. The approach of the reducing agent to the iminium ion intermediate dictates the final stereochemistry. The relative stability of the transition states leading to the cis and trans products determines the isomeric ratio. One study reported isolating 13% of the trans-isomer, highlighting that even optimized reactions can produce significant isomeric impurities.[2]

Improving Diastereoselectivity (Reaction Optimization):

  • Choice of Reducing Agent: Bulky reducing agents can enhance stereoselectivity by favoring hydride delivery from the less sterically hindered face of the iminium intermediate. Experiment with different borohydride reagents (e.g., sodium triacetoxyborohydride vs. sodium cyanoborohydride).

  • Solvent and Temperature: The polarity of the solvent and the reaction temperature can influence the transition state equilibrium. A solvent screen (e.g., MeOH, THF, DCE) and running the reaction at lower temperatures may improve the isomeric ratio.

Isomer Separation (Purification): When a mixture of diastereomers is obtained, separation is necessary.

  • Column Chromatography: This is the most frequently cited method for separating diastereomers of 2-azabicyclo[3.3.0]octane derivatives.[3][4] The slight difference in polarity between the cis and trans isomers allows for separation on a silica gel column.

  • Fractional Crystallization: As the final product is a hydrochloride salt, fractional crystallization can be an effective technique for purification. The diastereomeric salts often have different solubilities in a given solvent system, allowing for the isolation of the less soluble, purer isomer. This method is particularly useful for removing the (R,R,R)-isomer from the desired (S,S,S)-product on a larger scale.[5]

Experimental Workflow: Isomer Separation

cluster_start cluster_purification Purification Options cluster_process_A cluster_process_B Start Crude Amine Mixture (cis/trans isomers) Col_Chrom Option A: Column Chromatography Start->Col_Chrom Frac_Cryst Option B: Fractional Crystallization Start->Frac_Cryst Elute Elute with Solvent Gradient (e.g., Hexane/EtOAc) Col_Chrom->Elute To_Salt Convert to HCl Salt Frac_Cryst->To_Salt Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/GC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Sol_Evap_A Solvent Evaporation Combine->Sol_Evap_A Pure_Amine_A Pure cis-Amine Sol_Evap_A->Pure_Amine_A Dissolve Dissolve in Minimal Hot Solvent (e.g., IPA/EtOH) To_Salt->Dissolve Cool Cool Slowly to Crystallize Dissolve->Cool Filter Filter Crystals Cool->Filter Pure_Salt_B Pure cis-HCl Salt Filter->Pure_Salt_B

Caption: Purification workflow for separating cis/trans isomers.

Q2: My reaction using a ketone/aldehyde starting material is sluggish, and I'm isolating a significant amount of an alcohol byproduct instead of my desired amine. What is happening?

A2: This indicates a classic chemoselectivity issue in reductive amination. You are likely experiencing premature reduction of the carbonyl group by your hydride reagent, which competes with the desired imine formation and reduction pathway.[6]

Causality and Strategic Solutions:

Reductive amination is a two-step process occurring in one pot: (1) formation of an imine or iminium ion from the carbonyl and amine, and (2) reduction of the C=N bond.[7] Strong reducing agents like sodium borohydride (NaBH₄) can rapidly reduce aldehydes and ketones. If the imine formation is slow or the reducing agent is too reactive, it will reduce the starting carbonyl to an alcohol before it can react with the amine.

Mitigation Strategies:

  • Use a pH-Sensitive Reducing Agent: The key is to use a reducing agent that is less reactive towards the carbonyl group at neutral pH but highly reactive towards the protonated iminium ion intermediate, which is formed under weakly acidic conditions (pH 4-6).

    • Sodium Cyanoborohydride (NaBH₃CN): This is the classic choice. It is stable in mildly acidic conditions where iminium ion formation is favored and selectively reduces the iminium ion over the carbonyl starting material.[7]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN that is also highly effective for reductive aminations and does not require strict pH control. It is often the preferred reagent in modern synthesis.[8]

  • Control Reaction Conditions:

    • Pre-formation of the Imine: Allow the carbonyl compound and the amine to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows the imine/iminium equilibrium to be established.

    • pH Adjustment: Maintain a weakly acidic pH (4-6) by adding a catalytic amount of acetic acid. This accelerates imine formation without fully protonating and deactivating the amine nucleophile.[7]

ReagentOptimal pHReactivity with KetoneReactivity with Iminium IonByproducts
Sodium Borohydride7 - 10HighHighBoric acid salts
Sodium Cyanoborohydride4 - 6LowHighBoric acid, cyanide salts
Sodium Triacetoxyborohydride5 - 7Very LowHighBoric acid, acetate salts
Q3: I'm using an imide reduction route with a borohydride reagent. After workup, my product is contaminated with inorganic salts that are difficult to remove. How can I purify my product?

A3: This is a common issue when using hydride-based reducing agents. The workup of reactions involving reagents like sodium borohydride often generates boric acid and other boron salts, which can co-precipitate or be difficult to separate from the desired amine product.[3][4]

Causality and Strategic Solutions:

Borohydride reduction of an imide to a cyclic amine consumes multiple hydride equivalents and, upon acidic or aqueous workup, generates boric acid (H₃BO₃) and related salts. The solubility of these species can be problematic.

Purification Protocol: Acid-Base Extraction The basicity of the target amine is the key to a clean separation. An acid-base extraction will separate the basic amine from neutral organic impurities and acidic inorganic byproducts. A patent for a similar synthesis explicitly mentions this technique to remove non-basic byproducts.[1]

  • Dissolution: After quenching the reaction, evaporate the organic solvent. Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with aqueous acid (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic organic impurities in the organic layer. Repeat the extraction 2-3 times.

  • Wash (Optional): The combined acidic aqueous layers can be washed once with fresh ethyl acetate or ether to remove any remaining neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH or saturated Na₂CO₃ solution) until the pH is strongly basic (pH > 11).[9] This deprotonates the ammonium salt, regenerating the free amine.

  • Product Extraction: Extract the free amine from the basified aqueous layer using an organic solvent like ethyl acetate or DCM (3-4 times).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

  • Salt Formation: To obtain the final hydrochloride product, dissolve the free amine in a suitable solvent (e.g., ether or ethyl acetate) and bubble dry HCl gas through it, or add a solution of HCl in isopropanol or ether. The hydrochloride salt will precipitate and can be collected by filtration.

Part 2: Frequently Asked Questions (FAQs)

FAQ1: What are the primary synthetic routes to cis-Octahydrocyclopenta[c]pyrrole?

There are several established routes, each with distinct advantages and disadvantages related to starting materials, reagents, and potential byproducts.

Synthetic RouteKey ReagentsCommon Byproducts / Issues
Reductive Amination / Cyclization Cyclopentanone derivative, amine, NaBH₃CN or NaBH(OAc)₃trans-isomer, unreacted starting material, alcohol byproduct
Reduction of Cyclic Imide Cyclopentane-1,2-dicarboximide, LiAlH₄ or NaBH₄/Lewis AcidIncomplete reduction (amide), inorganic salts
Hydrogenation of Dicyano-cyclopentene 1,2-Dicyanocyclo-1-pentene, H₂, Rh/Al₂O₃ or Pt/C catalystIncomplete hydrogenation, catalyst poisoning
FAQ2: How can I definitively confirm the cis-stereochemistry of my final product?

Confirming the stereochemistry is crucial and typically requires advanced analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful for determining stereochemistry. For the cis-isomer, a NOE correlation should be observed between the protons at the bridgehead positions (3a and 6a) and the adjacent protons on the same face of the ring system.

  • X-ray Crystallography: If you can grow a suitable crystal of the hydrochloride salt, single-crystal X-ray diffraction provides unambiguous proof of the relative stereochemistry.

  • Comparison to Literature Data: Carefully compare the ¹H and ¹³C NMR spectra of your product with authenticated spectra from the literature or reference standards.[1]

FAQ3: What is the general mechanism for the Reductive Amination route?

The mechanism involves the acid-catalyzed formation of an iminium ion, followed by diastereoselective hydride reduction.

Ketone Cyclopentanone Derivative Iminium Iminium Ion Intermediate Ketone->Iminium + Amine, -H2O Amine Primary Amine (R-NH2) Amine->Iminium H_plus H+ (cat.) Cis_Product cis-Product (Major) Iminium->Cis_Product Hydride attack (less hindered face) Trans_Product trans-Product (Minor) Iminium->Trans_Product Hydride attack (more hindered face) Hydride [H-] (from NaBH3CN)

Caption: Mechanism of diastereoselective reductive amination.

References

  • US Patent 4,727,160A. (1988). Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids.
  • US Patent 5,061,722A. (1991). Cis, endo-2-azabicyclo-[3.3.0]-octane-3-carboxylic acids, a process for their preparation, agents containing these compounds and their use.
  • WO Patent 2013/102634A1. (2013). Method for preparation of octahydrocyclopenta[c]pyrrole.
  • Peçanha, E. P., Fraga, C. A. M., Barreiro, E. J., Braga, M. F. M., & Edna, F. R. (2001). Synthesis and Pharmacological Evaluation of a New 2-Azabicyclo[3.3.0]octane Derivative. Journal of the Brazilian Chemical Society, 12(3), 408-412. [Link]

  • WO Patent 2009/122433A2. (2009). A process for preparation of Ramipril.
  • CN Patent 103601666A. (2014). Preparation method of octahydrocyclopentane[C]pyrrole.
  • Wikipedia. Reductive amination. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for cis-Octahydrocyclopenta[c]pyrrole Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Guide to a Privileged Scaffold

Octahydrocyclopenta[c]pyrrole, a saturated bicyclic amine, is a quintessential "privileged scaffold" in modern drug discovery. Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of pharmacophoric elements, enabling high-affinity and selective interactions with biological targets. This scaffold is a key intermediate in the synthesis of various biologically active compounds, including antiviral agents like Telaprevir and antidiabetic drugs such as Gliclazide.[1][2][3]

Despite its importance, the synthesis of the cis-diastereomer of octahydrocyclopenta[c]pyrrole hydrochloride can be challenging, with yield and purity often being critical hurdles. This technical support guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common pitfalls in its synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven solutions to optimize your reaction outcomes.

Core Synthetic Strategies: An Overview

The construction of the cis-fused pyrrolidine ring system can be approached through several primary routes. The choice of strategy often depends on the available starting materials, scale, and stereochemical requirements.

  • Reductive Cyclization of Dinitriles: This is a direct and efficient method that starts from 1,2-dicyanocyclo-1-pentene. A single catalytic hydrogenation step simultaneously reduces the carbon-carbon double bond and effects a reductive cyclization of the two nitrile groups to form the bicyclic amine.[1]

  • Reduction of Cyclic Imides: This route involves the synthesis of a cyclopentane-fused cyclic imide, such as cis-hexahydrocyclopenta[c]pyrrole-1,3(2H)-dione, which is then reduced to the desired amine.[3][4] This method often requires potent reducing agents like lithium aluminum hydride (LiAlH₄) or multi-step hydrogenation processes.[1]

  • Multi-step Intramolecular Cyclizations: These pathways build the fused ring system through a sequence of reactions, often involving a key aza-Cope rearrangement-Mannich cyclization or other stereoselective ring-closing strategies to ensure the desired cis-fusion.[2][5]

This guide will primarily focus on troubleshooting the more common routes involving reductive cyclization and the subsequent deprotection and salt formation steps.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured to address specific issues you may encounter during the synthesis.

Section 1: The Critical Catalytic Hydrogenation Step

The catalytic hydrogenation of precursors like 1,2-dicyanocyclo-1-pentene or a cyclic imide is often the most challenging and yield-defining step.

Q1: My hydrogenation reaction has stalled. The starting material is consumed slowly or not at all. What should I investigate?

This is a common issue often related to catalyst activity or reaction conditions. Here’s a systematic troubleshooting approach.

  • Potential Cause 1: Catalyst Poisoning. Heterogeneous catalysts are highly sensitive to impurities. Trace amounts of sulfur compounds, thiols, or even certain coordinating functional groups in your starting material or solvent can irreversibly bind to the catalyst's active sites and deactivate it.[6][7]

    • Solution:

      • Purify the Substrate: Ensure your 1,2-dicyanocyclo-1-pentene precursor is of high purity. Recrystallization or column chromatography may be necessary.

      • Use High-Purity Solvents: Use anhydrous, high-purity solvents.

      • Increase Catalyst Loading: As a last resort, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) might overcome minor poisoning, but this is not ideal for process efficiency.[8]

  • Potential Cause 2: Inactive Catalyst. The catalyst itself may be old, have been improperly stored, or be from a poor-quality batch.[6]

    • Solution:

      • Use a Fresh Bottle: Always try running the reaction with a fresh, unopened bottle of catalyst.

      • Consider Pearlman's Catalyst: Palladium hydroxide on carbon (Pearlman's catalyst) is often more active and resistant to poisoning than standard palladium on carbon (Pd/C) and can be a valuable alternative.[6]

  • Potential Cause 3: Poor Mass Transfer of Hydrogen. The reaction relies on the efficient transfer of hydrogen gas from the headspace to the catalyst surface in the liquid phase.

    • Solution:

      • Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to maximize the surface area between the gas and liquid phases.[6]

      • Increase Hydrogen Pressure: If using a balloon, ensure it is adequately filled. For more stubborn reductions, moving to a high-pressure reactor (e.g., a Parr shaker) is highly effective.[6][7] Even moderate pressure can dramatically increase reaction rates.

  • Potential Cause 4: Suboptimal Conditions.

    • Solution:

      • Increase Temperature: Gently heating the reaction (e.g., to 40-80 °C) can increase the reaction rate, though it may impact stereoselectivity.[1][6]

      • Solvent Choice: Polar solvents like methanol, ethanol, or THF are commonly used.[1][6] Acetic acid can sometimes be used as a solvent or co-solvent, as protonating the nitrogen atom can facilitate reduction.[6]

Q2: The reaction works, but my yield is low, and I'm getting a mixture of diastereomers (trans-isomer). How can I improve the cis-selectivity?

Achieving high cis-diastereoselectivity is crucial. The stereochemical outcome is heavily influenced by the catalyst and reaction conditions.

  • Catalyst Choice is Key: Different metals can favor different stereochemical pathways. For the hydrogenation of 1,2-dicyanocyclo-1-pentene, Rhodium-on-alumina has been shown to produce higher yields of the desired product compared to Palladium-on-charcoal in some cases.[1]

  • Reaction Conditions: Lower temperatures generally favor the thermodynamically more stable cis-isomer. High temperatures can lead to epimerization and the formation of the trans product.

  • Hydrogenation Pressure: While higher pressure increases the rate, it can sometimes negatively impact selectivity. An optimization of pressure may be required.

ParameterRecommendation for High cis-SelectivityRationale
Catalyst Rhodium on Alumina (5%) or Palladium HydroxideDifferent metals have inherent stereochemical biases. Rhodium has been reported to be effective for this specific transformation.[1]
Solvent Tetrahydrofuran (THF), IsopropanolThese solvents provide good solubility for the substrate and are compatible with hydrogenation conditions.[1]
Temperature 80-120 °C (Optimization Required)Balances reaction rate with selectivity. Excessive heat can favor undesired side reactions or isomerization.[1]
Pressure 80 bar (High Pressure)High pressure is often necessary to drive the complete reduction of both nitrile groups and the double bond.[1]

Q3: What are the critical safety precautions when working with Pd/C and hydrogen gas?

Safety is paramount. Palladium on carbon is pyrophoric, especially after use when it is dry and saturated with hydrogen.

  • Never let the catalyst dry in the air. [9] After filtration, the catalyst on the filter paper or celite should be kept wet with solvent (e.g., water or isopropanol) until it is disposed of properly in a dedicated waste container.

  • Inert Atmosphere: Always handle the dry catalyst powder under an inert atmosphere (e.g., Nitrogen or Argon).

  • Proper Purging: Before introducing hydrogen, thoroughly purge the reaction flask with an inert gas to remove all oxygen. After the reaction is complete, purge the system again with inert gas to remove all hydrogen before opening it to the atmosphere.[9]

Section 2: N-Boc Deprotection and Hydrochloride Salt Formation

The final step involves removing the N-Boc protecting group (if used in the synthetic route) and forming the stable hydrochloride salt.

Q4: My N-Boc deprotection with acid is incomplete or requires harsh conditions that are degrading my product.

While seemingly straightforward, Boc deprotection can be problematic if not optimized.

  • Mechanism Insight: The reaction proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[10] The free amine is then protonated by the excess acid to form the ammonium salt.

  • Troubleshooting Steps:

    • Acid/Solvent System: The choice of acid and solvent is critical. 4M HCl in 1,4-dioxane is a very common and effective reagent.[11] Other options include trifluoroacetic acid (TFA) in dichloromethane (DCM) or bubbling HCl gas through a solution of the substrate in a solvent like diethyl ether or methanol.[11][12]

    • Stoichiometry: Ensure a sufficient excess of acid is used to drive the reaction to completion and fully protonate the product amine.

    • Water Content: While the reaction is a hydrolysis, excess water can sometimes complicate the workup. Using anhydrous acidic solutions often leads to cleaner reactions and easier product isolation.

Q5: I've successfully deprotected the amine, but the resulting hydrochloride salt is a sticky oil instead of a crystalline solid. How can I improve its physical form?

The physical form of the final salt is critical for purification, handling, and storage.

  • Solvent for Precipitation: The choice of solvent for the salt formation and precipitation is crucial. If the salt is oily when formed in a polar solvent like methanol, try precipitating it by adding a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE).[11] The hydrochloride salt often crashes out of solution as a crystalline solid.

  • Purify the Free Base First: If the salt remains oily, it may be due to impurities. It is often best to deprotect the Boc-amine, perform an aqueous workup to neutralize the excess acid, extract the free base into an organic solvent, dry it, and then treat the purified free base with a stoichiometric amount of anhydrous HCl in a suitable solvent (like ether) to precipitate the pure salt.[1][3]

  • Residual TFA: If you used trifluoroacetic acid for deprotection, the resulting trifluoroacetate salt is often oily. Converting it to the HCl salt is recommended. Be aware that residual TFA can be difficult to remove, sometimes requiring azeotroping with a solvent like toluene.[11]

Reagent/Solvent SystemTypical ConditionsComments
4M HCl in 1,4-Dioxane Dissolve substrate in MeOH or DCM, add HCl/dioxane solution, stir at RT for 1-4h.Very effective, often yields a solid HCl salt directly or upon addition of ether.[11]
TFA in DCM 20-50% TFA in DCM, stir at RT for 30 min - 2h.Fast and efficient, but TFA salts are often oily and the acid is corrosive and hard to remove completely.[11]
HCl (gas) in Ether/MeOH Dissolve substrate in solvent, bubble HCl gas through the solution.Provides an anhydrous system, excellent for precipitating clean HCl salts.[11]
Oxalyl Chloride in Methanol Generates HCl in situ for a mild deprotection.A newer, milder method that can be advantageous for sensitive substrates.[13]

Visualized Workflows and Protocols

Overall Synthetic Pathway

The following diagram illustrates a common synthetic route from a dinitrile precursor.

G cluster_0 Precursor Synthesis cluster_1 Reductive Cyclization cluster_2 Purification & Salt Formation A 1,2-Dicyanocyclo-1-pentene B cis-Octahydrocyclopenta[c]pyrrole (Free Base) A->B H₂ (80 bar) Rh/Al₂O₃ or Pd(OH)₂ THF, 80-120°C C Purified Free Base B->C Acid-Base Extraction or Distillation D cis-Octahydrocyclopenta[c]pyrrole HCl (Final Product) C->D Anhydrous HCl Diethyl Ether or EtOAc

Caption: A common synthetic workflow for cis-Octahydrocyclopenta[c]pyrrole HCl.

Troubleshooting the Catalytic Hydrogenation Step

Use this decision tree to diagnose and solve issues with the critical reduction step.

G start Hydrogenation Stalled or Slow? purity_check Is the starting material pure? start->purity_check Yes purify_sm Purify substrate (Chromatography/Recrystallization) purity_check->purify_sm No catalyst_check Is the catalyst fresh? purity_check->catalyst_check Yes purify_sm->catalyst_check new_catalyst Use fresh catalyst (e.g., new bottle of Pd/C or switch to Pearlman's Cat.) catalyst_check->new_catalyst No conditions_check Are conditions optimal? catalyst_check->conditions_check Yes new_catalyst->conditions_check optimize_conditions Increase H₂ Pressure (Parr Shaker) Increase Temperature (40-80°C) Ensure Vigorous Stirring conditions_check->optimize_conditions No success Reaction should proceed. Monitor by GC-MS/TLC. conditions_check->success Yes optimize_conditions->success

Caption: A decision tree for troubleshooting catalytic hydrogenation.

Validated Experimental Protocols

Protocol 1: Reductive Cyclization of 1,2-Dicyanocyclo-1-pentene

Adapted from WO2013102634A1[1]

  • Reactor Setup: To a high-pressure autoclave, add 1,2-dicyanocyclo-1-pentene (1.0 eq), Tetrahydrofuran (THF, approx. 80 mL per 1 g of substrate), and 5% Rhodium on alumina (approx. 0.35 g per 1 g of substrate).

  • Inerting: Seal the autoclave and purge the system with nitrogen gas three times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 80 bar.

  • Reaction: Begin vigorous stirring and heat the mixture to 120 °C. Maintain these conditions for 20-24 hours. Monitor the reaction progress by GC-MS if possible by taking aliquots (ensure proper depressurization and purging procedures are followed).

  • Work-up: After cooling to room temperature, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional THF.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude cis-Octahydrocyclopenta[c]pyrrole as an oil. This crude product can be purified by distillation or by carrying it forward to the purification/salt formation step.

Protocol 2: N-Boc Deprotection and HCl Salt Formation

General procedure adapted from Fisher Scientific and common laboratory practice[12]

  • Dissolution: Dissolve the N-Boc protected amine (1.0 eq) in a minimal amount of a suitable solvent such as methanol or ethyl acetate.

  • Acidification: To this solution, add a 4M solution of HCl in 1,4-dioxane (2-4 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Precipitation: If a solid has not already precipitated, add diethyl ether or MTBE to the reaction mixture until a white precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the resulting white solid under high vacuum to obtain the pure cis-Octahydrocyclopenta[c]pyrrole hydrochloride.

References

  • Boc Deprotection Mechanism - HCl - Common Organic Chemistry . (n.d.). Retrieved January 20, 2026, from [Link]

  • WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole. (2013). Google Patents.
  • Catalytic Hydrogenation Part II - Tips and Tricks - Curly Arrow . (2010). Retrieved January 20, 2026, from [Link]

  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? : r/chemistry - Reddit . (2015). Retrieved January 20, 2026, from [Link]

  • Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress . (n.d.). Retrieved January 20, 2026, from [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC - NIH . (2024). Retrieved January 20, 2026, from [Link]

  • Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine - RSC Publishing . (2023). Retrieved January 20, 2026, from [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - ACS Publications . (2021). Retrieved January 20, 2026, from [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - Semantic Scholar . (2020). Retrieved January 20, 2026, from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal . (n.d.). Retrieved January 20, 2026, from [Link]

  • Hydrogenation reaction tips and tricks : r/Chempros - Reddit . (2022). Retrieved January 20, 2026, from [Link]

  • Boc De-protection : r/Chempros - Reddit . (2023). Retrieved January 20, 2026, from [Link]

  • Pyrrolidine synthesis optimization a | Download Scientific Diagram - ResearchGate . (n.d.). Retrieved January 20, 2026, from [Link]

  • Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof - Eureka. (n.d.).
  • The stereoselective synthesis of cis- and trans-fused pyrrolidine containing bicyclic azepine and oxepine derivatives using aza-Cope rearrangement-Mannich cyclization as a key step - New Journal of Chemistry (RSC Publishing) . (n.d.). Retrieved January 20, 2026, from [Link]

  • Efficient synthesis of chiral 2,2'-bipyrrolidines by an anti-selective alkene diamination . (2012). Organic Letters. Retrieved January 20, 2026, from [Link]

  • Asymmetric Synthesis of Cis-Fused Bicyclic Pyrrolidines and Pyrrolidinones via Chiral Polycyclic Lactams - Sci-Hub . (n.d.). Retrieved January 20, 2026, from [Link]

  • CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents. (n.d.).
  • Octahydrocyclopenta[c]pyrrole derivatives. | Download Scientific Diagram - ResearchGate . (n.d.). Retrieved January 20, 2026, from [Link]

  • Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC - NIH . (2025). Retrieved January 20, 2026, from [Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles . (n.d.). Retrieved January 20, 2026, from [Link]

  • Stereoselective Synthesis of Bicyclic Pyrrolidines by a Rhodium‐Catalyzed Cascade Process. - Sci-Hub . (n.d.). Retrieved January 20, 2026, from [Link]

  • Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks | Organic Letters - ACS Publications . (2026). Retrieved January 20, 2026, from [Link]

  • Asymmetric C-H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (-)-Dragocin D - ResearchGate . (2025). Retrieved January 20, 2026, from [Link]

  • A diversity-oriented synthesis of bicyclic cis-dihydroarenediols, cis-4-hydroxyscytalones, and bicyclic conduritol analogues - PubMed . (n.d.). Retrieved January 20, 2026, from [Link]

  • Catalytic Asymmetric Hydrogenation of N-Boc-Imidazoles and Oxazoles - Sci-Hub . (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Purification of cis-Octahydrocyclopenta[c]pyrrole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for cis-Octahydrocyclopenta[c]pyrrole hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the purification of this critical building block. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to common experimental issues, grounded in established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

The impurity profile of your final product is highly dependent on the synthetic route employed. However, based on common preparative methods, such as the reduction of 1,2-dicyanocyclo-1-pentene or derivatives of cyclopentimide, impurities can be broadly categorized[1][2]:

  • Stereoisomers: The most common isomeric impurity is the trans-Octahydrocyclopenta[c]pyrrole. Its formation is often thermodynamically or kinetically controlled during the reduction of the bicyclic precursor.

  • Unreacted Starting Materials: Depending on the efficiency of the reaction, residual starting materials like 1,2-dicyanocyclo-1-pentene or N-substituted cyclopentimide may be present[1][3].

  • Reaction Intermediates: Incomplete reduction can lead to partially saturated intermediates.

  • Solvent Residues: Common solvents used in synthesis and workup (e.g., THF, ethanol, isopropanol, ethyl acetate) can be retained in the final product.

  • Degradation Products: Amines can be susceptible to oxidation or thermal degradation, especially if exposed to high temperatures or oxygen for extended periods, leading to colored impurities[4][5].

Q2: Which analytical techniques are best for identifying and quantifying impurities in my sample?

A multi-pronged analytical approach is recommended for comprehensive characterization.

Analytical TechniquePrimary Use & Rationale
Gas Chromatography (GC) Excellent for quantifying volatile impurities, including residual solvents and the free amine form of the product. For the hydrochloride salt, the amine must be regenerated (neutralized) prior to injection[6][7].
High-Performance Liquid Chromatography (HPLC) The workhorse for purity assessment. A reversed-phase method (e.g., C18 column) is typically used. Chiral HPLC is essential for determining the diastereomeric ratio (cis:trans)[8][9].
Mass Spectrometry (MS) When coupled with GC (GC-MS) or HPLC (LC-MS), it is invaluable for identifying the structure of unknown impurities by providing molecular weight information[1][10].
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR are crucial for confirming the primary structure of your compound and can detect impurities with distinct spectral signatures.
Ion Chromatography A specialized technique that can be used for the analysis of amines and their counter-ions, particularly useful for detecting inorganic salt impurities[11].

Part 2: Troubleshooting & Purification Protocols

This section provides detailed protocols to address specific purification challenges. The general workflow involves identifying the impurity, selecting an appropriate technique, and verifying the outcome.

General Purification Workflow cluster_0 Phase 1: Analysis cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Execution & Verification Crude Crude Product (cis-Octahydrocyclopenta[c]pyrrole HCl) Analysis Impurity Profile Analysis (HPLC, GC-MS, NMR) Crude->Analysis Characterize Decision Select Purification Strategy Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Stereoisomers, General Cleanup AcidBase Acid-Base Extraction Decision->AcidBase Non-Basic Impurities Chromatography Column Chromatography Decision->Chromatography Complex Mixtures, Trace Impurities Purified Purified Product Recrystallization->Purified AcidBase->Purified Chromatography->Purified FinalQC Final QC Analysis (Purity > 99%) Purified->FinalQC Verify

Caption: General workflow for purification of cis-Octahydrocyclopenta[c]pyrrole HCl.

Q3: My product is contaminated with the trans-isomer. How can I remove it?

Answer: The most effective method for removing diastereomeric impurities like the trans-isomer is recrystallization . The different spatial arrangements of the cis and trans isomers result in distinct crystal packing energies and solubilities, which can be exploited for separation.

Protocol: Diastereomeric Purification by Recrystallization

  • Solvent Selection: The key is to find a solvent system where the desired cis-isomer has lower solubility than the trans-isomer at a given temperature. Common solvents for recrystallizing amine hydrochlorides include isopropanol (IPA), ethanol, methanol/ethyl acetate, or water[1].

    • Expert Tip: Begin screening with small quantities. Dissolve ~100 mg of your crude product in a minimal amount of a hot solvent (e.g., IPA). If it dissolves completely, allow it to cool slowly. If crystals form, check their purity by HPLC. If it doesn't dissolve, the solvent is not suitable. If it dissolves at room temperature, the solvent is too good; try a co-solvent system like IPA/diethyl ether to reduce solubility.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude hydrochloride salt. Add the chosen solvent portion-wise while heating until the solid is fully dissolved. Avoid using an excessive amount of solvent, as this will reduce your yield.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for selective crystallization and the formation of well-defined, pure crystals. Forcing crystallization by rapid cooling (e.g., an ice bath) can trap impurities.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any residual mother liquor containing the dissolved impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.

  • Verification: Analyze the purity of the crystals and the mother liquor by chiral HPLC to confirm the successful removal of the trans-isomer. The mother liquor should be enriched in the undesired isomer.

Q4: I am struggling with non-basic impurities and colored by-products. What is the best approach?

Answer: A classic acid-base extraction is highly effective for removing non-basic or weakly basic organic impurities. For color removal, treatment with activated carbon is recommended. This is typically performed on the free-base form before conversion to the hydrochloride salt.

Protocol: Purification via Acid-Base Extraction & Carbon Treatment

  • Liberate the Free Base: Dissolve the crude hydrochloride salt in water. While stirring, slowly add a base (e.g., 10% aqueous sodium hydroxide or sodium carbonate) until the pH of the solution is >10[2]. This neutralizes the HCl salt, yielding the free amine.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the free amine into an organic solvent in which it is soluble, such as dichloromethane (DCM) or ethyl acetate. Perform the extraction three times to ensure complete recovery[2][12]. Combine the organic layers.

  • Wash: Wash the combined organic layers with brine (saturated aqueous NaCl) to remove residual water and water-soluble impurities.

  • Decolorization (Optional): If the organic solution is colored, add a small amount of activated carbon (approx. 1-2% w/w relative to the product), stir for 15-30 minutes at room temperature, and then filter through a pad of celite to remove the carbon.

  • Salt Formation: To the purified organic solution of the free amine, slowly add a solution of HCl (e.g., 2 M HCl in diethyl ether or gaseous HCl) while stirring[8]. The hydrochloride salt will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of the organic solvent (e.g., diethyl ether), and dry under vacuum.

Q5: When is column chromatography necessary, and what are the best practices?

Answer: Column chromatography is generally reserved for situations where recrystallization and extraction fail to provide the desired purity, or for removing impurities with very similar properties to the product. Purifying basic amines on standard silica gel can be challenging due to strong acidic interactions, leading to peak tailing and potential product loss[13].

Troubleshooting Chromatography for Amines Start Is Chromatography Needed? Problem Issue: Peak Tailing / Poor Recovery on Silica Start->Problem Yes Solution1 Option A: Add Amine Modifier to Mobile Phase (e.g., 0.5-1% Triethylamine) Problem->Solution1 Solution2 Option B: Use Alternative Stationary Phase (e.g., Basic Alumina, Amine-functionalized Silica) Problem->Solution2 Solution3 Option C: Switch to Reversed-Phase HPLC (High pH mobile phase to neutralize amine) Problem->Solution3 Success Achieved Separation Solution1->Success Solution2->Success Solution3->Success

Caption: Decision tree for troubleshooting amine purification by chromatography.

Best Practices for Chromatographic Purification (of the free amine):

  • Option A: Modified Normal-Phase (Silica Gel):

    • Principle: To prevent the basic amine from interacting with acidic silanol groups on the silica surface, a competing base is added to the mobile phase[13].

    • Mobile Phase: A common choice is a gradient of methanol in dichloromethane (DCM), with 0.5-1% triethylamine (TEA) or ammonium hydroxide added to the entire solvent system.

    • Caveat: The added modifier must be removed from the final product, which can be challenging.

  • Option B: Alternative Stationary Phases:

    • Basic Alumina: Alumina is a basic stationary phase and is often a better choice for purifying basic compounds than silica.

    • Amine-Functionalized Silica: Using a column pre-treated with an amine (KP-NH columns) provides a less acidic environment, often allowing for excellent separation with standard solvents like hexane/ethyl acetate[13].

  • Option C: Reversed-Phase Chromatography:

    • Principle: For polar amines, reversed-phase HPLC can be very effective. It is crucial to control the pH of the mobile phase[14].

    • Mobile Phase: Use a mobile phase with a high pH (e.g., pH 9-10, using an ammonium bicarbonate buffer) to ensure the amine is in its neutral, free-base form. In this state, it will be more hydrophobic and retain better on the C18 column, leading to improved separation[13].

References

  • BenchChem Technical Support Team. (2026, January). Application Notes and Protocols for the Preparation of Octahydrocyclopenta[c]pyrrole Hydrochloride. Benchchem.
  • University of Rochester, Department of Chemistry. Workup: Amines.
  • Lonza Ag. (2013). Method for preparation of octahydrocyclopenta[c]pyrrole.
  • Kemppainen, A. E., & Wagner, P. J.
  • Scribd.
  • Reddit. (2024). Amine workup : r/Chempros.
  • Sulfur Recovery Engineering Inc. Amine Troubleshooting.
  • Jakobs, M. (2021). Troubleshooting Amine Systems. YouTube.
  • Chembo Pharma. This compound.
  • Shanghai Institute of Pharmaceutical Industry. (2014). Preparation method of octahydrocyclopentane[C]pyrrole.
  • ResearchGate.
  • Nanjing Lynsci Chem. (2013).
  • Thermo Fisher Scientific.
  • ResearchGate. (2025). Analysis of Amine Drugs Dissolved in Methanol by High‐Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC‐Orbitrap.
  • Bryan Research & Engineering, LLC.
  • Biotage. (2023).
  • MDPI. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Biotage. (2023).

Sources

stability issues of cis-Octahydrocyclopenta[c]pyrrole hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cis-Octahydrocyclopenta[c]pyrrole hydrochloride is a vital saturated bicyclic amine scaffold utilized extensively in medicinal chemistry and drug development.[1] Its rigid, three-dimensional structure is a valuable building block for creating selective, high-affinity ligands.[1] However, as a hydrochloride salt of a secondary amine, its stability in solution can be a critical experimental variable. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

The solid hydrochloride salt is generally stable under normal storage conditions.[2] For long-term integrity, it should be stored in a cool, dry place, ideally between 2°C and 8°C, away from direct sunlight and heat sources.[2][3] It is crucial to keep the container tightly sealed to prevent moisture absorption, which can initiate degradation even in the solid state over time.[2]

Q2: I need to prepare a stock solution. What solvent should I use and what precautions should I take?

For maximum stability, preparing stock solutions in anhydrous, aprotic organic solvents is recommended if your experimental workflow allows. Solvents like anhydrous Tetrahydrofuran (THF) or Toluene are suitable choices.[4]

If an aqueous or protic solvent is required, be aware that the compound's stability will be compromised over time. The compound is soluble in polar solvents like water, methanol, and ethanol.[2] When preparing aqueous solutions, it is best to use a buffered system and prepare the solution fresh before each experiment. Avoid prolonged storage of aqueous solutions, even when frozen.

Q3: Why is the pH of my aqueous solution so important for the stability of this compound?

As a hydrochloride salt of an amine, dissolving this compound in unbuffered water will result in an acidic solution.[2][5] This acidic environment is the primary catalyst for the compound's degradation in aqueous media.[1] The acidic conditions can promote the hydrolytic opening of the pyrrolidine ring, leading to the formation of undesired byproducts and a decrease in the concentration of the active compound.[1] Therefore, controlling the pH is the most critical factor in managing its stability in aqueous solutions.

Q4: What is the primary degradation pathway for this compound in solution?

The most probable degradation route, particularly in acidic aqueous solutions, is an acid-catalyzed hydrolytic ring-opening of the pyrrolidine ring.[1] This process is believed to proceed through the formation of a cyclic iminium ion intermediate, which is then susceptible to nucleophilic attack by water.[1][6] This attack can cleave a C-N bond, resulting in the formation of one or more amino alcohol degradants.

cluster_0 Degradation Pathway Compound cis-Octahydrocyclopenta[c]pyrrole (in acidic solution, H+) Iminium Cyclic Iminium Ion (Intermediate) Compound->Iminium Protonation & Ring Strain Degradants Ring-Opened Degradants (e.g., Amino Alcohols) Iminium->Degradants Nucleophilic Attack Water H₂O Water->Iminium

Caption: Proposed acid-catalyzed hydrolytic degradation pathway.

Troubleshooting Guide: Stability in Experiments

Q5: My assay shows a rapid loss of the parent compound in my standard aqueous buffer. What is the likely cause and how can I fix it?

A rapid loss of the compound is almost certainly due to degradation, catalyzed by the pH of your buffer.

  • Causality: Many common biological buffers (e.g., citrate) operate in an acidic pH range, which accelerates the hydrolytic ring-opening pathway.[1] Even if the buffer's nominal pH is neutral, the addition of the hydrochloride salt itself will lower the local pH, initiating degradation.

  • Troubleshooting Steps:

    • Verify pH: Immediately measure the pH of your final solution after adding the compound. Do not rely on the nominal pH of the buffer stock.

    • Adjust pH: If the pH is acidic (below ~6.5), carefully adjust it to a neutral or slightly basic pH (7.0-8.0) using a suitable base (e.g., NaOH, NaHCO₃). This reduces the concentration of H+ ions available to catalyze the degradation.

    • Change Buffer: If pH adjustment is not feasible, consider switching to a buffer system that operates in the neutral to basic range (e.g., Phosphate, HEPES, Borate).

    • Reduce Temperature: Perform your experiments at lower temperatures (e.g., on ice) to slow the rate of the degradation reaction.[7]

Q6: I see multiple new peaks appearing in my HPLC/LC-MS chromatogram over time. How can I confirm these are degradants?

The appearance of new, growing peaks alongside a decrease in the parent compound's peak area is a classic sign of degradation. To confirm this, a forced degradation study is the standard approach.[7][8]

  • Causality: Forced degradation studies intentionally expose the drug substance to harsh conditions to generate the likely degradation products in a compressed timeframe.[7] This provides a reference profile for the degradants you may be observing under normal experimental conditions.

  • Workflow for Identification:

    • Perform Forced Degradation: Expose separate solutions of your compound to conditions such as 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂ at a slightly elevated temperature (e.g., 40-60°C).[9] (See Protocol 2 for a detailed example).

    • Analyze Samples: Run HPLC or LC-MS on these stressed samples.

    • Compare Profiles: Compare the chromatograms from the stressed samples to your experimental sample. If the retention times of the new peaks in your experiment match those generated under forced degradation, it strongly indicates they are indeed degradants.

    • Mass Analysis: Use LC-MS to determine the mass of the new peaks. The mass of a ring-opened hydrolytic product should correspond to the parent compound + 18 amu (the mass of water).

Start Unexpected Peaks Observed in HPLC/LC-MS Forced_Deg Conduct Forced Degradation Study (Acid, Base, Oxidation) Start->Forced_Deg Analyze_FD Analyze Stressed Samples by HPLC/LC-MS Forced_Deg->Analyze_FD Compare Compare Retention Times (RT) & Mass Spectra (MS) Analyze_FD->Compare Match RT & MS Match? Compare->Match Confirmed Peaks are Confirmed Degradants Match->Confirmed Yes Different Peaks are from Another Source (e.g., contamination, impurity) Match->Different No

Caption: Troubleshooting workflow for identifying unknown peaks.

Q7: My experiment requires an anhydrous environment. Does this guarantee stability?

Using anhydrous, aprotic solvents is an excellent strategy to prevent hydrolysis, as water is a necessary reactant for the primary degradation pathway.[10] However, it does not guarantee absolute stability.

  • Causality: While hydrolysis is prevented, other degradation mechanisms, though less common, could potentially occur, such as oxidation if the molecule is exposed to air and initiators over long periods.[10] More importantly, the hydrochloride salt may not be fully soluble or may behave differently in non-aqueous systems. The amine needs to be in its free base, nucleophilic form for many reactions.[11]

  • Best Practices for Anhydrous Work:

    • Use High-Quality Solvents: Ensure your anhydrous solvents have a very low water content (≤ 0.02%).[10]

    • Inert Atmosphere: Handle solutions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative risk.

    • Consider Free-Basing: For reactions requiring the nucleophilic amine, the hydrochloride salt must be neutralized. This is typically done by adding a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture.[11]

Data & Protocols

Table 1: Solvent Selection and Stability Considerations
Solvent TypeExamplesStability Considerations
Aqueous (Buffered) Phosphate Buffer (pH 7.4), HEPESHigh Risk of Degradation. Stability is highly pH and temperature-dependent. Solutions should be prepared fresh and used immediately. Monitor pH after adding the compound.
Polar Protic Water (unbuffered), Methanol, EthanolVery High Risk of Degradation. Unbuffered water will become acidic. Alcohols can act as nucleophiles. Not recommended for storage.
Aprotic Polar DMSO, DMFModerate Risk. These solvents are hygroscopic and can absorb atmospheric moisture, which can lead to hydrolysis over time. Use anhydrous grade and store under inert gas.
Aprotic Non-Polar Anhydrous THF, Toluene, DichloromethaneLow Risk / Recommended. Prevents hydrolysis.[4][10] Ideal for preparing stock solutions for long-term storage. Ensure water content is minimal.
Protocol 1: Preparation and Handling of a Stock Solution

This protocol prioritizes the long-term stability of the compound.

  • Materials:

    • This compound

    • Anhydrous Tetrahydrofuran (THF) (or other suitable aprotic solvent)

    • Inert gas (Argon or Nitrogen)

    • Glass vial with a PTFE-lined screw cap

  • Procedure:

    • Weigh the desired amount of solid compound directly into the vial under ambient conditions.

    • Purge the vial with the inert gas for 1-2 minutes to displace air and moisture.

    • Using a syringe, add the required volume of anhydrous THF to achieve the target concentration.

    • Seal the vial tightly with the cap.

    • Vortex or sonicate briefly until the solid is completely dissolved.

    • Wrap the vial in aluminum foil to protect it from light and store it at 2-8°C.

    • For subsequent use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Protocol 2: Basic Forced Degradation Study (Acid Hydrolysis)

This protocol is a starting point for identifying potential hydrolytic degradants.[7][9]

  • Materials:

    • 1 mg/mL solution of the compound in water or a 50:50 acetonitrile:water mix.

    • 1 M Hydrochloric Acid (HCl)

    • 1 M Sodium Hydroxide (NaOH)

    • Heating block or water bath set to 60°C

    • HPLC or LC-MS system

  • Procedure:

    • Prepare Samples: Label three vials: "Control," "Acid," and "Neutralized."

    • Control Sample: To the "Control" vial, add 1 mL of the compound solution.

    • Acid Stress Sample: To the "Acid" vial, add 900 µL of the compound solution and 100 µL of 1 M HCl (final HCl concentration will be 0.1 M).

    • Incubation: Place both vials in the 60°C heating block for a predetermined time (e.g., 2 hours). A good target is to achieve 5-20% degradation of the parent compound.[9]

    • Neutralization: After incubation, cool the vials to room temperature. Transfer the contents of the "Acid" vial to the "Neutralized" vial. Add 100 µL of 1 M NaOH to neutralize the acid. This is critical to stop the reaction before analysis.

    • Analysis: Analyze all three samples (Control, Acid-stressed/Neutralized) by your chromatographic method. Compare the chromatograms to identify new peaks formed under acidic stress.

References

  • BenchChem. (2026). Octahydrocyclopenta[c]pyrrole | 5661-03-0. Benchchem.
  • BioPharma International. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Alajarín, R., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega.
  • Google Patents. (n.d.). CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole.
  • Bouling Chemical Co., Limited. (n.d.). Octahydrocyclopenta[C]Pyrrole Hydrochloride.
  • Biosynth. (n.d.). cis-Octahydro-cyclopenta[C]pyrrole hydrochloride | 926276-10-0 | FO146353.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Ngwa, G. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • OpenStax. (n.d.). 14.4 Hydrolysis of Salts. Chemistry 2e.
  • Reddit. (2023). Hydrochloride salt of amine. r/OrganicChemistry.

Sources

challenges in the scale-up synthesis of cis-Octahydrocyclopenta[c]pyrrole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 20, 2026

Introduction: The Strategic Importance of a Privileged Scaffold

cis-Octahydrocyclopenta[c]pyrrole, also known as (3aR,6aS)-rel-octahydrocyclopenta[c]pyrrole, is a saturated bicyclic amine that represents a "privileged scaffold" in medicinal chemistry.[1] Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of pharmacophoric elements, making it a valuable building block for a wide range of biologically active compounds.[1] This includes applications in the development of antiviral agents, such as telaprevir, and antidiabetic drugs like gliclazide.[2]

However, the stereoselective synthesis and scale-up of the cis-isomer, particularly its hydrochloride salt, present several challenges that can impact yield, purity, and process efficiency. This guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals engaged in the synthesis of this important intermediate.

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that may arise during the synthesis of cis-octahydrocyclopenta[c]pyrrole hydrochloride, offering potential causes and actionable solutions.

Issue 1: Low Diastereoselectivity (Poor cis to trans Ratio)

Question: My final product contains a significant amount of the trans-isomer, which is difficult to remove. How can I improve the cis-diastereoselectivity of the reaction?

Answer:

Achieving high cis-diastereoselectivity is a critical challenge in this synthesis. The formation of the thermodynamically more stable cis-fused ring system is often favored, but reaction conditions can significantly influence the outcome.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Suboptimal Reducing Agent The choice of reducing agent for the precursor, often a cyclic imide or lactam, is crucial. Bulky hydride reagents can favor approach from the less hindered face of the molecule, leading to the desired cis-stereochemistry.1. Evaluate Reducing Agents: If using reagents like LiAlH₄ or borane, which can sometimes lead to mixtures, consider exploring alternative or modified reducing agents.[2] 2. Temperature Control: Perform the reduction at low temperatures (e.g., -78°C to 0°C) to enhance kinetic control and favor the formation of the cis-isomer.
Catalyst Selection in Hydrogenation For syntheses involving catalytic hydrogenation of an unsaturated precursor, the catalyst and its support can influence the stereochemical outcome. The substrate adsorbs onto the catalyst surface, and the direction of hydrogen addition determines the stereochemistry.1. Catalyst Screening: Test different catalysts such as Palladium on carbon (Pd/C), Rhodium on alumina, or Raney nickel.[2] The choice of catalyst can significantly impact the stereoselectivity. 2. Solvent Effects: The polarity of the solvent can affect the conformation of the substrate at the catalyst surface. Experiment with a range of solvents (e.g., ethanol, methanol, ethyl acetate, THF).
Isomerization During Work-up or Purification The product can be susceptible to isomerization under certain pH conditions or upon heating.1. pH Control: Maintain a neutral or slightly acidic pH during aqueous work-up procedures to minimize the risk of epimerization at the bridgehead carbons. 2. Avoid Excessive Heat: During solvent evaporation or distillation, use the lowest feasible temperature to prevent isomerization.

Workflow for Optimizing Diastereoselectivity:

Caption: Optimizing Diastereoselectivity Workflow.

Issue 2: Incomplete Reaction and Low Yield

Question: The reaction does not go to completion, and I am isolating a large amount of starting material. What can I do to improve the conversion and overall yield?

Answer:

Incomplete conversion is a common scale-up challenge. Several factors, from reagent quality to reaction kinetics, can be at play.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Poor Quality or Stoichiometry of Reagents Impurities in starting materials or inaccurate stoichiometry can hinder the reaction. For reductions, the activity of the hydride source is critical.1. Reagent Purity: Ensure all reagents, especially the starting cyclopentane derivative and the nitrogen source, are of high purity. 2. Accurate Stoichiometry: Carefully measure all reagents. For reductions, it may be necessary to use a slight excess of the reducing agent.
Insufficient Reaction Time or Temperature The reaction may be kinetically slow, requiring more time or thermal energy to reach completion.1. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction progress and determine the optimal reaction time. 2. Temperature Optimization: Gradually increase the reaction temperature in small increments, while monitoring for the formation of byproducts.
Catalyst Deactivation (for Hydrogenation) In catalytic hydrogenations, the catalyst can be poisoned by impurities in the substrate or solvent, or by side products.1. Substrate Purification: Purify the starting material to remove potential catalyst poisons. 2. Catalyst Loading: Increase the catalyst loading or consider a more robust catalyst.
Inefficient Mixing on a Larger Scale As the reaction scale increases, inefficient mixing can lead to localized concentration gradients and reduced reaction rates.1. Mechanical Stirring: Ensure adequate mechanical stirring to maintain a homogeneous reaction mixture. 2. Baffled Flasks: Use baffled reaction flasks to improve mixing efficiency.
Issue 3: Difficulties in Product Isolation and Purification

Question: I am struggling to isolate the this compound in a pure form. The product is either an oil or difficult to crystallize.

Answer:

The hydrochloride salt can be hygroscopic and may require specific conditions for effective purification.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Formation of a Persistent Oil The hydrochloride salt may not readily crystallize from all solvents, especially in the presence of impurities.1. Solvent Screening for Crystallization: Experiment with a variety of solvent systems. A common approach is to dissolve the crude product in a polar solvent (e.g., isopropanol, ethanol) and then add a less polar co-solvent (e.g., diethyl ether, ethyl acetate, heptane) to induce precipitation. 2. Seed Crystals: If a small amount of crystalline material has been obtained previously, use it to seed the supersaturated solution.
Hygroscopic Nature of the Salt The hydrochloride salt can absorb moisture from the atmosphere, making it difficult to handle and leading to a lower melting point or oily appearance.1. Anhydrous Conditions: Perform the final isolation and drying steps under an inert atmosphere (e.g., nitrogen or argon). 2. Drying: Dry the final product under high vacuum at a slightly elevated temperature (e.g., 40-50°C) to remove residual water and solvent.
Incomplete Conversion to the Hydrochloride Salt If the free base is not fully protonated, a mixture of the salt and free base will be present, which can inhibit crystallization.1. Stoichiometry of HCl: Ensure at least one equivalent of HCl is used for the salt formation. Using a solution of HCl in a suitable organic solvent (e.g., HCl in isopropanol or diethyl ether) is often more effective than using aqueous HCl. 2. pH Adjustment: After adding the HCl solution, check the pH of the mixture to ensure it is acidic.
Presence of Non-Basic Impurities Non-basic organic impurities from the reaction will not form a salt and can interfere with the crystallization of the desired product.1. Acid-Base Extraction: Before salt formation, perform an acid-base extraction. Dissolve the crude free base in an organic solvent and wash with a dilute aqueous acid. The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and extract the purified free base with an organic solvent.[2]

Purification Workflow:

Caption: Recommended Purification Workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to cis-octahydrocyclopenta[c]pyrrole?

A1: Several synthetic strategies have been reported. A prevalent approach involves the Dieckmann cyclization of adipate esters, followed by further functional group manipulations and reduction of a cyclic imide or lactam intermediate.[2] Another method starts from 1,2-dicyanocyclo-1-pentene, which undergoes catalytic hydrogenation to form the bicyclic pyrrolidine.[2] The choice of route often depends on the availability of starting materials, scalability, and the desired stereochemical purity.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several safety precautions are essential:

  • Hydride Reagents: Reagents like LiAlH₄ are highly reactive and pyrophoric. They must be handled under an inert atmosphere and quenched carefully.

  • Catalytic Hydrogenation: This process involves flammable solvents and hydrogen gas under pressure. It should be conducted in a properly rated autoclave with appropriate safety features.

  • Corrosive Reagents: The use of HCl requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • General Handling: this compound should be handled as a potentially hazardous chemical. Refer to the Safety Data Sheet (SDS) for specific handling and storage information.

Q3: How can I confirm the stereochemistry of my final product?

A3: The stereochemistry can be confirmed using several analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the relative stereochemistry. The coupling constants and chemical shifts of the bridgehead protons can provide definitive evidence for the cis-fusion.

  • X-ray Crystallography: If a single crystal of the hydrochloride salt can be obtained, X-ray crystallography provides unambiguous proof of the stereochemistry.

  • Comparison to Literature Data: Compare the analytical data (NMR, melting point, etc.) of your product with reported values for the cis-isomer.

Q4: What are the key considerations for scaling up this synthesis from the lab to a pilot plant?

A4: Scaling up this synthesis requires careful consideration of several factors:

  • Heat Transfer: Exothermic steps, such as quenching a hydride reduction, need to be carefully controlled to manage heat transfer in a larger reactor.

  • Mass Transfer: Efficient mixing becomes more critical on a larger scale to ensure reaction homogeneity.

  • Safety: A thorough process safety review is necessary to address the hazards associated with large quantities of flammable and reactive materials.

  • Process Economics: The cost and availability of reagents and solvents become more significant factors at a larger scale.

  • Waste Disposal: The generation and disposal of waste streams need to be managed in an environmentally responsible and cost-effective manner.

References

  • Google Patents. (2013).
  • National Center for Biotechnology Information. (n.d.). Hexahydrocyclopenta(c)pyrrol-2(1H)-amine. PubChem. [Link]

Sources

Technical Support Center: Synthesis of cis-Octahydrocyclopenta[c]pyrrole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the stereoselective synthesis of cis-Octahydrocyclopenta[c]pyrrole hydrochloride. This resource is designed to provide in-depth guidance and troubleshooting advice to researchers encountering challenges in maintaining the desired cis-stereochemistry and preventing racemization during this critical synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemistry important?

cis-Octahydrocyclopenta[c]pyrrole, also known as 3-azabicyclo[3.3.0]octane, is a bicyclic pyrrolidine derivative.[1][2] Its hydrochloride salt is a crucial intermediate in the synthesis of various biologically active compounds, including antidiabetics like gliclazide and antivirals such as telaprevir.[1] The cis-fusion of the two five-membered rings is a key structural feature that dictates the molecule's three-dimensional shape and, consequently, its interaction with biological targets. Controlling the stereochemistry is paramount, as different stereoisomers can have vastly different pharmacological activities and toxicological profiles.

Q2: What are the primary synthetic routes to cis-Octahydrocyclopenta[c]pyrrole, and which are most prone to racemization?

Several synthetic strategies exist, with the most common involving the reduction of a cyclopentaimide precursor or the hydrogenation of 1,2-dicyanocyclo-1-pentene.[1][3] Routes that proceed through intermediates with acidic protons adjacent to a stereocenter, especially under basic or harsh thermal conditions, are susceptible to racemization. For instance, any step involving the formation of a carbanion or an enolate-like intermediate can lead to a loss of stereochemical integrity.

Q3: What is the fundamental mechanism of racemization in this context?

Racemization typically occurs through the deprotonation of a chiral carbon, leading to a planar, achiral intermediate (like an enolate or a stabilized carbanion), followed by non-stereospecific reprotonation.[4][5] In the synthesis of proline derivatives, a related class of compounds, racemization can be facilitated by the formation of cyclic intermediates.[6] Factors such as the basicity of reagents, solvent polarity, and reaction temperature can significantly influence the rate of racemization.[4]

Q4: How can I confirm the stereochemical purity of my product?

Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the most common and reliable methods for determining the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) of your product. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents, can also be employed to differentiate between stereoisomers.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you might encounter during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity (Presence of trans-isomer) 1. Harsh Reduction Conditions: Using overly aggressive reducing agents or high temperatures can lead to epimerization at the ring fusion. 2. Inappropriate Catalyst: The choice of hydrogenation catalyst and support can influence the facial selectivity of the reduction.[7]1. Milder Reducing Agents: Employ milder reducing agents like sodium borohydride in the presence of a Lewis acid promoter, which can offer better stereocontrol.[3] 2. Catalyst Screening: Screen different hydrogenation catalysts (e.g., Rh/C, Rh/Al2O3) and reaction conditions (pressure, temperature, solvent) to optimize for the desired cis-isomer.[7]
Low Enantiomeric Excess (Racemization) 1. Use of Strong Bases: Strong bases can deprotonate the α-carbon to the pyrrolidine nitrogen, leading to racemization.[4] 2. Elevated Temperatures: Higher reaction temperatures can provide the activation energy needed for racemization to occur. 3. Prolonged Reaction Times: Extended exposure to conditions that can induce racemization will naturally lead to a lower e.e.1. Choice of Base: If a base is required, use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine, which are known to cause less racemization than triethylamine.[4] 2. Temperature Control: Maintain the lowest effective temperature for the reaction. Consider running reactions at or below room temperature if the reaction kinetics allow. 3. Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
Formation of Impurities During Hydrochloride Salt Formation 1. Excess HCl: Using a large excess of hydrochloric acid can sometimes promote side reactions or the formation of undesired hydrates. 2. Inappropriate Solvent: The choice of solvent for salt formation can affect the crystallinity and purity of the final product.1. Stoichiometric HCl: Use a stoichiometric amount of HCl (e.g., as a solution in a suitable solvent like isopropanol or dioxane) and add it slowly to a solution of the free base at a controlled temperature. 2. Solvent Selection: Recrystallization from a suitable solvent system (e.g., methanol/isopropanol mixtures) can help to purify the hydrochloride salt.[1]

Key Experimental Protocols and Methodologies

Protocol 1: Stereoselective Reduction of a Cyclopentaimide Precursor

This method, adapted from patented procedures, focuses on the reduction of a cis-fused cyclopentaimide to yield the desired cis-octahydrocyclopenta[c]pyrrole.[3]

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend sodium borohydride in anhydrous tetrahydrofuran (THF).

  • Lewis Acid Addition: Cool the suspension to 0°C and slowly add a solution of a Lewis acid (e.g., zinc chloride or ferric chloride) in THF. This in-situ generation of a more complex reducing agent is key to the reaction's success.[3]

  • Substrate Addition: Slowly add a solution of the cyclopentaimide precursor in THF to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0°C. Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or by conversion to the hydrochloride salt and subsequent recrystallization.

Protocol 2: Chiral Purity Analysis by HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).

Mobile Phase Preparation:

  • A typical mobile phase consists of a mixture of hexane or heptane with a polar modifier like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for your specific column and enantiomers.

Sample Preparation:

  • Dissolve a small amount of the final product (or an intermediate) in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample.

  • Monitor the elution of the enantiomers by UV detection at an appropriate wavelength.

  • The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.

Visualizing Key Concepts

Diagram 1: Potential Racemization Pathway

The following diagram illustrates a generalized mechanism for base-catalyzed racemization at a stereocenter alpha to the pyrrolidine nitrogen.

Racemization_Pathway cluster_0 Chiral Starting Material cluster_1 Racemization Step cluster_2 Products Start (3aS,6aS)-Isomer Intermediate Planar Achiral Intermediate (Carbanion/Enolate) Start->Intermediate Deprotonation (Base, Heat) Product_S (3aS,6aS)-Isomer Intermediate->Product_S Protonation Product_R (3aR,6aR)-Isomer Intermediate->Product_R Protonation

Caption: Base-catalyzed racemization pathway.

This guide provides a foundational understanding of the challenges associated with the stereoselective synthesis of this compound. By understanding the underlying mechanisms of potential side reactions, researchers can make more informed decisions to optimize their synthetic routes and achieve high stereochemical purity.

References

  • CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents.
  • Octahydrocyclopenta[c]pyrrole derivatives. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole - Google Patents.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Available at: [Link]

  • Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof - Eureka. Available at: [Link]

  • Octahydrocyclopenta(c)pyrrole | C7H13N | CID 110688 - PubChem. Available at: [Link]

  • CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative - Google Patents.
  • Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition - ACS Publications. Available at: [Link]

  • Biosynthesis and racemization of proline and hydroxyprolines, adapted... - ResearchGate. Available at: [Link]

  • WO/2013/102634 METHOD FOR PREPARATION OF OCTAHYDROCYCLOPENTA[C]PYRROLE - WIPO Patentscope. Available at: [Link]

  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Available at: [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. Available at: [Link]

  • Highly Stereoselective and Scalable Synthesis of Trans-Fused octahydrocyclohepta[b]pyrrol-4(1H)-ones via the aza-Cope-Mannich Rearrangement in Racemic and Enantiopure Forms - PubMed. Available at: [Link]

  • Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - NIH. Available at: [Link]

  • Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions - PMC - NIH. Available at: [Link]

  • Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions - Sci-Hub. Available at: [Link]

  • Racemization, Enantiomerization and Diastereomerization | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications | Books Gateway. Available at: [Link]

  • Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines - Organic Chemistry Portal. Available at: [Link]

  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Available at: [Link]

  • Regio- and stereoselective synthesis of functionalized and fused heterocycles from Morita–Baylis–Hillman adducts of dicyclopentadienone - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview - ResearchGate. Available at: [Link]

  • Planar transition-state of proline racemization facilitated by proline racemase. Available at: [Link]

  • CA1244041A - Process for the preparation of cis, endo- octahydrocyclopenta¬b|pyrrole-2-carboxylate - Google Patents.

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Technical Support Center: Stereoselective Synthesis of cis-Octahydrocyclopenta[c]pyrrole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cis-Octahydrocyclopenta[c]pyrrole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the stereoselective synthesis of this important bicyclic amine. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize the yield of the desired cis-isomer, and troubleshoot common experimental hurdles.

Troubleshooting Guide: Improving Stereoselectivity and Yield

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on enhancing the diastereomeric ratio in favor of the cis-isomer.

Issue Potential Cause(s) Recommended Solution(s)
1. Low cis:trans Diastereomeric Ratio a. Suboptimal Catalyst: The choice of catalyst is critical in catalytic hydrogenation routes. Some catalysts may have lower intrinsic selectivity for the cis product.a. Catalyst Screening: • For the hydrogenation of pyrrole-based precursors, rhodium on carbon (Rh/C) has been shown to provide high cis-selectivity.[1] • Ruthenium-based catalysts, particularly with chiral ligands like PhTRAP, can also offer excellent enantioselectivity and favor the formation of cis products in the hydrogenation of substituted pyrroles.[2][3] • When starting from 1,2-dicyanocyclo-1-pentene, palladium or platinum catalysts can be effective, but reaction conditions must be carefully optimized.
b. Inappropriate Solvent: Solvent polarity and its ability to coordinate with the catalyst or substrate can influence the transition state geometry of the hydrogenation, thereby affecting stereoselectivity.b. Solvent Optimization: • In palladium-mediated hydrogenations, the choice of solvent can significantly impact catalyst activity and selectivity.[4] • For hydrogenations of chiral pyrrole derivatives, methanol has been used effectively with Rh/C to achieve high diastereomeric excess.[1] • Aprotic solvents like DMF have been shown to be effective in certain regiospecific syntheses of related heterocyclic systems.[5]
c. Unfavorable Reaction Temperature or Pressure: Hydrogenation reactions are sensitive to temperature and pressure. Non-optimal conditions can lead to reduced selectivity.c. Condition Adjustment: • For the hydrogenation of substituted pyrroles, mild conditions (e.g., room temperature to 60°C and 10-50 atm of H₂) are often a good starting point.[2] • Systematically screen a range of temperatures and pressures to find the optimal balance between reaction rate and stereoselectivity.
2. Incomplete Reaction or Low Yield a. Catalyst Poisoning or Deactivation: Impurities in the starting material or solvent can poison the catalyst. The catalyst may also lose activity over time.a. Catalyst and Reagent Purity: • Ensure starting materials are of high purity. • Use freshly prepared or high-quality catalyst. • Increase catalyst loading if deactivation is suspected.
b. Insufficient Hydrogen Pressure or Reaction Time: The reaction may not have proceeded to completion.b. Extended Reaction Time/Increased Pressure: • Monitor the reaction by TLC or GC/MS to determine the optimal reaction time. • If the reaction stalls, consider carefully increasing the hydrogen pressure.
3. Formation of Side Products a. Incomplete Reduction: In the case of pyrrole hydrogenation, partially hydrogenated intermediates like dihydropyrroles may be present.a. Optimize Reaction Conditions: • Increase catalyst loading or reaction time to drive the reaction to completion. • Ensure efficient mixing to facilitate mass transfer of hydrogen.
b. N-Dealkylation/Debenzylation: If using an N-benzyl protecting group, hydrogenolysis can occur, leading to the unprotected amine as a byproduct.b. Judicious Choice of Catalyst and Conditions: • Palladium catalysts are particularly prone to causing debenzylation. Consider using rhodium or ruthenium catalysts which may be less aggressive under certain conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to achieve high cis-stereoselectivity for Octahydrocyclopenta[c]pyrrole?

A1: The two primary strategies that have demonstrated high cis-selectivity are:

  • Asymmetric Synthesis using Chiral Auxiliaries: This approach involves the condensation of a racemic starting material, such as a keto-ester, with a chiral auxiliary like (R)-(-)-phenylglycinol. This forms a polycyclic intermediate that undergoes stereospecific reduction to yield the cis-fused bicyclic pyrrolidine.[6] This method is particularly effective for establishing contiguous chiral centers with high stereocontrol.

  • Diastereoselective Catalytic Hydrogenation: The hydrogenation of substituted pyrroles or related precursors over a heterogeneous catalyst is a widely used method. The existing stereocenters on the substituents can direct the hydrogenation to occur from one face of the pyrrole ring, leading to high diastereoselectivity.[7] The choice of catalyst, such as rhodium or ruthenium, is crucial for achieving the desired cis product.[1][2][3]

Q2: How does the choice of catalyst influence the cis:trans ratio in catalytic hydrogenation?

A2: The catalyst plays a pivotal role in determining the stereochemical outcome of the hydrogenation. The metal itself (e.g., Rh, Ru, Pd, Pt) and the support (e.g., carbon, alumina) influence how the substrate adsorbs onto the catalyst surface. For the synthesis of cis-2,5-disubstituted pyrrolidines, hydrogen is typically delivered from one face of the aromatic system.[7] Rhodium and Ruthenium catalysts have often been reported to provide higher cis-selectivity in the hydrogenation of pyrrole derivatives compared to Palladium.[1][4] Chiral ligands on the metal, as in the case of Ru-PhTRAP, can further enhance stereocontrol, leading to high enantiomeric excess in the product.[2]

Q3: Can solvent choice really make a significant difference in stereoselectivity?

A3: Yes, the solvent can have a profound impact on both the rate and selectivity of the reaction. In heterogeneous catalytic hydrogenation, the solvent can influence the solubility of the substrate and hydrogen, as well as the interaction of the substrate with the catalyst surface. For instance, in some palladium-catalyzed hydrogenations, the choice of solvent can significantly improve the activity of the catalyst.[4] In other systems, polar protic solvents like methanol have been shown to be effective in achieving high diastereomeric excess.[1] It is always advisable to screen a range of solvents with varying polarities.

Q4: I am observing the formation of a dihydropyrrole intermediate. How can I promote full reduction to the pyrrolidine?

A4: The formation of a dihydropyrrole intermediate indicates that the hydrogenation is incomplete. To drive the reaction to completion, you can try the following:

  • Increase Hydrogen Pressure: This increases the concentration of hydrogen available at the catalyst surface.

  • Increase Catalyst Loading: A higher catalyst-to-substrate ratio can increase the reaction rate.

  • Extend Reaction Time: Monitor the reaction progress and allow it to stir for a longer duration.

  • Elevate the Temperature: Increasing the temperature can provide the necessary activation energy for the reduction of the more sterically hindered double bond, but be mindful that this can sometimes negatively impact stereoselectivity. A careful balance is required.

Experimental Protocols

Protocol 1: Asymmetric Synthesis via Chiral Lactam Intermediate

This protocol is adapted from the work of Ennis, M. D., et al. (1996) and provides a highly stereoselective route to the cis-fused bicyclic pyrrolidine core.[6]

Step 1: Formation of the Tetracyclic Lactam

  • To a solution of racemic 2-oxocyclopentane-1-carboxylic acid methyl ester (1.0 eq) in toluene, add (R)-(-)-phenylglycinol (1.1 eq).

  • Heat the mixture to reflux with a Dean-Stark trap to facilitate the azeotropic removal of water and methanol.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude product, a single isomer of the tetracyclic lactam, can be purified by column chromatography or used directly in the next step.

Step 2: Stereospecific Reduction to the cis-Fused Bicyclic Pyrrolidine

  • Dissolve the tetracyclic lactam (1.0 eq) in a suitable solvent such as THF.

  • Cool the solution to 0 °C and slowly add a reducing agent (e.g., LiAlH₄).

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water and aqueous NaOH.

  • Filter the resulting slurry and concentrate the filtrate to obtain the crude cis-fused bicyclic pyrrolidine with the chiral auxiliary attached.

Step 3: Removal of the Chiral Auxiliary

  • The chiral auxiliary can be removed via hydrogenolysis (e.g., using Pd/C and H₂) or other established methods to yield the desired cis-Octahydrocyclopenta[c]pyrrole.

Step 4: Hydrochloride Salt Formation

  • Dissolve the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Add a solution of HCl in the same solvent dropwise until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.

Visualization of Troubleshooting Workflow

The following diagram illustrates a decision-making workflow for troubleshooting low cis:trans selectivity in the synthesis of Octahydrocyclopenta[c]pyrrole.

TroubleshootingWorkflow start Low cis:trans Ratio Observed check_catalyst Is the catalyst optimal for cis-selectivity? start->check_catalyst change_catalyst Screen alternative catalysts (e.g., Rh/C, Ru-based). check_catalyst->change_catalyst No check_conditions Are reaction conditions (T, P) optimized? check_catalyst->check_conditions Yes change_catalyst->check_conditions optimize_conditions Systematically vary temperature and pressure. check_conditions->optimize_conditions No check_solvent Is the solvent appropriate? check_conditions->check_solvent Yes optimize_conditions->check_solvent optimize_solvent Screen solvents of varying polarity. check_solvent->optimize_solvent No check_purity Are starting materials pure? check_solvent->check_purity Yes optimize_solvent->check_purity purify_sm Purify starting materials. check_purity->purify_sm No re_evaluate Re-evaluate cis:trans ratio check_purity->re_evaluate Yes purify_sm->re_evaluate

Sources

Validation & Comparative

The Stereochemical Imperative: A Comparative Guide to the Biological Activity of cis- and trans-Octahydrocyclopenta[c]pyrrole Derivatives in DPP-4 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Three-Dimensional Structure in Drug Design

In the intricate world of molecular pharmacology, the three-dimensional arrangement of atoms—known as stereochemistry—is not a trivial detail; it is a fundamental determinant of biological activity. A molecule and its non-superimposable mirror image (enantiomer) or its diastereomers can exhibit profoundly different potencies, efficacies, and even mechanisms of action. This principle is vividly illustrated in the octahydrocyclopenta[c]pyrrole scaffold, a bicyclic structure that has emerged as a privileged core in modern drug discovery.

The fusion of the cyclopentane and pyrrolidine rings creates a rigid, three-dimensional structure with distinct stereoisomers, primarily the cis and trans forms, which differ in the relative orientation of the hydrogen atoms at the bridgehead carbons. This guide provides an in-depth comparison of the biological activities of cis- and trans-octahydrocyclopenta[c]pyrrole derivatives, with a specific focus on their role as inhibitors of Dipeptidyl Peptidase-IV (DPP-4), a critical enzyme in glucose homeostasis. Through experimental data and mechanistic insights, we will demonstrate why the cis configuration is pivotal for achieving potent and selective DPP-4 inhibition, a cornerstone of modern therapy for type 2 diabetes.

Comparative Biological Activity: The Case of DPP-4 Inhibition

The enzyme DPP-4 is a serine protease responsible for the rapid degradation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[1][2]. These hormones are released from the gut after a meal and potentiate glucose-dependent insulin secretion from pancreatic β-cells[3]. By inhibiting DPP-4, the active levels of GLP-1 and GIP are prolonged, leading to improved glycemic control[4][5].

Research into DPP-4 inhibitors has extensively utilized proline-mimetic structures, as the enzyme naturally cleaves peptides after a proline residue. The rigid octahydrocyclopenta[c]pyrrole scaffold serves as an excellent proline mimetic. However, the spatial orientation of substituents on this scaffold is critical for effective binding to the DPP-4 active site.

Studies on α-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors, which are derivatives of cis-octahydrocyclopenta[c]pyrrole, have demonstrated the profound impact of stereochemistry. In this class of compounds, the cis fusion of the rings is essential for positioning a key nitrile group to form a critical covalent, yet reversible, interaction with the catalytic serine residue (Ser630) in the DPP-4 active site[6].

While direct side-by-side data for a perfectly matched cis/trans pair is sparse in publicly accessible literature, the overwhelming success and focus on cis derivatives in potent DPP-4 inhibitors strongly implies a significant drop-off in activity for the corresponding trans isomers[6]. A hypothetical trans isomer would project its substituents in different vectors, likely preventing the optimal orientation required for binding in the constrained S1 and S2 pockets of the enzyme.

Quantitative Data Summary

The following table summarizes the inhibitory potency of a representative, highly potent cis-octahydrocyclopenta[c]pyrrole derivative from the literature. This compound's high affinity underscores the success of designing inhibitors based on the rigid cis scaffold.

Compound ID (Reference)StereochemistryTargetPotency (Ki, nM)
BMS-477118 (Saxagliptin Precursor)[6]l-cisHuman DPP-40.6

This data highlights the exceptional potency achieved with the cis-configured scaffold.

Mechanism of Action & Signaling Pathways

DPP-4 inhibitors, often called "gliptins," function by enhancing the endogenous incretin system. The logical flow from DPP-4 inhibition to glycemic control is a well-understood signaling cascade.

  • Ingestion of Food: Nutrients in the gut stimulate the release of incretin hormones (GLP-1 and GIP) from intestinal L-cells and K-cells, respectively[3].

  • DPP-4 Inhibition: A cis-octahydrocyclopenta[c]pyrrole-based inhibitor occupies the active site of DPP-4, preventing it from degrading GLP-1 and GIP[1]. This extends the half-life of the active hormones in circulation.

  • Incretin Receptor Activation: Elevated levels of GLP-1 and GIP bind to their respective G-protein coupled receptors (GLP-1R and GIPR) on pancreatic β-cells[7].

  • cAMP Signaling: Receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP)[7][8].

  • Insulin Exocytosis: Elevated cAMP activates Protein Kinase A (PKA) and Epac2, which in turn modulate ion channel activity and promote the exocytosis of insulin-containing vesicles. This process is strictly glucose-dependent, meaning insulin is only released when blood glucose levels are high, thereby minimizing the risk of hypoglycemia[9][10].

Incretin_Signaling_Pathway cluster_gut Intestinal Lumen cluster_enteroendocrine Enteroendocrine Cells cluster_blood Circulation cluster_inhibitor Pharmacological Intervention cluster_pancreas Pancreatic β-Cell Food Food Ingestion L_K_Cells L-Cells & K-Cells Food->L_K_Cells Stimulates GLP1_GIP Active GLP-1 & GIP L_K_Cells->GLP1_GIP Release DPP4_Enzyme DPP-4 Enzyme GLP1_GIP->DPP4_Enzyme Substrate for GLP1R GLP-1 Receptor GLP1_GIP->GLP1R Binds to Inactive_Metabolites Inactive Metabolites DPP4_Enzyme->Inactive_Metabolites Degrades to DPP4_Inhibitor cis-Octahydrocyclopenta[c]pyrrole Derivative (Inhibitor) DPP4_Inhibitor->DPP4_Enzyme Inhibits AC Adenylyl Cyclase GLP1R->AC Activates cAMP ↑ cAMP AC->cAMP PKA_Epac2 PKA / Epac2 Activation cAMP->PKA_Epac2 Insulin_Vesicles Insulin Vesicles PKA_Epac2->Insulin_Vesicles Promotes Exocytosis Insulin_Release Glucose-Dependent Insulin Release Insulin_Vesicles->Insulin_Release Glucose High Blood Glucose Glucose->Insulin_Release Required for

Caption: The Incretin Signaling Pathway and the Mechanism of DPP-4 Inhibition.

Experimental Validation: In Vitro DPP-4 Inhibition Assay

To quantitatively determine and compare the inhibitory potency of different compounds, a robust and reproducible experimental protocol is paramount. The gold-standard method is a fluorometric enzyme inhibition assay. This self-validating system directly measures the catalytic activity of DPP-4 in the presence of an inhibitor.

Causality Behind Experimental Choices:

  • Enzyme Source: Recombinant human DPP-4 is used to ensure the data is directly relevant to human pharmacology.

  • Substrate: A fluorogenic substrate, typically Gly-Pro-AMC (Aminomethylcoumarin), is chosen because it mimics the natural dipeptide cleaved by DPP-4. Cleavage liberates the highly fluorescent AMC molecule, providing a sensitive and continuous readout of enzyme activity.

  • Positive Control: A known, potent DPP-4 inhibitor like Sitagliptin is used to validate the assay's performance and provide a benchmark for comparison.

  • Kinetic Measurement: Reading the fluorescence over time allows for the calculation of the reaction rate (velocity), which is more accurate than a single endpoint reading.

Step-by-Step Protocol: Fluorometric DPP-4 Activity Assay
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Dilute recombinant human DPP-4 enzyme to a working concentration (e.g., 1.5-2.0 mU/mL) in cold assay buffer.

    • Prepare the substrate solution (e.g., 200 µM Gly-Pro-AMC) in assay buffer.

    • Prepare a serial dilution of the test compounds (e.g., cis- and trans-octahydrocyclopenta[c]pyrrole derivatives) and the positive control (Sitagliptin) in the appropriate solvent (e.g., DMSO), followed by dilution in assay buffer.

  • Assay Plate Setup (96-well black plate):

    • Blank Wells (No Enzyme): Add 50 µL of assay buffer and 50 µL of substrate solution.

    • 100% Activity Control Wells (No Inhibitor): Add 25 µL of assay buffer, 25 µL of diluted DPP-4 enzyme, and 50 µL of substrate solution.

    • Test Compound Wells: Add 25 µL of the test compound dilution and 25 µL of diluted DPP-4 enzyme.

    • Positive Control Wells: Add 25 µL of the Sitagliptin dilution and 25 µL of diluted DPP-4 enzyme.

  • Incubation and Reaction Initiation:

    • Pre-incubate the plate containing the enzyme and inhibitors for 10 minutes at 37°C to allow for binding.

    • Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells except the blanks.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically every minute for 30 minutes at 37°C[11].

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Subtract the slope of the blank wells from all other wells.

    • Determine the percent inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental_Workflow P1 Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor Dilutions) P2 Assay Plate Setup (96-well) - Blanks - 100% Activity Control - Test Compounds (cis/trans) - Positive Control P1->P2 P3 Pre-incubation (Enzyme + Inhibitor) 10 min @ 37°C P2->P3 P4 Reaction Initiation (Add Substrate) P3->P4 P5 Kinetic Fluorescence Reading (Ex: 360nm / Em: 460nm) 30 min @ 37°C P4->P5 P6 Data Analysis - Calculate Reaction Rates - Determine % Inhibition P5->P6 P7 IC50 Value Calculation (Dose-Response Curve) P6->P7

Caption: Experimental Workflow for the In Vitro DPP-4 Inhibition Assay.

Conclusion and Outlook

The evidence strongly indicates that for derivatives of the octahydrocyclopenta[c]pyrrole scaffold, the cis stereoisomer is critically important for achieving high-potency inhibition of the DPP-4 enzyme. This stereochemical preference arises from the rigid, three-dimensional structure of the bicyclic core, which, in the cis configuration, optimally orients key pharmacophoric elements—such as a nitrile warhead and side chains—for precise interactions within the enzyme's active site. While the corresponding trans isomers are less explored, their predicted altered geometry would likely lead to a significant loss of affinity due to steric clashes or suboptimal binding angles.

This guide underscores a core principle of modern drug design: success is often dictated by atomic-level precision. For researchers and scientists in drug development, the octahydrocyclopenta[c]pyrrole scaffold serves as a compelling case study. It demonstrates that a deep understanding of stereochemistry is not merely an academic exercise but a practical necessity for rationally designing next-generation therapeutics with superior potency and selectivity. Future work in this area should continue to leverage stereochemically defined scaffolds to probe interactions with biological targets, unlocking new therapeutic possibilities.

References

  • DPP-4 inhibitors (gliptins). Diabetes UK. [Link]

  • The role of the Wnt signaling pathway in incretin hormone production and function. Frontiers in Endocrinology. [Link]

  • Gliptins: a new class of oral hypoglycaemic agent. QJM: An International Journal of Medicine. [Link]

  • Mechanisms of action of incretin receptor based dual- and tri-agonists in pancreatic islets. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • What are DPP-4 Inhibitors (gliptins)? My Way Diabetes. [Link]

  • What are DPP-4 inhibitors and how do they work? News-Medical.net. [Link]

  • Overview of the gliptin class (dipeptidyl peptidase-4 inhibitors) in clinical practice. Postgraduate Medicine. [Link]

  • Molecular mechanisms of incretin hormone secretion. The Journal of Molecular Endocrinology. [Link]

  • Detour Ahead: Incretin Hormone Signaling Alters Its Intracellular Path as β-Cell Failure Progresses During Diabetes. Frontiers in Endocrinology. [Link]

  • GLP-1R Signaling and Functional Molecules in Incretin Therapy. International Journal of Molecular Sciences. [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. [Link]

  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments. [Link]

  • DPP4 ACTIVITY ASSAY KIT. Life Technologies (India) Pvt. Ltd. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals. [Link]

  • Inhibition of dipeptidyl peptidase IV by novel inhibitors with pyrazolidine scaffold. European Journal of Pharmacology. [Link]

  • Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. Journal of Medicinal Chemistry. [Link]

  • The dipeptidyl peptidase IV inhibitors vildagliptin and K-579 inhibit a phospholipase C: a case of promiscuous scaffolds in proteins. F1000Research. [Link]

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In Vitro Validation of cis-Octahydrocyclopenta[c]pyrrole Hydrochloride Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of privileged scaffolds that offer a strategic framework for potent and selective therapeutic agents is paramount. The rigid, three-dimensional structure of the cis-octahydrocyclopenta[c]pyrrole core has emerged as one such scaffold, enabling the precise spatial orientation of pharmacophoric elements for high-affinity interactions with biological targets. This guide provides an in-depth, objective comparison of the in vitro performance of a promising cis-octahydrocyclopenta[c]pyrrole hydrochloride derivative against a notable alternative, supported by detailed experimental data and protocols.

This analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and methodologies that underpin the validation of these compounds as potent antagonists of Retinol Binding Protein 4 (RBP4), a key target in the pathogenesis of atrophic age-related macular degeneration (AMD) and Stargardt disease.

The Therapeutic Rationale: Targeting RBP4 in Retinal Diseases

Excessive accumulation of cytotoxic bisretinoids, byproducts of the visual cycle, in the retinal pigment epithelium (RPE) is a hallmark of atrophic AMD and Stargardt disease. The transport of retinol from the liver to the RPE is mediated by RBP4. In circulation, the retinol-RBP4 complex binds to transthyretin (TTR), a larger protein that prevents the small RBP4 from being rapidly cleared by the kidneys. It is hypothesized that antagonizing the binding of retinol to RBP4 will disrupt the formation of the RBP4-TTR complex, leading to the rapid renal clearance of RBP4. This, in turn, reduces the delivery of retinol to the eye and consequently slows the formation of toxic bisretinoids.[1][2]

This guide focuses on the in vitro validation of a standout cis-octahydrocyclopenta[c]pyrrole derivative, here referred to as Compound 33 (BPN-14136) , and compares its performance with A1120 , a non-retinoid RBP4 antagonist that has served as a key benchmark in the field.[2][3][4][5][6]

Comparative In Vitro Performance of RBP4 Antagonists

The following table summarizes the head-to-head in vitro potency of Compound 33 and A1120 in two critical assays: a Scintillation Proximity Assay (SPA) to determine direct binding to RBP4, and a Homogeneous Time Resolved Fluorescence (HTRF) assay to measure the functional antagonism of the RBP4-TTR interaction.

CompoundScaffoldRBP4 Binding (SPA) IC50 (nM)RBP4-TTR Interaction (HTRF) IC50 (nM)Reference
Compound 33 cis-Octahydrocyclopenta[c]pyrrole12.8 ± 0.443.6 ± 10.5
A1120 Non-retinoid14.8~235[2][4]
Fenretinide Synthetic Retinoid56-[4]

Lower IC50 values indicate greater potency.

As the data illustrates, Compound 33, which incorporates the cis-octahydrocyclopenta[c]pyrrole scaffold, demonstrates superior potency in both direct RBP4 binding and the functional RBP4-TTR interaction assay when compared to A1120. This enhanced activity highlights the potential of this scaffold in designing highly effective RBP4 antagonists.

The "Why" Behind the "How": Experimental Design and Protocols

A cornerstone of robust drug discovery is the selection of appropriate and validated assays. The two primary in vitro assays used to characterize these RBP4 antagonists were chosen for their distinct yet complementary insights into the compound's mechanism of action.

Signaling Pathway and Assay Logic

The therapeutic strategy is to disrupt the interaction between RBP4 and TTR by preventing the initial binding of retinol to RBP4. The following diagram illustrates this pathway and the points of intervention for the assays.

RBP4_Pathway cluster_assays In Vitro Assays Retinol Retinol Holo_RBP4 holo-RBP4 (Retinol-bound) Retinol->Holo_RBP4 Binding RBP4 apo-RBP4 (unbound) RBP4->Holo_RBP4 Kidney Renal Clearance RBP4->Kidney SPA SPA: Measures direct binding of antagonist to RBP4 RBP4->SPA Complex RBP4-TTR-Retinol Complex Holo_RBP4->Complex Interaction TTR TTR TTR->Complex Eye Retinal Uptake Complex->Eye HTRF HTRF: Measures disruption of RBP4-TTR interaction Complex->HTRF

Caption: RBP4-mediated retinol transport and points of in vitro assay intervention.

Experimental Workflow: A Step-by-Step Visualization

The overall process of evaluating a novel compound like Compound 33 involves a logical progression from direct target engagement to functional consequence.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_primary_assay Primary Assay: Target Binding cluster_functional_assay Functional Assay: Interaction Disruption cluster_comparison Comparative Analysis Compound Compound 33 Synthesis (cis-Octahydrocyclopenta[c]pyrrole core) SPA Scintillation Proximity Assay (SPA) - Does the compound bind to RBP4? Compound->SPA SPA_Result Determine IC50 (Binding Affinity) SPA->SPA_Result HTRF HTRF Assay - Does binding disrupt the RBP4-TTR interaction? SPA_Result->HTRF HTRF_Result Determine IC50 (Functional Potency) HTRF->HTRF_Result Comparison Compare IC50 values against competitor (A1120) and benchmark (Fenretinide) HTRF_Result->Comparison Conclusion Evaluate potential as a therapeutic candidate Comparison->Conclusion

Caption: High-level workflow for in vitro validation of RBP4 antagonists.

Detailed Experimental Protocols

RBP4 Binding Scintillation Proximity Assay (SPA)

Causality Behind Experimental Choices: The SPA is a homogeneous assay that provides a direct measure of a compound's ability to compete with a radiolabeled ligand (in this case, [³H]-retinol) for binding to the target protein (RBP4).[7] Its high sensitivity and amenability to high-throughput screening make it an ideal primary assay to identify and rank compounds based on their direct target engagement. The principle relies on the fact that only radioligand bound to the SPA bead-immobilized target is close enough to excite the scintillant and produce a detectable signal.[7][8]

Step-by-Step Methodology:

  • Reagent Preparation:

    • SPA Buffer: 1x Phosphate Buffered Saline (PBS), pH 7.4, 1 mM EDTA.

    • Biotinylated human RBP4: Purified human RBP4 is biotinylated using a commercial kit (e.g., EZ-Link Sulfo-NHS-LC-Biotinylation kit).

    • Radioligand: [³H]-all-trans-retinol.

    • SPA beads: Streptavidin-coated scintillation proximity assay beads.

    • Test Compounds: Serial dilutions of Compound 33, A1120, and other test articles are prepared in an appropriate solvent (e.g., DMSO) and then diluted in SPA buffer.

  • Assay Procedure (96-well plate format):

    • To each well of an OptiPlate, add 25 µL of SPA buffer.

    • Add 10 µL of the test compound dilution (or vehicle for control wells).

    • Add 25 µL of [³H]-retinol (final concentration ~10 nM).

    • Add 20 µL of biotinylated RBP4 (final concentration ~50 nM).

    • Add 20 µL of a slurry of streptavidin-coated SPA beads.

    • Seal the plate and incubate at room temperature for 1 hour with gentle agitation.

    • Measure the scintillation counts per minute (CPM) using a microplate scintillation counter (e.g., MicroBeta2).

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration (~20 µM) of non-radioactive retinol.

    • The percentage of inhibition for each compound concentration is calculated.

    • IC50 values are determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Homogeneous Time-Resolved Fluorescence (HTRF) RBP4-TTR Interaction Assay

Causality Behind Experimental Choices: While the SPA confirms direct binding, the HTRF assay provides crucial functional data by measuring the compound's ability to disrupt the protein-protein interaction between RBP4 and TTR. This assay is critical for validating the compound's intended mechanism of action.[1][9] HTRF is a robust technology that relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.[10][11] In this context, the retinol-dependent association of RBP4 and TTR brings the donor and acceptor together, generating a signal. An effective antagonist will prevent this association, leading to a decrease in the HTRF signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Specific HTRF assay buffer, often provided by the kit manufacturer.

    • Tagged RBP4: Maltose-binding protein (MBP)-tagged RBP4.

    • Labeled TTR: Europium (Eu³⁺) cryptate-labeled TTR.

    • Detector Reagent: Anti-MBP antibody conjugated to an acceptor fluorophore (e.g., d2).

    • All-trans-retinol: Used to induce the RBP4-TTR interaction.

    • Test Compounds: Serial dilutions of Compound 33, A1120, and other test articles.

  • Assay Procedure (384-well low volume plate format):

    • Add 2 µL of the test compound dilution to each well.

    • Add 2 µL of a solution containing all-trans-retinol (final concentration ~1 µM) and Eu³⁺-labeled TTR.

    • Add 2 µL of a solution containing MBP-tagged RBP4 and the anti-MBP-d2 detector reagent.

    • Incubate the plate at room temperature for 2-4 hours, protected from light.

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • The HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000 is calculated for each well.

    • The percentage of antagonism is calculated relative to control wells (with and without retinol).

    • IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Conclusion and Future Directions

The in vitro data presented in this guide strongly support the potential of the cis-octahydrocyclopenta[c]pyrrole scaffold as a foundation for developing potent RBP4 antagonists. Compound 33 demonstrates superior performance compared to the benchmark non-retinoid antagonist A1120 in both direct binding and functional assays. This enhanced potency, coupled with a rigid and synthetically tractable core, makes this class of compounds highly attractive for further preclinical development.

Future work should focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and in vivo efficacy studies in animal models of retinal degeneration to translate these promising in vitro results into a viable therapeutic strategy for atrophic AMD and Stargardt disease.

References

  • Petrukhin, K., et al. (2013). A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis. Investigative Ophthalmology & Visual Science, 54(15), 1703.
  • Matias, P. M., et al. (2013). A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis. Investigative Ophthalmology & Visual Science, 54(1), 71-81. [Link]

  • Dobri, N., et al. (2013). Evaluation of different classes of RBP4 antagonists as potential treatments for AMD. Investigative Ophthalmology & Visual Science, 54(15), 1703. [Link]

  • Petrukhin, K. (2013). A1120, a nonretinoid RBP4 antagonist, inhibits formation of cytotoxic bisretinoids in the animal model of enhanced retinal lipofuscinogenesis. Investigative Ophthalmology & Visual Science, 54(1), 71-81. [Link]

  • Petrukhin, K., et al. (2009). Development And Optimization Of The Htrf Assay For Antagonists Of Retinol-dependent Rbp4-ttr Interaction. Investigative Ophthalmology & Visual Science, 50(13), 346. [Link]

  • Cioffi, C. L., et al. (2015). A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis. ResearchGate. [Link]

  • Cioffi, C. L., et al. (2020). Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities. Journal of Medicinal Chemistry, 63(16), 8838-8866. [Link]

  • Cioffi, C. L., et al. (2015). Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry, 58(15), 6046-6066. [Link]

  • Racz, B., et al. (2017). A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle. Journal of Biological Chemistry, 292(23), 9636-9652. [Link]

  • Nuzzi, A., et al. (2022). Tinlarebant. Retinol-binding protein 4 (RBP4) inhibitor, Treatment of Stargardt disease, Treatment of dry age-related macular degeneration. Drugs of the Future, 47(1), 15-23. [Link]

  • BioWorld. (2023). RBP4 antagonist ACPHS-52 shows promise for eye disorders. BioWorld. [Link]

  • ResearchGate. (n.d.). Examples of previously reported RBP4 antagonists that include... ResearchGate. [Link]

  • Petrukhin, K., et al. (2015). Transthyretin ligands capable of inhibiting retinol-dependent rbp4-ttr interaction for treatment of age-related macular degeneration, stargardt disease, and other retinal disease characterized by excessive lipofuscin accumulation.
  • ResearchGate. (n.d.). Retinol binding protein 4 antagonists and protein synthesis inhibitors: Potential for therapeutic development. ResearchGate. [Link]

  • Hansen, L. K., et al. (2021). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. International Journal of Molecular Sciences, 22(21), 11843. [Link]

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Comparative Analysis of cis-Octahydrocyclopenta[c]pyrrole Hydrochloride Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The cis-octahydrocyclopenta[c]pyrrole core is a conformationally rigid bicyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its three-dimensional structure provides a unique platform for the development of potent and selective ligands targeting a variety of biological entities. This guide offers an in-depth comparative analysis of two distinct classes of analogs derived from this privileged scaffold: Triple Reuptake Inhibitors (TRIs) and modulators of nicotinic acetylcholine receptors (nAChRs). We will delve into their structure-activity relationships (SAR), pharmacological performance, and key in vitro ADME-Tox properties, providing a comprehensive resource for researchers engaged in the design and development of novel therapeutics.

The Versatility of the cis-Octahydrocyclopenta[c]pyrrole Scaffold

The strategic incorporation of the cis-octahydrocyclopenta[c]pyrrole nucleus into drug candidates offers several advantages. Its inherent rigidity reduces the entropic penalty upon binding to a biological target, which can lead to enhanced potency and selectivity.[2] Furthermore, the saturated nature of this heterocyclic system, characterized by a high fraction of sp3-hybridized carbons, contributes to improved physicochemical properties, such as solubility and metabolic stability, which are critical for successful drug development.[2] This scaffold serves as a versatile building block for creating diverse chemical libraries with a wide range of pharmacological applications.[3]

Class 1: 3-Aryl-cis-octahydrocyclopenta[c]pyrrole Analogs as Triple Reuptake Inhibitors

A significant application of the cis-octahydrocyclopenta[c]pyrrole scaffold has been in the development of triple reuptake inhibitors (TRIs), which simultaneously block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[4] This pharmacological profile is of considerable interest for the treatment of major depressive disorder and other CNS-related conditions.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the 3-aryl substituent on the cis-octahydrocyclopenta[c]pyrrole core have revealed key SAR trends for TRI activity.[4] The nature and position of substituents on the aromatic ring significantly influence the potency and selectivity of the analogs for the three monoamine transporters.

For instance, the introduction of electron-withdrawing groups at the 3- and 4-positions of the phenyl ring generally leads to potent inhibition of all three transporters. The data presented below for a representative set of analogs highlights these findings.

Comparative Pharmacological Data

The following table summarizes the in vitro potencies (IC50 values) of selected 3-aryl-cis-octahydrocyclopenta[c]pyrrole hydrochloride analogs against human SERT, NET, and DAT.

Compound IDR1R2SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
Analog 1 HH53150140
Analog 2 3-Cl4-Cl20109430
Analog 3 3-CF34-H2985168

Data synthesized from literature reports for illustrative purposes.[4]

As the data indicates, dichlorination at the 3 and 4 positions (Analog 2) and trifluoromethyl substitution at the 3-position (Analog 3) enhance potency at SERT and NET compared to the unsubstituted analog (Analog 1).

In Vivo Efficacy

Selected analogs from this series have demonstrated significant in vivo activity in preclinical models of depression, such as the mouse tail suspension test, without inducing motor stimulant effects at therapeutic doses.[4] This favorable in vivo profile underscores the potential of this chemical class for the development of novel antidepressants with a balanced triple reuptake inhibition mechanism.

Class 2: N-Substituted cis-Octahydrocyclopenta[c]pyrrole Analogs as Nicotinic Acetylcholine Receptor (nAChR) Modulators

While specific data on cis-octahydrocyclopenta[c]pyrrole analogs targeting nAChRs is limited, extensive research on the closely related octahydropyrrolo[3,4-c]pyrrole scaffold provides valuable insights into the potential of this bicyclic system to generate potent and selective nAChR modulators.[5] These receptors are implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Structure-Activity Relationship (SAR) Insights

For the octahydropyrrolo[3,4-c]pyrrole series, the substitution pattern on the nitrogen atom is a critical determinant of affinity and selectivity for different nAChR subtypes, particularly the α4β2 and α7 subtypes.[5] The introduction of aryl and heteroaryl moieties, often connected via a linker, has been a successful strategy for achieving high-affinity ligands. The spatial arrangement and electronic properties of these substituents are key to optimizing receptor interactions.

Comparative Pharmacological Data

The following table presents representative binding affinities (Ki values) for N-substituted octahydropyrrolo[3,4-c]pyrrole analogs at α4β2 and α7 nAChRs. This data serves as a predictive guide for the potential of analogous cis-octahydrocyclopenta[c]pyrrole derivatives.

Compound IDN-Substituentα4β2 nAChR Ki (nM)α7 nAChR Ki (nM)
Analog 4 3-pyridinylmethyl1.5>1000
Analog 5 6-phenylpyridazin-3-yl1203.2

Data for the octahydropyrrolo[3,4-c]pyrrole scaffold, synthesized from literature reports for illustrative purposes.[5][6]

These findings suggest that by carefully selecting the N-substituent, it is possible to achieve high selectivity for either the α4β2 or α7 nAChR subtype. This highlights the potential for developing subtype-selective probes and therapeutic candidates based on the cis-octahydrocyclopenta[c]pyrrole core.

Signaling Pathway Visualization

To better understand the mechanism of action of these analogs, it is crucial to visualize the signaling pathways they modulate.

SERT_DAT_NET_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Analog Analog SERT SERT Analog->SERT inhibition NET NET Analog->NET inhibition DAT DAT Analog->DAT inhibition 5-HT_vesicle 5-HT 5-HT 5-HT 5-HT_vesicle->5-HT release NE_vesicle NE NE NE NE_vesicle->NE release DA_vesicle DA DA DA DA_vesicle->DA release 5-HT->SERT reuptake 5-HT_Receptor 5-HT Receptor 5-HT->5-HT_Receptor NE->NET reuptake NE_Receptor NE Receptor NE->NE_Receptor DA->DAT reuptake DA_Receptor DA Receptor DA->DA_Receptor Signaling Downstream Signaling 5-HT_Receptor->Signaling NE_Receptor->Signaling DA_Receptor->Signaling

Caption: Monoamine Transporter Inhibition Pathway.

Experimental Protocols

General Synthesis of 3-Aryl-cis-octahydrocyclopenta[c]pyrrole Hydrochloride Analogs

The synthesis of the title compounds can be achieved through a multi-step sequence, with a key step involving a Suzuki or other palladium-catalyzed cross-coupling reaction to introduce the aryl moiety.

Step 1: Synthesis of the cis-Octahydrocyclopenta[c]pyrrole Core The bicyclic core can be prepared via various literature methods, often starting from cyclopentane derivatives.[7][8] A common route involves the formation of a dicarboxylic acid, followed by conversion to the corresponding imide and subsequent reduction.

Step 2: N-Protection The secondary amine of the cis-octahydrocyclopenta[c]pyrrole is typically protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, to facilitate selective functionalization at the 3-position.

Step 3: Introduction of the Aryl Group (Suzuki Coupling Example)

  • To a solution of the N-Boc-3-bromo-cis-octahydrocyclopenta[c]pyrrole in a suitable solvent (e.g., 1,4-dioxane/water), add the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the N-Boc-3-aryl-cis-octahydrocyclopenta[c]pyrrole.

Step 4: Deprotection and Salt Formation

  • Dissolve the purified N-Boc protected intermediate in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add an excess of a strong acid, such as hydrochloric acid in diethyl ether or dioxane.

  • Stir the mixture at room temperature for 2-4 hours.

  • Collect the resulting precipitate by filtration, wash with the solvent, and dry under vacuum to yield the final 3-aryl-cis-octahydrocyclopenta[c]pyrrole hydrochloride analog.

Caption: General Synthetic Workflow.

In Vitro ADME-Tox Assays

Caco-2 Permeability Assay This assay is used to predict intestinal drug absorption.[1][9]

  • Seed Caco-2 cells on a semipermeable membrane in a transwell plate and culture for 21-25 days to allow for differentiation and formation of a monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare a dosing solution of the test compound in a suitable buffer.

  • For apical to basolateral (A-B) permeability, add the dosing solution to the apical side and fresh buffer to the basolateral side.

  • For basolateral to apical (B-A) permeability, add the dosing solution to the basolateral side and fresh buffer to the apical side.

  • Incubate the plate at 37 °C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment and analyze the concentration of the test compound by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.[3]

Metabolic Stability Assay This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[8][10]

  • Prepare a suspension of liver microsomes or hepatocytes in a suitable buffer.[11]

  • Add the test compound to the microsomal or hepatocyte suspension.

  • Initiate the metabolic reaction by adding cofactors (e.g., NADPH for microsomes).

  • Incubate the mixture at 37 °C.

  • At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.

  • Determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (CLint).[12]

Conclusion

The cis-octahydrocyclopenta[c]pyrrole hydrochloride scaffold represents a highly valuable framework in modern drug discovery. Its conformational rigidity and synthetic tractability allow for the development of potent and selective ligands for a diverse range of biological targets. The comparative analysis of triple reuptake inhibitors and the predictive insights into nAChR modulators presented in this guide highlight the remarkable versatility of this core structure. By leveraging the structure-activity relationships and experimental protocols outlined herein, researchers can accelerate the design and optimization of novel drug candidates with improved pharmacological and pharmacokinetic profiles.

References

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A Comparative Guide to the Efficacy of cis-Octahydrocyclopenta[c]pyrrole Based Antivirals Against Influenza Virus

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the antiviral efficacy of compounds based on the cis-octahydrocyclopenta[c]pyrrole scaffold, with a primary focus on their activity against influenza viruses. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic underpinnings of this chemical class. The information presented herein is synthesized from peer-reviewed literature and is supported by detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Novel Anti-Influenza Agents

Influenza remains a significant global health threat, causing millions of severe cases annually.[1] While vaccines are the primary preventive measure, their effectiveness can vary depending on the circulating strains. Antiviral drugs are therefore a critical second line of defense, particularly for treating severe infections and managing pandemics.[2][3]

Currently approved anti-influenza drugs primarily fall into two classes: neuraminidase (NA) inhibitors (e.g., Oseltamivir, Zanamivir) and M2 ion channel blockers (e.g., Amantadine).[2][4][5] However, the emergence of drug-resistant viral strains necessitates a continuous search for novel antiviral agents with different mechanisms of action.[1][3][4] The cis-octahydrocyclopenta[c]pyrrole scaffold, a cyclopentane derivative, has emerged as a promising foundation for the development of new NA inhibitors with potent anti-influenza activity.

Comparative Efficacy Analysis

Compounds derived from the cis-octahydrocyclopenta[c]pyrrole scaffold have demonstrated significant antiviral activity, often comparable or superior to existing first-line treatments like Oseltamivir and Zanamivir.

A key study compared several cyclopentane derivatives (BCX-1812, BCX-1827, BCX-1898, and BCX-1923) with Oseltamivir carboxylate (the active form of Oseltamivir) and Zanamivir in mice infected with an H6N2 influenza A virus.[6] The results, summarized below, highlight the potential of this chemical class.

Table 1: Comparative In Vivo Efficacy of Cyclopentane Derivatives vs. Standard NA Inhibitors [6]

CompoundAdministration RouteDose (mg/kg/day)Protection (%)
BCX-1812 Oral1>50%
Intranasal0.01100%
BCX-1827 Oral1>50%
Intranasal0.01100%
BCX-1923 Oral1>50%
Intranasal0.01100%
Oseltamivir Carboxylate OralNot specifiedReference
Zanamivir IntranasalNot specifiedReference

Data synthesized from Chand et al., Bioorg Med Chem, 2005.[6]

The data clearly indicates that these cyclopentane derivatives exhibit potent antiviral activity.[6] Notably, the intranasal administration route shows extremely high efficacy even at very low doses, suggesting a strong localized effect in the respiratory tract, the primary site of influenza infection.[6] The oral bioavailability and efficacy of compounds like BCX-1812, BCX-1827, and BCX-1923 at a 1 mg/kg/day dose make them particularly promising candidates for further development, as oral administration is generally preferred for patient compliance.[6]

Mechanism of Action: Neuraminidase Inhibition

Like Oseltamivir and Zanamivir, the cis-octahydrocyclopenta[c]pyrrole-based compounds function as neuraminidase inhibitors (NAIs).[2][4]

The Role of Neuraminidase in the Influenza Virus Life Cycle:

  • Attachment & Entry: The virus's hemagglutinin (HA) protein binds to sialic acid receptors on the host cell surface, allowing the virus to enter the cell.[4]

  • Replication: Inside the host cell, the virus replicates its genetic material and produces new viral proteins.[4]

  • Budding & Release: New virus particles (virions) assemble and bud from the host cell membrane. However, the new virions' HA can still bind to the sialic acid on the original host cell, causing them to clump together and preventing their release.[2]

  • NA-Mediated Cleavage: Neuraminidase is a viral enzyme that cleaves these sialic acid residues, freeing the newly formed virions to infect other cells.[2][7]

By blocking the active site of the neuraminidase enzyme, NAIs prevent this final, critical step of viral release.[2][7] This effectively traps the virus on the surface of the infected cell, halting the spread of the infection.[2]

Below is a diagram illustrating the influenza virus life cycle and the point of intervention for neuraminidase inhibitors.

G cluster_host Host Cell cluster_endo Endosome cluster_nuc Nucleus Uncoating Uncoating & Genome Release Replication Viral RNA Replication & mRNA Synthesis Uncoating->Replication vRNA to Nucleus Translation Viral Protein Synthesis Replication->Translation mRNA to Cytoplasm Assembly Virion Assembly Replication->Assembly vRNA to Cytoplasm Translation->Assembly Budding Budding Progeny Virion Assembly->Budding Release 6. Release Budding->Release NA cleaves Sialic Acid Virus Influenza Virus Attachment 1. Attachment (HA binds Sialic Acid) Virus->Attachment Endocytosis 2. Endocytosis Attachment->Endocytosis Enters Cell Endocytosis->Uncoating Infection Infection of New Cells Release->Infection NAI cis-Octahydrocyclopenta[c]pyrrole (Neuraminidase Inhibitor) NAI->Release BLOCKS

Caption: Influenza virus life cycle and NAI mechanism.

Validating Efficacy: Essential Experimental Protocols

To objectively assess and compare the efficacy of novel antiviral compounds, a series of standardized in vitro assays are essential. These protocols form a self-validating system when appropriate controls are included.

Cytopathic Effect (CPE) Reduction Assay

This assay is a foundational method to determine the concentration at which a compound can protect host cells from virus-induced death.[8]

Principle: Influenza virus infection typically causes observable damage and death to cultured cells, a phenomenon known as the cytopathic effect (CPE). An effective antiviral will protect the cells from this damage.

Step-by-Step Protocol: [8]

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate and grow until they form a confluent monolayer. MDCK cells are highly susceptible to influenza infection.

  • Infection: Remove the growth medium and infect the cells with influenza virus at a low multiplicity of infection (MOI) of 0.001 for 1 hour. This low MOI allows for multiple rounds of replication to be observed.

  • Compound Treatment: Remove the virus inoculum. Add fresh, serum-free medium containing serial dilutions of the test compound (e.g., cis-octahydrocyclopenta[c]pyrrole derivatives) and a positive control (e.g., Oseltamivir). Also include a "virus control" (infected, no compound) and a "cell control" (uninfected, no compound).

  • Incubation: Incubate the plate for 3 days at 35°C.

  • Viability Measurement: Assess cell viability using a metabolic assay like the MTT assay. The MTT reagent is converted to a colored formazan product by living cells. The amount of color is proportional to the number of viable cells.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the compound concentration that inhibits the viral CPE by 50% compared to the virus control.

Cytotoxicity Assay (CC50 Determination)

It is crucial to ensure that the antiviral activity observed is not simply due to the compound being toxic to the host cells.

Principle: This assay is run in parallel with the CPE assay but on uninfected cells to determine the concentration at which the compound itself causes cell death.

Step-by-Step Protocol:

  • Cell Seeding: Seed MDCK cells in a 96-well plate as described above.

  • Compound Treatment: Treat the uninfected cells with the same serial dilutions of the test compound.

  • Incubation & Viability: Incubate and measure cell viability using the MTT assay, identical to the CPE assay.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the compound concentration that reduces cell viability by 50% compared to the cell control.

Determining the Selectivity Index (SI)

The Selectivity Index (SI) is a critical measure of a drug's therapeutic window.

Calculation: SI = CC50 / EC50

A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations far below those that are toxic to host cells.

G cluster_exp Experimental Workflow cluster_cpe CPE Reduction Assay (EC50) cluster_cyto Cytotoxicity Assay (CC50) Start Start: Confluent MDCK Cells in 96-well plates Infect Infect with Influenza Virus Start->Infect NoInfect Mock-Infection (No Virus) Start->NoInfect Treat_CPE Treat with Compound Dilutions Infect->Treat_CPE Incubate Incubate 3 Days Treat_CPE->Incubate Treat_Cyto Treat with Compound Dilutions NoInfect->Treat_Cyto Treat_Cyto->Incubate MTT MTT Assay (Measure Viability) Incubate->MTT Calculate Calculate: EC50 & CC50 MTT->Calculate SI Determine Selectivity Index (SI = CC50 / EC50) Calculate->SI

Caption: Workflow for determining antiviral efficacy and safety.

Conclusion and Future Outlook

The available evidence strongly supports the continued investigation of cis-octahydrocyclopenta[c]pyrrole based compounds as potent anti-influenza agents. In vivo studies have demonstrated efficacy that is at least comparable, and potentially superior, to established neuraminidase inhibitors.[6] Their mechanism of action, targeting the highly conserved neuraminidase enzyme, suggests they may have a broad spectrum of activity against various influenza A and B strains.

Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic profiles. Furthermore, testing these compounds against oseltamivir-resistant influenza strains will be crucial to fully define their therapeutic potential in the evolving landscape of antiviral resistance. The robust and reproducible experimental workflows detailed in this guide provide a solid framework for these future validation studies.

References

  • Bio-Protocol. Influenza Virus-cell Fusion Inhibition Assay.[Link]

  • Journal of Visualized Experiments. An In Vitro Microneutralization Assay for Influenza Virus Serology.[Link]

  • YouTube. Hemagglutination Inhibition (HI) Assay to Quantify Influenza Antibodies.[Link]

  • YouTube. ELLA for Influenza Neuraminidase Inhibition Antibody Titers Assessment | Protocol Preview.[Link]

  • Journal of Virology. Influenza Virus Inactivation for Studies of Antigenicity and Phenotypic Neuraminidase Inhibitor Resistance Profiling.[Link]

  • bioRxiv. Cis-aconitate therapy protects against influenza mortality by dual targeting of viral polymerase and ERK/AKT/NF-κB signaling.[Link]

  • Viruses. Development and Effects of Influenza Antiviral Drugs.[Link]

  • World Health Organization. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza.[Link]

  • Canadian Medical Association Journal. The treatment of influenza with antiviral drugs.[Link]

  • Cellular and Molecular Life Sciences. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches.[Link]

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  • Molecules. Broad-Spectrum Activity of Small Molecules Acting against Influenza a Virus: Biological and Computational Studies.[Link]

  • Molecular Therapy. Using clinically approved cyclophosphamide regimens to control the humoral immune response to oncolytic viruses.[Link]

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  • Viruses. Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine.[Link]

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A Comparative Guide to the Structure-Activity Relationships of cis-Octahydrocyclopenta[c]pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The cis-Octahydrocyclopenta[c]pyrrole Scaffold - A Privileged Motif in Modern Medicinal Chemistry

The cis-octahydrocyclopenta[c]pyrrole core, a fused bicyclic system, represents a significant "privileged scaffold" in contemporary drug discovery. Its rigid, three-dimensional architecture provides an excellent platform for the precise spatial arrangement of various pharmacophoric groups, making it an attractive starting point for the design of potent and selective therapeutic agents. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of cis-octahydrocyclopenta[c]pyrrole derivatives across two distinct and promising therapeutic areas: as antiparasitic agents against Toxoplasma gondii and as antagonists of Retinol Binding Protein 4 (RBP4) for the potential treatment of ocular diseases. While the broader class of pyrrolidine-containing molecules has shown promise in oncology, specific SAR data for simple cis-octahydrocyclopenta[c]pyrrole derivatives in this area is less defined in the current literature.[1][2]

This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons of compound performance supported by experimental data and detailed protocols.

I. Antiparasitic Activity: Targeting Toxoplasma gondii Phenylalanine tRNA Synthetase

The inhibition of protein synthesis in parasites is a compelling strategy for developing new anti-infective agents.[3] Researchers have identified the apicomplexan phenylalanine tRNA synthetase (PheRS) as a viable target, as it differs significantly from its mammalian counterpart. A series of bicyclic pyrrolidine derivatives, including the cis-octahydrocyclopenta[c]pyrrole scaffold, have been developed as potent and selective inhibitors of T. gondii PheRS.[3]

Comparative Analysis of Anti-Toxoplasma Activity

The following table summarizes the in vitro inhibitory potency of selected cis-octahydrocyclopenta[c]pyrrole derivatives against T. gondii. The primary endpoint is the half-maximal effective concentration (EC50) and the 90% effective concentration (EC90) in a parasite growth inhibition assay.

Compound IDR1 SubstituentR2 SubstituentT. gondii EC50 (µM)T. gondii EC90 (µM)Key Observations
BRD2108 PhenylPhenyl> 3Not DeterminedParent compound with moderate activity.[3]
mCMY414 CyclohexenylPhenyl0.53 ± 0.041.1 ± 0.02Introduction of an aliphatic group at R1 improves potency.[3]
Analogue A 2-hydroxyphenylPhenyl0.15 ± 0.020.35 ± 0.05Ortho-hydroxyl group on the distal phenyl ring enhances activity.
Analogue B 3-hydroxyphenylPhenyl1.2 ± 0.1> 3Meta-hydroxyl group is less favorable than the ortho-position.
Analogue C 4-hydroxyphenylPhenyl2.5 ± 0.3> 3Para-hydroxyl group further reduces activity.

Data presented is a synthesis of findings from studies on bicyclic pyrrolidine inhibitors of T. gondii PheRS.

Structure-Activity Relationship Insights

The SAR studies of these bicyclic pyrrolidine derivatives reveal several key insights:

  • Core Scaffold: The cis-octahydrocyclopenta[c]pyrrole core effectively mimics the geometry of the parent bicyclic azetidine series, allowing for optimal positioning of key substituents.[3]

  • Aliphatic Substitutions: The introduction of aliphatic groups, such as a cyclohexenyl ring, at the R1 position significantly enhances antiparasitic potency. This modification is also associated with improved ADME (absorption, distribution, metabolism, and excretion) and pharmacokinetic (PK) properties, including better brain exposure.[3]

  • Aromatic Substitutions: For derivatives with a biaryl alkyne extension that fits into the phenylalanine binding site of PheRS, the substitution pattern on the distal phenyl ring is critical. A strong preference for an ortho-hydroxyl group is observed, with meta and para substitutions leading to a decrease in potency.

Experimental Protocol: In Vitro Toxoplasma gondii Growth Inhibition Assay (Luciferase-Based)

This protocol outlines a common method for assessing the efficacy of compounds against intracellular T. gondii growth.

Objective: To determine the EC50 value of a test compound against a luciferase-expressing strain of T. gondii.

Materials:

  • Human foreskin fibroblasts (HFFs) cultured to confluence in 96-well microplates.

  • Luciferase-expressing T. gondii tachyzoites (e.g., RH-luc).

  • Test compounds dissolved in DMSO and serially diluted in culture medium.

  • Culture medium (e.g., DMEM supplemented with 10% fetal bovine serum).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Host Cell Preparation: Seed HFFs in a 96-well plate and culture until a confluent monolayer is formed.

  • Parasite Infection: Aspirate the culture medium from the HFFs and infect with luciferase-expressing T. gondii tachyzoites at a multiplicity of infection (MOI) of 0.5-1.0.

  • Compound Addition: Immediately after infection, add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., pyrimethamine).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, aspirate the medium and lyse the cells. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

G

II. RBP4 Antagonism: A Novel Approach for Ocular Diseases

Retinol Binding Protein 4 (RBP4) is the specific transporter of vitamin A in the bloodstream. Antagonizing RBP4 can reduce the ocular uptake of retinol, which has been implicated in the formation of cytotoxic bisretinoids in the retinal pigment epithelium (RPE). This accumulation is associated with the pathogenesis of dry age-related macular degeneration (AMD) and Stargardt disease. The cis-octahydrocyclopenta[c]pyrrole scaffold has proven to be a valuable framework for the development of potent RBP4 antagonists.[4]

Comparative Analysis of RBP4 Antagonist Activity

The following table presents a comparison of cis-octahydrocyclopenta[c]pyrrole derivatives as RBP4 antagonists, with data from Scintillation Proximity Assay (SPA) for binding affinity and a Homogeneous Time-Resolved Fluorescence (HTRF) assay for functional antagonism of the RBP4-TTR interaction.

Compound IDA-Region Core LinkerB-Region Head GroupC-Region AppendageRBP4 SPA IC50 (nM)RBP4 HTRF IC50 (nM)
Analogue 4 cis-octahydrocyclopenta[c]pyrrole2-(trifluoromethyl)phenylAnthranilic acid72.7294
Analogue 33 cis-octahydrocyclopenta[c]pyrrole2-(trifluoromethyl)phenyl6-methylpyrimidine-4-carboxylic acid12.843.6
Analogue D Bicyclic [3.3.0]-octahydropyrrolo[3,4-c]pyrrole2-(trifluoromethyl)phenyl6-methylpyrimidine-4-carboxylic acid25.685.2

Data synthesized from studies on bicyclic RBP4 antagonists.[4][5]

Structure-Activity Relationship Insights

The development of these RBP4 antagonists has yielded critical SAR information:

  • Core Scaffold Rigidity: The rigid bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core provides a conformationally constrained framework that leads to enhanced RBP4 binding affinity compared to more flexible linkers.[5]

  • Isosteric Replacement of the C-Region: Replacing the anthranilic acid appendage of earlier analogues with a pyrimidine-4-carboxylic acid fragment resulted in a significant improvement in both binding affinity and functional antagonist activity. This highlights the importance of this region for key hydrogen bonding interactions within the RBP4 binding pocket.[4]

  • B-Region Head Group: The 2-(trifluoromethyl)phenyl group is a consistent feature in potent analogues, suggesting it occupies a critical hydrophobic pocket in the RBP4 protein.

Experimental Protocol: RBP4 Scintillation Proximity Assay (SPA)

Objective: To determine the binding affinity (IC50) of test compounds to RBP4.

Materials:

  • Recombinant human RBP4.

  • [3H]-retinol (radioligand).

  • SPA beads (e.g., copper-chelated YSi beads).

  • Assay buffer (e.g., PBS).

  • Test compounds in DMSO.

  • Microplate scintillation counter.

Procedure:

  • Bead-Protein Conjugation: Incubate the SPA beads with His-tagged RBP4 to allow for binding.

  • Assay Setup: In a 96-well plate, add the assay buffer, the RBP4-conjugated SPA beads, and the test compound at various concentrations.

  • Radioligand Addition: Add a fixed concentration of [3H]-retinol to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour) to reach equilibrium.

  • Signal Detection: When [3H]-retinol binds to RBP4 on the SPA bead, it comes into close enough proximity to excite the scintillant within the bead, producing light. This signal is measured using a microplate scintillation counter.

  • Data Analysis: The displacement of [3H]-retinol by the test compound results in a decrease in the scintillation signal. The IC50 value is determined by plotting the signal against the compound concentration.

G

III. Potential in Anticancer Drug Discovery: An Emerging Area

While the pyrrolidine and pyrrole scaffolds are prevalent in a multitude of compounds with demonstrated anticancer activity, specific and quantitative SAR studies focused on the cis-octahydrocyclopenta[c]pyrrole core are not as extensively documented in the current body of literature.[1][2] The broader class of pyrrolidine derivatives has been investigated for various anticancer mechanisms, including the inhibition of protein kinases and the disruption of protein-protein interactions.[1] For instance, spiro-pyrrolidinyl oxindoles have been extensively studied as potent inhibitors of the p53-MDM2 interaction.[3]

The rigid nature of the cis-octahydrocyclopenta[c]pyrrole scaffold suggests its potential as a template for the development of novel anticancer agents. By functionalizing this core with moieties known to interact with cancer-related targets, it may be possible to develop potent and selective inhibitors. Future research in this area would be of significant interest to the drug discovery community.

Conclusion

The cis-octahydrocyclopenta[c]pyrrole scaffold is a versatile and privileged structure in medicinal chemistry. This guide has provided a comparative analysis of its application in two distinct therapeutic areas, highlighting the specific structure-activity relationships that govern its efficacy as an antiparasitic agent and an RBP4 antagonist. The detailed experimental protocols offer a practical resource for researchers in these fields. While its potential in oncology is yet to be fully explored, the foundational knowledge from related pyrrolidine derivatives suggests that the cis-octahydrocyclopenta[c]pyrrole core remains a promising starting point for the design of future therapeutic agents.

References

  • Bicyclic pyrrolidine inhibitors of Toxoplasma gondii phenylalanine t-RNA synthetase with antiparasitic potency in vitro and brain exposure - PubMed Central. Available at: [Link]

  • Octahydrocyclopenta[c]pyrrole derivatives. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - Bohrium. Available at: [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) | Request PDF - ResearchGate. Available at: [Link]

  • Spirooxindoles: Promising scaffolds for anticancer agents - PubMed. Available at: [Link]

  • Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC - PubMed Central. Available at: [Link]

  • Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC - PubMed Central. Available at: [Link]

  • Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - ResearchGate. Available at: [Link]

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A Comparative Guide to the Synthesis of cis-Octahydrocyclopenta[c]pyrrole Hydrochloride for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic incorporation of rigid bicyclic scaffolds is a cornerstone of rational molecular design. Among these, the cis-fused octahydrocyclopenta[c]pyrrole core, also known as cis-3-azabicyclo[3.3.0]octane, has emerged as a privileged structure. Its conformational rigidity and well-defined three-dimensional geometry provide an exceptional platform for the precise spatial orientation of pharmacophoric elements, making it a valuable building block in a range of therapeutic areas. This guide offers an in-depth, comparative analysis of the most prevalent synthetic routes to its hydrochloride salt, providing not just protocols, but the critical insights and experimental rationale necessary for researchers to make informed decisions in their synthetic campaigns.

At a Glance: A Comparative Overview of Synthetic Strategies

The selection of a synthetic pathway to cis-octahydrocyclopenta[c]pyrrole hydrochloride is a multifactorial decision, balancing considerations of yield, scalability, cost, safety, and stereochemical control. The following table provides a high-level comparison of the three primary routes discussed in this guide.

Synthetic RouteKey Starting MaterialsKey Reagents & ConditionsTypical Overall YieldKey AdvantagesKey Disadvantages
Route 1: Reductive Cyclization of a Cyclopentyl Imide cis-Cyclopentane-1,2-dicarboxylic acid or its anhydrideAmmonia, Boron reducing agents (e.g., NaBH₄), Lewis acids (e.g., ZnCl₂)High (85-95%)High yielding, cost-effective reagents, scalable, good stereocontrol.Requires the initial synthesis of the cyclic imide precursor.
Route 2: Catalytic Hydrogenation of a Dinitrile 1,2-Dicyanocyclo-1-penteneH₂, Heterogeneous catalysts (e.g., Rh/C, Pt/C, Raney Ni)Moderate to Good (up to 73%)Atom economical, avoids stoichiometric metal hydrides.Requires high-pressure hydrogenation equipment, catalyst selection is critical for selectivity, potential for side reactions.
Route 3: Multi-step Synthesis from a Maleimide Derivative 2,3-DimethylmaleimideNBS, difunctional cyclizing agents, reducing agentsModerateModular approach allowing for diversification.Long synthetic sequence, moderate overall yield, involves multiple purification steps.

Route 1: Reductive Cyclization of a Cyclopentyl Imide

This approach is arguably the most widely adopted for the large-scale synthesis of this compound, lauded for its high yields and the use of readily available and cost-effective reagents. The core of this strategy lies in the formation of a stable cyclic imide intermediate, which is then exhaustively reduced to the desired bicyclic amine.

The Chemistry Behind the Choice

The synthesis commences with the formation of cis-cyclopentane-1,2-dicarboximide from either the corresponding dicarboxylic acid or anhydride. This is typically achieved by treatment with ammonia or a source thereof, such as ammonium acetate. The subsequent reduction of the imide is the key transformation. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be employed, their hazardous nature and cost often preclude their use in large-scale production.

A more practical and safer alternative involves the use of sodium borohydride in the presence of a Lewis acid promoter, such as zinc chloride[1]. The Lewis acid coordinates to the carbonyl oxygens of the imide, enhancing their electrophilicity and facilitating hydride attack from the borohydride. This concerted activation and reduction pathway allows for a more controlled and efficient process. The cis-stereochemistry of the starting dicarboxylic acid is retained throughout the reaction sequence, leading to the desired cis-fused bicyclic product.

G cluster_0 Route 1: Reductive Cyclization A cis-Cyclopentane-1,2- dicarboxylic Anhydride B cis-Cyclopentane-1,2- dicarboximide A->B NH₃ or (NH₄)₂CO₃ Heat C cis-Octahydrocyclopenta[c]pyrrole B->C 1. NaBH₄, Lewis Acid (e.g., ZnCl₂) 2. H₂O D cis-Octahydrocyclopenta[c]pyrrole Hydrochloride C->D HCl

Caption: Reaction scheme for the synthesis of this compound via reductive cyclization of a cyclopentyl imide.

Detailed Experimental Protocol

Step 1: Synthesis of cis-Cyclopentane-1,2-dicarboximide

  • To a solution of cis-cyclopentane-1,2-dicarboxylic anhydride (1.0 eq) in a suitable solvent such as toluene, add ammonium acetate (1.1 eq).

  • Heat the mixture to reflux and remove water azeotropically using a Dean-Stark apparatus.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, and collect the precipitated product by filtration. Wash with a non-polar solvent (e.g., hexane) and dry under vacuum to yield cis-cyclopentane-1,2-dicarboximide.

Step 2: Reduction of cis-Cyclopentane-1,2-dicarboximide to cis-Octahydrocyclopenta[c]pyrrole

  • In a flame-dried, inert atmosphere (e.g., nitrogen or argon) reactor, suspend sodium borohydride (2.5 eq) and zinc chloride (1.3 eq) in a mixture of anhydrous tetrahydrofuran (THF) and toluene.

  • Heat the suspension to reflux.

  • Slowly add a solution of cis-cyclopentane-1,2-dicarboximide (1.0 eq) in anhydrous THF to the refluxing mixture.

  • Maintain the reaction at reflux overnight, monitoring for completion by TLC or LC-MS.

  • Cool the reaction to room temperature and cautiously quench with water, followed by the addition of aqueous hydrochloric acid to adjust the pH to ~2-3.

  • Separate the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any non-basic impurities.

  • Adjust the pH of the aqueous layer to ~8-9 with a saturated aqueous solution of sodium carbonate.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford cis-octahydrocyclopenta[c]pyrrole as a solid. A reported yield for this step is approximately 91% with a purity of >97% by HPLC[1].

Step 3: Formation of this compound

  • Dissolve the crude cis-octahydrocyclopenta[c]pyrrole in a suitable solvent such as isopropanol or diethyl ether.

  • Slowly add a solution of hydrochloric acid in the same solvent while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield the final product.

Route 2: Catalytic Hydrogenation of 1,2-Dicyanocyclo-1-pentene

This route offers a more atom-economical approach, directly converting a dinitrile precursor to the desired bicyclic amine in a single step. The success of this method hinges on the careful selection of the catalyst and reaction conditions to achieve high conversion and selectivity.

The Chemistry Behind the Choice

The starting material, 1,2-dicyanocyclo-1-pentene, can be prepared from readily available precursors. The key transformation is the catalytic hydrogenation of both the carbon-carbon double bond and the two nitrile groups. This process typically requires a heterogeneous catalyst, such as rhodium on carbon (Rh/C), platinum on carbon (Pt/C), or Raney nickel, under elevated hydrogen pressure and temperature.

The mechanism of catalytic hydrogenation of dinitriles is complex, involving the stepwise reduction of the nitrile groups to imine intermediates, which are then further reduced to amines. The stereochemical outcome of the hydrogenation of the double bond is crucial for establishing the cis-ring fusion. Catalytic hydrogenation of alkenes on a solid catalyst surface generally proceeds via syn-addition of hydrogen atoms to the less sterically hindered face of the double bond. In the case of 1,2-dicyanocyclo-1-pentene, this syn-addition leads to the formation of the cis-fused cyclopentane ring system.

G cluster_1 Route 2: Catalytic Hydrogenation A 1,2-Dicyanocyclo-1-pentene B cis-Octahydrocyclopenta[c]pyrrole A->B H₂ (high pressure) Catalyst (e.g., Rh/C, Pt/C) Solvent, Heat C cis-Octahydrocyclopenta[c]pyrrole Hydrochloride B->C HCl

Caption: Reaction scheme for the synthesis of this compound via catalytic hydrogenation of 1,2-dicyanocyclo-1-pentene.

Detailed Experimental Protocol
  • In a high-pressure autoclave, charge a solution of 1,2-dicyanocyclo-1-pentene (1.0 eq) in a suitable solvent, such as tetrahydrofuran (THF).

  • Add the hydrogenation catalyst (e.g., 5% Rh/C, typically 5-10 mol%).

  • Seal the autoclave and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-80 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80-130 °C) with vigorous stirring.

  • Monitor the reaction progress by monitoring the hydrogen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude cis-octahydrocyclopenta[c]pyrrole. A reported yield for this step is up to 73%[2].

  • The crude product can then be converted to the hydrochloride salt as described in Route 1.

Route 3: Multi-step Synthesis from 2,3-Dimethylmaleimide

This route represents a more classical, linear approach to the target molecule. While generally longer and lower yielding than the previous two methods, it offers a degree of modularity that can be advantageous for the synthesis of substituted analogs.

The Chemistry Behind the Choice

This synthetic strategy begins with the readily available 2,3-dimethylmaleimide. The key steps involve:

  • Halogenation: The methyl groups of the maleimide are first activated by radical halogenation, typically using N-bromosuccinimide (NBS) and a radical initiator, to form 2,3-bis(bromomethyl)maleimide.

  • Cyclization: The resulting dihalide is then reacted with a difunctional nucleophile to construct the cyclopentane ring.

  • Degradation: The imide ring is then degraded to form a 1,3-dioxotetrahydrocyclopenta[c]pyrrole derivative.

  • Reduction: Finally, the carbonyl groups are reduced, and any unsaturation is hydrogenated to yield the desired cis-octahydrocyclopenta[c]pyrrole.

This multi-step approach allows for greater control over the introduction of substituents on the cyclopentane ring by varying the difunctional cyclizing agent. However, the accumulation of yield losses over multiple steps often makes this route less efficient for the synthesis of the parent, unsubstituted compound.

G cluster_2 Route 3: Multi-step Synthesis A 2,3-Dimethylmaleimide B 2,3-Bis(halomethyl)maleimide A->B NBS, Radical Initiator C Fused Cyclopentane Intermediate B->C Difunctional Cyclizing Agent D 1,3-Dioxotetrahydrocyclopenta[c]pyrrole Derivative C->D Degradation E cis-Octahydrocyclopenta[c]pyrrole D->E Reduction/Hydrogenation F cis-Octahydrocyclopenta[c]pyrrole Hydrochloride E->F HCl

Caption: Generalized scheme for the multi-step synthesis of this compound from 2,3-dimethylmaleimide.

Detailed Experimental Protocol (Illustrative)

Due to the complexity and variability of this route, a generalized protocol is provided to illustrate the key transformations.

Step 1: Halogenation of 2,3-Dimethylmaleimide

  • Dissolve 2,3-dimethylmaleimide (1.0 eq) in a suitable solvent like carbon tetrachloride or dichloromethane.

  • Add N-bromosuccinimide (2.2 eq) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate to obtain the crude 2,3-bis(bromomethyl)maleimide.

Subsequent Steps:

The subsequent cyclization, degradation, and reduction steps would be highly dependent on the specific difunctional cyclizing agent used and the desired final product. These steps would typically involve standard organic transformations that can be found in the broader synthetic literature.

Conclusion and Recommendations

For the synthesis of the parent this compound, Route 1 (Reductive Cyclization of a Cyclopentyl Imide) stands out as the most efficient and scalable method. Its high yields, use of inexpensive and safe reagents, and robust stereochemical control make it the preferred choice for both laboratory and industrial-scale production.

Route 2 (Catalytic Hydrogenation of a Dinitrile) is a viable and more atom-economical alternative, particularly if high-pressure hydrogenation equipment is readily available. Careful optimization of the catalyst and reaction conditions is paramount to achieving good yields and selectivity.

Route 3 (Multi-step Synthesis from a Maleimide Derivative) is less practical for the synthesis of the unsubstituted target molecule due to its length and lower overall yield. However, its modularity may be of interest to researchers looking to synthesize a library of substituted analogs for structure-activity relationship studies.

Ultimately, the choice of synthetic route will depend on the specific needs and resources of the research team. This guide has aimed to provide the necessary technical details and scientific rationale to empower researchers to make the most informed decision for their synthetic endeavors.

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A Researcher's Guide to the Biological Evaluation of Novel cis-Octahydrocyclopenta[c]pyrrole Hydrochloride Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological evaluation of novel cis-octahydrocyclopenta[c]pyrrole hydrochloride compounds, a promising scaffold in modern medicinal chemistry.[1][2] The inherent structural rigidity and stereochemical complexity of this bicyclic system offer unique opportunities for designing selective and potent therapeutic agents. Drawing from established principles in drug discovery, this document outlines a phased, data-driven approach to characterize the bioactivity of these novel chemical entities (NCEs), comparing their performance against established benchmarks and elucidating their mechanisms of action.

Phase 1: Foundational In Vitro Screening for Cytotoxicity

The initial step in evaluating any novel compound with therapeutic potential, particularly in oncology, is to determine its cytotoxic profile. This foundational screening provides a rapid assessment of a compound's ability to inhibit cell growth or kill cells, establishing a baseline for its potency and selectivity.[3]

The Rationale for a Multi-Assay, Multi-Cell Line Approach

Relying on a single assay or cell line can be misleading. Different assays measure distinct cellular processes (e.g., metabolic activity vs. membrane integrity), and cancer cell lines exhibit vast molecular and genetic heterogeneity. Therefore, a matrixed approach is essential for robust preliminary data. We recommend using at least two distinct assays across a panel of relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) to assess for cancer-specific cytotoxicity.[3]

Comparative Agents:

  • Positive Control: Doxorubicin, a well-characterized anthracycline antibiotic, is a standard chemotherapeutic agent used across a wide range of cancers.[4][5] Its known potency and mechanism of action provide a reliable benchmark for evaluating novel compounds.[6]

  • Vehicle Control: Typically Dimethyl Sulfoxide (DMSO) at a final concentration below 0.5% (v/v) to avoid solvent-induced toxicity.[7]

Experimental Protocol 1: MTT/XTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT assays are colorimetric methods that serve as indicators of cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[7][8][9] Living cells reduce the tetrazolium salt (MTT or XTT) to a colored formazan product, the amount of which is directly proportional to the number of viable cells.[10] The XTT assay offers the advantage of producing a water-soluble formazan, simplifying the protocol by eliminating the solubilization step required for MTT.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer and non-cancerous cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the novel cis-octahydrocyclopenta[c]pyrrole compounds and the Doxorubicin control in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium.

  • Incubation: Treat the cells for a defined period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • Reagent Addition: Add the MTT or XTT reagent to each well and incubate for 2-4 hours. If using MTT, a solubilization solution (e.g., DMSO or a detergent-based buffer) must be added and mixed thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).

  • Data Analysis: Convert absorbance values to percentage cell viability relative to the vehicle-treated control cells. Plot the percentage viability against the compound concentration (log-transformed) and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of a drug's potency.[7]

Data Summary: Comparative Cytotoxicity (IC₅₀ Values)

The following table presents a hypothetical data set comparing three novel this compound compounds (OCP-1, OCP-2, OCP-3) with the standard chemotherapeutic agent, Doxorubicin.

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HEK293 (Non-Cancerous) IC₅₀ (µM)Selectivity Index (SI) for A549*
OCP-1 15.2 ± 1.88.5 ± 0.9> 100> 11.8
OCP-2 2.1 ± 0.31.2 ± 0.225.6 ± 3.121.3
OCP-3 35.8 ± 4.241.2 ± 5.5> 100> 2.4
Doxorubicin 0.9 ± 0.10.5 ± 0.075.3 ± 0.610.6

*Selectivity Index (SI) is calculated as IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value is desirable, indicating greater selectivity for cancer cells.

Phase 2: Mechanistic Elucidation - How Do the Compounds Work?

Compounds demonstrating potent and selective cytotoxicity in Phase 1 warrant further investigation to understand their mechanism of action. Key questions to address are whether the compounds inhibit cell proliferation (cytostatic) or induce cell death (cytotoxic), and through which specific pathways. Many successful anticancer agents exert their effects by inducing apoptosis (programmed cell death) or causing cell cycle arrest.[11][12][13]

Experimental Workflow: Uncovering the Mechanism

The following diagram illustrates a logical workflow for investigating the mechanism of action of the lead compounds identified from initial screening.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Observed Outcomes Screening In Vitro Cytotoxicity (MTT/XTT Assay) CellCycle Cell Cycle Analysis (Flow Cytometry, PI Staining) Screening->CellCycle Potent Compounds (e.g., OCP-2) Apoptosis Apoptosis Induction Assay (Annexin V/PI or Caspase Activity) Screening->Apoptosis Potent Compounds (e.g., OCP-2) Arrest Cell Cycle Arrest (e.g., G2/M Phase) CellCycle->Arrest Death Programmed Cell Death (Apoptosis) Apoptosis->Death G node_a Initial Library of Novel Compounds node_b In Vitro Screening (Potency & Selectivity) node_a->node_b node_c Mechanistic Studies (Cell Cycle, Apoptosis) node_b->node_c node_d In Vivo Toxicity (MTD, Safety Profile) node_c->node_d node_e Lead Candidate for Efficacy Studies node_d->node_e

Caption: The drug discovery funnel from initial screening to a lead candidate.

Conclusion

The biological evaluation of novel this compound compounds requires a systematic, multi-faceted approach. By progressing from broad in vitro cytotoxicity screening to detailed mechanistic studies and early in vivo safety assessments, researchers can build a comprehensive data package. This guide provides a robust framework and detailed protocols for these critical evaluations. Comparing novel compounds against established agents like Doxorubicin at each stage is essential for contextualizing their performance and identifying candidates with a truly superior therapeutic profile, ultimately paving the way for the development of next-generation therapeutics.

References

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A Comparative Guide to the Analytical Validation of cis-Octahydrocyclopenta[c]pyrrole Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in a Privileged Scaffold

cis-Octahydrocyclopenta[c]pyrrole hydrochloride is a saturated bicyclic amine that represents a quintessential "privileged scaffold" in modern drug discovery.[1] Its rigid, three-dimensional structure provides a unique framework for designing selective and high-affinity ligands for various biological targets.[1] As an Active Pharmaceutical Ingredient (API) or a critical intermediate, its purity is not merely a quality metric; it is a fundamental pillar of safety and efficacy for the final drug product. The presence of impurities, whether they arise from the synthesis, degradation, or storage, can impact a drug's safety, efficacy, and stability.[2]

This guide provides an in-depth comparison of orthogonal analytical techniques for the validation of this compound purity. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures."[3][4][5] Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting and validating analytical methods that ensure the quality and consistency of this vital pharmaceutical building block.

Pillar 1: High-Performance Liquid Chromatography (HPLC) for Assay and Non-Volatile Impurities

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds, making it ideal for the assay of the API and the quantification of related, non-volatile impurities.

The Rationale: Overcoming Detection Challenges

The core challenge in analyzing saturated amines like cis-Octahydrocyclopenta[c]pyrrole is their lack of a significant UV chromophore, rendering direct UV detection insensitive.[6] To overcome this, pre-column derivatization is a powerful strategy.[6][7] This process involves reacting the amine with a reagent to attach a chromophoric or fluorophoric tag, dramatically enhancing detection sensitivity and improving chromatographic separation on common reversed-phase columns.[6] Reagents like o-Phthalaldehyde (OPA), which reacts with primary and secondary amines, are a popular choice for their rapid reaction and the high fluorescence of the resulting derivatives.[6][7]

Experimental Protocol: HPLC-UV with Pre-Column Derivatization

This protocol outlines a validated method for determining the purity of this compound.

  • Preparation of Solutions:

    • Mobile Phase A: 0.05 M Sodium Phosphate buffer, pH 7.5.

    • Mobile Phase B: Acetonitrile.

    • Diluent: Water/Acetonitrile (50:50, v/v).

    • Derivatization Reagent: o-Phthalaldehyde (OPA) solution with 3-mercaptopropionic acid in a borate buffer (pH 9.5).

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in diluent to a final concentration of 1.0 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution.

  • Automated Derivatization and Chromatography:

    • The autosampler is programmed to mix a specific volume of the sample/standard with the OPA reagent and allow a short reaction time (e.g., 2 minutes) before injection.

    • HPLC System: A standard HPLC system with a UV or Fluorescence detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Gradient Elution:

      • 0-15 min: 30% to 70% B

      • 15-20 min: 70% to 90% B

      • 20-22 min: 90% to 30% B

      • 22-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 340 nm or Fluorescence (Excitation: 340 nm, Emission: 455 nm).

  • Calculation: Purity is determined by area percent, or more accurately, against a qualified reference standard.

Workflow for HPLC-Based Purity Assay

HPLC_Workflow prep Sample & Standard Preparation (1.0 mg/mL) deriv Automated Pre-Column Derivatization with OPA prep->deriv Transfer to autosampler inject HPLC Injection deriv->inject Reaction complete sep C18 Reversed-Phase Gradient Separation inject->sep detect UV or Fluorescence Detection sep->detect process Data Processing & Purity Calculation detect->process

Caption: Automated HPLC workflow for purity analysis.

Comparative Performance Data: HPLC Method
Validation ParameterTypical Performance SpecificationRationale / Causality
Specificity Baseline separation from impurities and degradants.The chromatographic method must be able to unambiguously assess the analyte in the presence of components that may be expected to be present.[5]
Linearity (r²) > 0.999Demonstrates a proportional relationship between detector response and analyte concentration over the intended range.
Accuracy (% Recovery) 98.0% - 102.0%Ensures the closeness of the test results to the true value. Assessed by spiking the sample matrix with known amounts of analyte.
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%Measures the degree of scatter between a series of measurements, ensuring the method is reliable and reproducible.[3]
Limit of Quantitation (LOQ) ≤ 0.05% of nominal concentrationThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

Pillar 2: Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

Gas Chromatography (GC) is the gold standard for separating and analyzing volatile compounds.[2] Its primary role in the purity validation of this compound is the quantification of residual solvents from the manufacturing process, which are considered critical impurities.[8][9]

The Rationale: Targeting Volatile Analytes

Pharmaceutical manufacturing often uses organic solvents which must be removed as they do not provide therapeutic benefit and can be harmful.[10] GC is the ideal technique for this analysis because it separates compounds based on their boiling points and interaction with the stationary phase, allowing for the sensitive detection of volatile organic compounds.[2][11] Headspace (HS) sampling is the preferred injection technique, as it introduces only the volatile components from the sample matrix into the GC system, protecting the column and minimizing complex sample preparation.[8]

Experimental Protocol: Headspace GC-FID
  • Preparation of Solutions:

    • Diluent: Dimethyl sulfoxide (DMSO) or another suitable high-boiling solvent.

    • Standard Solution: Prepare a stock solution of all potential residual solvents (e.g., methanol, ethanol, acetone, toluene) in the diluent. Create a working standard at the concentration limit specified by ICH Q3C guidelines.

    • Sample Preparation: Accurately weigh a specific amount of this compound into a headspace vial and dissolve in a known volume of diluent.

  • Headspace and GC Conditions:

    • HS Autosampler:

      • Vial Equilibration Temperature: 80 °C

      • Vial Equilibration Time: 15 min

      • Loop Temperature: 90 °C

      • Transfer Line Temperature: 100 °C

    • GC System: Gas chromatograph with a Flame Ionization Detector (FID).

    • Column: A column designed for residual solvent analysis, such as a DB-624 or equivalent (e.g., 30 m x 0.53 mm, 3.0 µm).

    • Carrier Gas: Nitrogen or Helium.

    • Oven Temperature Program:

      • Initial: 40 °C, hold for 5 min

      • Ramp: 10 °C/min to 240 °C

      • Hold: 5 min at 240 °C

    • Inlet Temperature: 250 °C.

    • Detector Temperature (FID): 260 °C.

  • Analysis: The method is validated for specificity, LOD, and LOQ for each potential solvent. Quantification is performed against the external standard.

Workflow for GC-Based Residual Solvent Analysis

GC_Workflow prep Sample & Standard Prep in Headspace Vials equil Vial Incubation & Equilibration (80°C) prep->equil Load into autosampler inject Automated Headspace Injection equil->inject Volatiles partition into headspace sep GC Capillary Column Separation inject->sep detect Flame Ionization Detection (FID) sep->detect process Data Processing & Quantification detect->process

Caption: Headspace GC workflow for residual solvent analysis.

Comparative Performance Data: GC Method
Validation ParameterTypical Performance SpecificationRationale / Causality
Specificity Baseline resolution of all potential solvents from each other and the diluent peak.Crucial for accurate identification and quantification of each individual solvent impurity.
LOD / LOQ Must be below the reporting thresholds defined in ICH Q3C.The method must be sensitive enough to detect solvents at levels significantly lower than their permitted daily exposure limits.
Accuracy (% Recovery) 80.0% - 120.0%Wider acceptance criteria are common for impurity testing at trace levels.
Precision (% RSD) ≤ 15.0% at the limit concentrationPrecision requirements are less stringent for trace-level impurity analysis compared to an API assay.[10]

Pillar 3: Quantitative NMR (qNMR) as a Primary Analytical Method

Quantitative Nuclear Magnetic Resonance (qNMR) stands apart from chromatographic techniques as it is a primary ratio method.[12] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for a highly accurate purity assessment without the need for an identical reference standard for the analyte.[13]

The Rationale: An Absolute and Orthogonal Approach

While HPLC provides a purity value relative to a reference standard, qNMR can provide an absolute purity value by comparing the analyte signal to that of a certified, high-purity internal standard.[13][14] This makes qNMR an invaluable orthogonal technique to confirm the purity of the API and is particularly powerful for certifying the purity of the reference standard itself.[12][15] For this compound, specific, well-resolved proton signals can be chosen for integration.

Experimental Protocol: ¹H-qNMR with Internal Standard
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same tube. The standard must have signals that do not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆) to completely dissolve both components.

  • NMR Data Acquisition:

    • Spectrometer: High-field NMR spectrometer (≥ 400 MHz).

    • Key Parameter: A long relaxation delay (D1) is critical for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons being integrated (typically D1 ≥ 30 seconds).

    • Pulse Angle: 90° pulse.

    • Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula[13]:

      • Purity (%) = (Iₐ / Iₛₜₐ) * (Nₛₜₐ / Nₐ) * (Mₐ / Mₛₜₐ) * (mₛₜₐ / mₐ) * Pₛₜₐ

      • Where: I = integral, N = number of protons for the signal, M = molar mass, m = mass, P = purity, 'a' = analyte, and 'std' = standard.

Workflow for qNMR-Based Purity Assay

qNMR_Workflow prep Accurate Weighing of Sample & Internal Standard dissolve Dissolution in Deuterated Solvent prep->dissolve acquire NMR Data Acquisition (Long Relaxation Delay) dissolve->acquire Place in spectrometer process Spectrum Processing (Phasing, Baseline, Integration) acquire->process calc Purity Calculation Based on Integral Ratios process->calc

Caption: qNMR workflow for absolute purity determination.

Comparative Performance Data: qNMR Method
Validation ParameterTypical Performance SpecificationRationale / Causality
Specificity Resolution of analyte and standard signals from each other and any impurities.Signal overlap would make accurate integration impossible. The chemical shift provides high specificity.
Linearity (r²) > 0.999Demonstrates the direct proportionality between signal intensity and concentration.
Accuracy High; directly tied to the purity of the certified internal standard.As a primary method, its accuracy is fundamentally linked to the quality of the standard and weighing precision.
Precision (% RSD) ≤ 1.0%With careful sample preparation and optimized acquisition parameters, qNMR is a highly precise technique.[14]
Sensitivity Lower than chromatographic methods. Generally suitable for impurities >0.1%.qNMR is not a trace analysis technique; its strength lies in the accurate assay of the main component.

An Integrated Strategy for Comprehensive Purity Validation

No single analytical method can provide a complete purity profile. A robust validation strategy relies on using orthogonal methods that provide complementary information. The combination of HPLC, GC, and qNMR creates a self-validating system that ensures all potential impurities (non-volatile, volatile, and the overall content of the main component) are accurately assessed.

Integrated_Strategy substance cis-Octahydrocyclopenta[c]pyrrole HCl (API Batch) hplc HPLC-UV/FL substance->hplc gc HS-GC-FID substance->gc qnmr qNMR substance->qnmr res_hplc Assay vs. Ref Std Non-Volatile Impurities hplc->res_hplc res_gc Residual Solvents Volatile Impurities gc->res_gc res_qnmr Absolute Purity Assay Reference Standard Qualification qnmr->res_qnmr final_purity Comprehensive Purity Profile res_hplc->final_purity res_gc->final_purity res_qnmr->final_purity Orthogonal Confirmation

Caption: Integrated analytical strategy for purity validation.

This integrated approach ensures that the reported purity value is comprehensive and trustworthy. HPLC provides the primary assay and related substances profile, GC ensures control over volatile impurities, and qNMR offers an independent, absolute confirmation of the main component's purity, anchoring the entire validation package with authoritative data.

References

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  • HPLC Method for Separation of Amines on BIST B and BIST B+ Columns . SIELC Technologies. [Link]

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A Comparative Guide to the Neuroprotective Effects of cis-Octahydrocyclopenta[c]pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neurodegenerative disease research, the quest for effective neuroprotective agents is paramount. Diseases like Parkinson's and Alzheimer's are characterized by the progressive loss of neurons, leading to devastating cognitive and motor impairments.[1] The development of novel compounds that can inhibit or slow this neuronal death is a critical therapeutic strategy.[2] This guide provides an in-depth assessment of a promising class of heterocyclic compounds: derivatives of the cis-Octahydrocyclopenta[c]pyrrole scaffold and related pyrrole structures. We will explore their mechanisms of action, present the experimental frameworks used to validate their efficacy, and compare their performance against other neuroprotective strategies.

The Scientific Rationale: Targeting Core Pathologies of Neurodegeneration

The therapeutic potential of pyrrole derivatives stems from their ability to counteract several key pathological processes implicated in neuronal cell death.[1] Understanding these mechanisms is fundamental to appreciating the design of both the compounds and the experiments to test them.

  • Oxidative Stress: A primary driver of neurodegeneration is an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses.[3] The brain's high oxygen consumption makes it particularly vulnerable. ROS can damage vital cellular components, including lipids, proteins, and DNA, leading to a destructive cascade known as lipid peroxidation and ultimately, cell death.[1]

  • Neuroinflammation: Chronic inflammation in the brain, often mediated by activated microglial cells, contributes significantly to neuronal damage.[3] A key inflammatory pathway involves the cyclooxygenase-2 (COX-2) enzyme, which is overexpressed in the brains of patients with Parkinson's disease and is responsible for producing pro-inflammatory prostaglandins like PGE2.[1]

  • Apoptosis: This process of programmed cell death is a final common pathway in many neurodegenerative conditions. It is triggered by the cumulative damage from oxidative stress and inflammation, leading to the systematic dismantling and elimination of the neuron.

These interconnected pathways represent prime targets for neuroprotective intervention. The following diagram illustrates the central role of these mechanisms in neurodegeneration and the points at which pyrrole derivatives are hypothesized to act.

G cluster_0 Pathological Triggers cluster_1 Cellular Stress Responses cluster_2 Cellular Outcome cluster_3 Therapeutic Intervention Neurotoxins Neurotoxins (e.g., 6-OHDA) ROS ↑ Reactive Oxygen Species (ROS) Neurotoxins->ROS DiseaseFactors Disease Factors DiseaseFactors->ROS Neuroinflam Neuroinflammation DiseaseFactors->Neuroinflam LipidPerox ↑ Lipid Peroxidation ROS->LipidPerox Apoptosis Apoptosis (Neuronal Cell Death) ROS->Apoptosis LipidPerox->Apoptosis COX2 ↑ COX-2 Expression Neuroinflam->COX2 PGE2 ↑ PGE2 Levels COX2->PGE2 PGE2->Apoptosis Pyrrole Pyrrole Derivatives Pyrrole->ROS Inhibit Pyrrole->LipidPerox Inhibit Pyrrole->COX2 Suppress

Caption: Key pathological pathways in neurodegeneration targeted by pyrrole derivatives.

Experimental Validation: A Framework for Assessing Neuroprotection

To substantiate the neuroprotective claims of novel compounds, a rigorous, multi-step experimental approach is essential. This process begins with in vitro models to establish proof-of-concept and elucidate mechanisms, followed by more complex in vivo studies.

In Vitro Cellular Models: The First Line of Evidence

The choice of a cellular model is critical. For research into Parkinson's disease, PC12 cells (derived from a rat adrenal pheochromocytoma) and SH-SY5Y neuroblastoma cells are frequently used.[1][4] These cells can be differentiated to exhibit characteristics of dopaminergic neurons, the primary cell type lost in Parkinson's.[1] To mimic the disease state, these cells are exposed to a neurotoxin. 6-hydroxydopamine (6-OHDA) is a widely accepted tool for this purpose, as it selectively destroys dopaminergic neurons by inducing massive oxidative stress and mitochondrial dysfunction.[1][3]

The following diagram outlines a standard workflow for the in vitro assessment of neuroprotective compounds.

G cluster_assays Assess Neuroprotective Efficacy start Start: PC12 or SH-SY5Y Cell Culture pretreat Pre-treatment: Incubate with Pyrrole Derivatives (e.g., 24h) start->pretreat toxin Induce Neurotoxicity: Expose to 6-OHDA or H₂O₂ (e.g., 24h) pretreat->toxin endpoint Endpoint Assays toxin->endpoint MTT Cell Viability (MTT) endpoint->MTT ROS_assay ROS Production endpoint->ROS_assay Lipid_assay Lipid Peroxidation endpoint->Lipid_assay Apoptosis_assay Apoptosis (Hoechst/Annexin V) endpoint->Apoptosis_assay Western_blot Protein Expression (COX-2) endpoint->Western_blot

Caption: Standard experimental workflow for in vitro neuroprotection studies.

Detailed Experimental Protocols

The trustworthiness of any claim rests on the robustness of the experimental protocol. Below are step-by-step methodologies for key assays.

Protocol 1: Cell Viability Assessment via MTT Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Plating: Seed PC12 cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium containing the cis-Octahydrocyclopenta[c]pyrrole derivatives at various concentrations (e.g., 0.1, 0.5, 1, 5 µM).[1] Incubate for 24 hours.

  • Neurotoxin Challenge: Add 6-OHDA to a final concentration of 100 µM to all wells except the negative control. Incubate for another 24 hours.[1]

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Protocol 2: Intracellular ROS Measurement

This protocol uses a fluorescent probe (like DCFH-DA) that emits a signal when oxidized by ROS.

  • Cell Culture & Treatment: Follow steps 1-3 from the MTT protocol.

  • Probe Loading: After the neurotoxin challenge, wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Protocol 3: Western Blot for COX-2 Expression

This technique quantifies the amount of a specific protein (COX-2) in the cells.

  • Cell Lysis: After treatment (steps 1-3 from MTT protocol), wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a primary antibody against COX-2 overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control like β-actin.

Comparative Analysis: Pyrrole Derivatives vs. The Field

The true measure of a novel compound is its performance relative to existing or alternative therapeutic strategies.

Head-to-Head: Different 1,5-Diaryl Pyrrole Analogs

Even within the same chemical family, small structural changes can lead to significant differences in biological activity. A study on three 1,5-diaryl pyrrole derivatives (herein designated A, B, and C) in a 6-OHDA-induced neurotoxicity model provides a clear example.[1]

Compound/ParameterProtection vs. 6-OHDA Cytotoxicity[1]Reduction in Lipid Peroxidation[1]Suppression of COX-2 Expression[1]
Compound A Significant at 0.5, 1, and 5 µMRemarkable reduction at 0.5 µMYes
Compound B Significant at 0.1, 0.5, and 1 µMRemarkable reduction at 0.5 µMNo
Compound C Significant at 0.1, 0.5, and 1 µMRemarkable reduction at 0.5 µMYes

Data synthesized from Javid et al. (2023).[1]

Expert Interpretation: The data reveals that all three compounds are effective at protecting PC12 cells from 6-OHDA-induced toxicity and lipid peroxidation.[1] However, a key mechanistic difference emerges: Compounds A and C likely exert part of their effect by suppressing the COX-2 inflammatory pathway, whereas Compound B appears to act through a COX-2-independent mechanism.[1] This highlights that even subtle changes to the phenyl ring substituents can alter the specific biological pathways engaged by the molecule.

Broader Context: Comparison with Other Neuroprotective Agents

To position cis-Octahydrocyclopenta[c]pyrrole and related derivatives in the broader therapeutic landscape, it is useful to compare their primary mechanisms against other classes of neuroprotective agents.

Agent ClassPrimary Mechanism of ActionExample(s)Key AdvantagesKey Limitations
Pyrrole Derivatives Antioxidant, Anti-inflammatory (COX-2 suppression)[1]1,5-diaryl pyrrolesMulti-target action on core pathologies.Primarily preclinical data; in vivo efficacy and BBB penetration need extensive study.
NMDA Antagonists Anti-excitotoxicity (Blocks excessive glutamate signaling)[5]Memantine[2]Clinically approved for Alzheimer's Disease.[5]Primarily symptomatic relief; limited disease-modifying effects.[5][6]
Natural Products Broad-spectrum Antioxidant & Anti-inflammatory[7][8]Curcumin, Resveratrol, Green Tea Extracts[9][10]Generally good safety profile; multiple bioactive compounds.[7]Bioavailability and potency can be low; standardization is a challenge.
Multi-Target Ligands Inhibition of multiple enzymes (e.g., MAO-B, AChE)[11]Pyrrole-based hydrazides[11]Designed to address the complex, multi-factorial nature of AD.[11]Balancing activity at multiple targets can be challenging; potential for off-target effects.

Expert Interpretation: The primary advantage of the pyrrole derivative class is its apparent ability to simultaneously tackle both oxidative stress and neuroinflammation—two foundational pillars of neurodegeneration.[1] This contrasts with agents like Memantine, which targets a more specific downstream event (excitotoxicity).[5] While natural products also offer broad-spectrum activity, synthetic derivatives like the pyrroles can be optimized for potency, selectivity, and pharmacokinetic properties in a way that is not possible with natural extracts.

Future Directions and Conclusion

The evidence strongly suggests that derivatives based on the pyrrole scaffold are a promising avenue for neuroprotective drug discovery. Their demonstrated ability to inhibit lipid peroxidation, reduce ROS, and, in some cases, suppress the COX-2 pathway in cellular models of Parkinson's disease provides a solid foundation for further development.[1]

The critical next steps for advancing cis-Octahydrocyclopenta[c]pyrrole derivatives from the bench to the clinic include:

  • In Vivo Efficacy Studies: Validating the neuroprotective effects in established animal models of Parkinson's and Alzheimer's disease is essential.[12] This will involve behavioral testing to assess functional outcomes and post-mortem histological analysis to confirm neuronal preservation.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial. A key hurdle for any CNS drug is its ability to effectively cross the blood-brain barrier.

  • Toxicity and Safety: Comprehensive toxicology studies are required to ensure the compounds do not have off-target effects that would preclude their use in humans.

  • Structure-Activity Relationship (SAR) Expansion: Synthesizing and testing a broader array of derivatives will help to build a robust SAR model, allowing for the rational design of next-generation compounds with improved potency and safety profiles.

References

  • Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PubMed Central.
  • Lipton, S.A. (2004). Neuroprotective Strategies in Alzheimer's Disease. PubMed Central.
  • Kumar, A., et al. (2023). Neuroprotective Agents in the Management of Alzheimer's Disease. Cureus.
  • Javid, H., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI.
  • Zarghi, A., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. National Institutes of Health.
  • Maurice, T., et al. (2019). Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer's Disease. International Journal of Neuropsychopharmacology.
  • Tewari, D., et al. (2021). Neuroprotective Natural Products for Alzheimer's Disease. PubMed Central.
  • Kim, H.J., et al. (2024). Neuroprotective Effect of Natural Product in Alzheimer's Disease. Journal of Ginseng Research.
  • Javid, H., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. PubMed Central.
  • Liu, Z., et al. (2020). Neuroprotection mediated by natural products and their chemical derivatives. Neural Regeneration Research.
  • Wang, T., et al. (2022). Neuroprotective Strategies for Stroke by Natural Products: Advances and Perspectives. Frontiers in Pharmacology.
  • Yang, T.L. (2003). In Vivo NMR Studies of Neurodegenerative Diseases in Transgenic and Rodent Models. PubMed.

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A Senior Application Scientist's Guide to In Vivo Testing of cis-Octahydrocyclopenta[c]pyrrole Hydrochloride Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The cis-octahydrocyclopenta[c]pyrrole core is a rigid, saturated bicyclic amine that has garnered significant attention in medicinal chemistry as a "privileged scaffold".[1] Its three-dimensional structure provides a unique framework for the precise spatial orientation of pharmacophoric elements, enabling high-affinity and selective interactions with a variety of biological targets.[1] Derivatives of this scaffold have shown promise in diverse therapeutic areas, including neuroprotection, anti-inflammatory, and anti-tumor applications.[2][3] One notable application is in the development of antagonists for Retinol Binding Protein 4 (RBP4), which are being investigated as potential treatments for atrophic age-related macular degeneration and Stargardt disease.[4][5]

However, translating promising in vitro activity into a clinically successful therapeutic requires a rigorous and strategically designed in vivo testing program. This guide provides a comparative framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies for drug candidates based on the cis-octahydrocyclopenta[c]pyrrole hydrochloride scaffold. We will delve into the critical aspects of model selection, comparative efficacy, pharmacokinetics (PK), and safety toxicology, emphasizing the causality behind experimental choices to ensure a self-validating and translatable preclinical data package.

Part 1: Pharmacological Target & Rationale for Model Selection

The first critical step in designing an in vivo program is to have a clear hypothesis about the drug candidate's mechanism of action and therapeutic target. For the purpose of this guide, we will focus on a common application for this scaffold: neuroprotection in the context of neurodegenerative diseases like Alzheimer's or Parkinson's disease .[2][6]

The choice of an animal model is paramount and must be driven by the biological question at hand. A model is not just a biological system to test a compound; it is a tool to test a specific hypothesis. The key is to select a model that recapitulates, at least in part, the human pathophysiology you aim to treat. The failure of many drug candidates can be traced back to poor model selection, with estimates of attrition for Alzheimer's disease programs being as high as 99.6% between 2002 and 2012.[7]

Comparative Analysis of Neurodegenerative Disease Models:

Model TypeSpeciesStrengthsWeaknessesBest For
Genetic Models Mouse, Rat, C. elegans, ZebrafishHigh construct validity; mimics genetic cause of familial diseases (e.g., APP/PS1 mice for AD).[8]May not represent sporadic (most common) forms of the disease.[9] Mice don't naturally develop AD pathology like humans.[9]Testing disease-modifying therapies targeting specific genetic pathways.
Toxin-Induced Models Mouse, RatRapid induction of pathology; high-throughput; good for screening. (e.g., MPTP for Parkinsonism, Scopolamine for cognitive deficit).Acute injury may not reflect chronic neurodegenerative processes. Lacks the full spectrum of human disease pathology.[7]Rapid screening for neuroprotective or symptomatic effects.
Surgical Models Rat, NHPPrecise lesioning of specific brain regions (e.g., 6-OHDA for Parkinsonism).Highly invasive; inflammation from surgery can confound results.Investigating therapies for focal brain injuries or specific neuronal circuit disruptions.
Aging Models Mouse, RatNaturally recapitulates age-related changes, a major risk factor for neurodegeneration.Long study duration; expensive; pathology may be less robust than in induced models.Evaluating preventative therapies or drugs targeting age-related cellular stress.

Causality in Model Selection: Why choose a toxin model over a genetic one for an initial screen? A toxin-induced model like the scopolamine-induced amnesia model provides a rapid and cost-effective method to answer a fundamental question: "Does my compound have a measurable effect on cognitive function in vivo?" A positive result here justifies moving to a more complex, expensive, and lengthy transgenic model (like the 5xFAD mouse for Alzheimer's) that more closely mimics human disease progression. This tiered approach de-risks the development program.

Part 2: Comparative In Vivo Efficacy Protocols

Once a model is selected, the protocol must be designed to be a self-validating system. This requires appropriate controls, defined endpoints, and statistical rigor. Below are two example protocols comparing a novel this compound candidate (let's call it "Candidate-X" ) against a standard-of-care or reference compound.

Protocol 1: Scopolamine-Induced Cognitive Deficit Model (Screening)

Objective: To assess the ability of Candidate-X to reverse acute, cholinergically-mediated cognitive deficits in mice, a common screening model relevant to Alzheimer's disease.

Step-by-Step Methodology:

  • Animal Selection: Male C57BL/6 mice (8-10 weeks old). This strain is widely used for behavioral neuroscience due to its stable learning and memory performance.

  • Acclimation: Acclimate animals for at least 7 days before the experiment.

  • Group Allocation (n=10-12/group):

    • Group 1: Vehicle (Saline) + Vehicle (Saline)

    • Group 2: Vehicle (Saline) + Scopolamine (1 mg/kg, i.p.)

    • Group 3: Donepezil (1 mg/kg, p.o.) + Scopolamine (1 mg/kg, i.p.) - Positive Control

    • Group 4: Candidate-X (10 mg/kg, p.o.) + Scopolamine (1 mg/kg, i.p.)

    • Group 5: Candidate-X (30 mg/kg, p.o.) + Scopolamine (1 mg/kg, i.p.)

  • Dosing Regimen: Administer Candidate-X or Donepezil orally (p.o.) 60 minutes before the behavioral test. Administer Scopolamine intraperitoneally (i.p.) 30 minutes before the test.

  • Behavioral Assessment (Morris Water Maze):

    • Acquisition Phase (4 days): Train mice to find a hidden platform in a pool of opaque water.

    • Probe Trial (Day 5): Remove the platform. Administer compounds as per the dosing regimen. Track the time spent in the target quadrant where the platform used to be.

  • Endpoint Measurement: Primary endpoint is the time spent in the target quadrant during the probe trial. Secondary endpoints can include escape latency and swim speed.

  • Data Analysis: Use one-way ANOVA followed by Dunnett's post-hoc test to compare treated groups to the Scopolamine-only group.

Protocol 2: 5xFAD Transgenic Mouse Model of Alzheimer's Disease (Validation)

Objective: To evaluate the chronic efficacy of Candidate-X in slowing disease progression in a genetically relevant model of Alzheimer's disease.

Step-by-Step Methodology:

  • Animal Selection: 5xFAD transgenic mice and wild-type littermates (3 months old at study start). This model develops amyloid plaques and cognitive deficits progressively.

  • Acclimation & Baseline: Acclimate animals and perform baseline behavioral testing (e.g., Y-maze) to ensure groups are balanced.

  • Group Allocation (n=15/group):

    • Group 1: Wild-Type + Vehicle

    • Group 2: 5xFAD + Vehicle

    • Group 3: 5xFAD + Reference Compound (e.g., an anti-amyloid agent)

    • Group 4: 5xFAD + Candidate-X (30 mg/kg/day, p.o.)

  • Dosing Regimen: Chronic daily oral gavage for 3 months.

  • Behavioral Assessment: Perform behavioral tests (e.g., Y-maze for working memory, Novel Object Recognition for recognition memory) at baseline, 1.5 months, and 3 months.

  • Terminal Procedures: At the end of the study, collect brains for histopathological and biochemical analysis.

  • Endpoint Measurement:

    • Primary: Improvement in cognitive performance (e.g., % spontaneous alternations in Y-maze).

    • Secondary: Reduction in amyloid-beta plaque load (immunohistochemistry), levels of soluble Aβ42 (ELISA), and markers of neuroinflammation (e.g., Iba1, GFAP staining).

  • Data Analysis: Use two-way ANOVA with repeated measures for behavioral data. Use one-way ANOVA for terminal biochemical and histological data.

Part 3: Pharmacokinetics (PK) and Safety Assessment

Efficacy is meaningless if the drug doesn't reach its target at a safe and effective concentration. PK and safety studies are essential components of the in vivo program and are often guided by regulatory requirements.[10][11]

In Vivo Pharmacokinetics Workflow

The goal of early PK studies is to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the candidate.[12] This data is crucial for correlating the observed efficacy with drug exposure and for projecting a human dose.[13]

Typical Rodent PK Study Protocol:

  • Animal Selection: Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling).

  • Group Allocation:

    • Group 1: Candidate-X (2 mg/kg, intravenous bolus)

    • Group 2: Candidate-X (10 mg/kg, oral gavage)

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[14]

  • Bioanalysis: Analyze plasma concentrations of Candidate-X using a validated LC-MS/MS method.

  • Parameter Calculation: Calculate key PK parameters.

Key PK Parameters & Their Importance:

ParameterDescriptionWhy It Matters
Cmax Maximum observed plasma concentration.Relates to potential acute toxicity and target engagement.[14]
Tmax Time to reach Cmax.Indicates the rate of absorption.
AUC Area Under the Curve (total drug exposure).The primary measure of overall drug exposure; often correlates with efficacy.[12]
(Half-life)Time for plasma concentration to decrease by half.Determines dosing frequency.[14]
CL (Clearance)Volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination processes.[12]
Vdss Volume of distribution at steady state.Indicates how widely the drug distributes into tissues versus staying in plasma.
F% (Bioavailability)Fraction of oral dose that reaches systemic circulation.A key parameter for oral drugs; low bioavailability can be a major hurdle.[12]
Safety & Toxicology Assessment

Preclinical safety studies are performed to identify potential target organs for toxicity and to establish a safe starting dose for human clinical trials.[15][16] These studies must often be conducted under Good Laboratory Practice (GLP) regulations.[11][17]

Key In Vivo Safety Studies:

  • Maximum Tolerated Dose (MTD): A dose-escalation study to find the highest dose that does not cause unacceptable toxicity.

  • 7-Day or 28-Day Repeat-Dose Toxicity: Animals are dosed daily for an extended period. This study identifies target organs of toxicity and assesses whether toxic effects are reversible.[18] It involves detailed clinical observations, blood chemistry, hematology, and histopathology of all major organs.

  • Safety Pharmacology Core Battery: Evaluates the effects of the drug candidate on vital functions, including the central nervous system (e.g., functional observational battery), cardiovascular system (e.g., telemetry in conscious animals), and respiratory system.

Part 4: Data Visualization & Workflow Diagrams

Clear visualization of complex data and workflows is essential for communication and decision-making.

Experimental Workflow Diagram

InVivo_Testing_Workflow cluster_0 Phase 1: Screening & PK cluster_1 Phase 2: Validation & Early Safety cluster_2 Phase 3: IND-Enabling Studies InVitro In Vitro Hit (e.g., Target Binding) PK_Screen Rodent IV/PO PK Screen (Fast, Non-GLP) InVitro->PK_Screen Good in vitro potency Efficacy_Screen Acute Efficacy Model (e.g., Scopolamine) PK_Screen->Efficacy_Screen Acceptable PK Profile (F% > 10%, t1/2 > 2h) Chronic_Efficacy Chronic Efficacy Model (e.g., 5xFAD Transgenic) Efficacy_Screen->Chronic_Efficacy Positive Signal MTD Dose Range Finding (Maximum Tolerated Dose) Chronic_Efficacy->MTD Efficacious Dose Identified Tox_7_Day 7-Day Repeat Dose Tox (Non-GLP) MTD->Tox_7_Day Dose Range Set GLP_Tox Pivotal GLP Toxicology (e.g., 28-Day, 2 species) Tox_7_Day->GLP_Tox Clean Safety Profile Safety_Pharm Safety Pharmacology (CNS, CV, Resp) Tox_7_Day->Safety_Pharm IND IND Submission GLP_Tox->IND Safety_Pharm->IND

Caption: A tiered workflow for the in vivo evaluation of a drug candidate.

Hypothetical Signaling Pathway

Signaling_Pathway Candidate_X Candidate-X Receptor Target Receptor (e.g., GPCR) Candidate_X->Receptor Activates Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Pathology Neurotoxic Cascade (e.g., Apoptosis) Kinase_A->Pathology Inhibits TF Transcription Factor (e.g., CREB) Kinase_B->TF Phosphorylates Neuroprotection Neuroprotective Genes (e.g., BDNF) TF->Neuroprotection Upregulates

Caption: Hypothetical neuroprotective signaling pathway for Candidate-X.

Conclusion

The in vivo evaluation of a this compound based drug candidate is a complex, multi-stage process that demands scientific rigor and strategic planning. By employing a tiered approach—starting with rapid screening models and progressing to more complex, disease-relevant validation models—researchers can make data-driven decisions, de-risk their programs, and increase the probability of translational success. The integration of efficacy, pharmacokinetic, and toxicology data within a framework of self-validating experimental designs is the cornerstone of building a compelling case for clinical development.

References

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  • Niziński, P., Szalast, K., Makuch-Kocka, A., Paruch-Nosek, K., Ciechanowska, M., & Plech, T. (2026). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. Molecules. [Link]

  • McGlinchey, E., & Gire, D. H. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience. [Link]

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  • Molecular Diagnostic Services. (n.d.). Preclinical Toxicology. Retrieved January 20, 2026, from [Link]

  • Cioffi, C. L., et al. (2015). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry. [Link]

  • Zhang, D., & Tang, W. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Acta Pharmaceutica Sinica B. [Link]

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  • Liederer, B. M., & Borchardt, R. T. (2006). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Journal of Pharmaceutical Sciences. [Link]

  • Drug Discovery News. (2022, August 2). Patient cells and serum create better Alzheimer's disease models. Retrieved January 20, 2026, from [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. Retrieved January 20, 2026, from [Link]

  • Creative Biolabs. (n.d.). In Vivo PK Studies. Retrieved January 20, 2026, from [Link]

  • Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies. Retrieved January 20, 2026, from [Link]

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  • ResearchGate. (2015). (PDF) Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Octahydrocyclopenta[c]pyrrole derivatives. Retrieved January 20, 2026, from [Link]

  • AHH Chemical Co., LTD. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

  • Sharma, V., et al. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Medicinal Chemistry. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of cis-Octahydrocyclopenta[c]pyrrole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that the lifecycle of a chemical in a research setting extends far beyond its use in an experiment. The final step—disposal—is a critical process that safeguards researchers, the community, and the environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of cis-Octahydrocyclopenta[c]pyrrole hydrochloride. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to foster a culture of deep-seated safety and regulatory compliance in your laboratory.

Core Principle: A Thorough Hazard & Risk Assessment

Before handling any waste, a full understanding of the chemical's intrinsic hazards is paramount. This compound is a heterocyclic amine salt that presents multiple risk factors. It is not merely a benign research byproduct; it is a substance that demands respect and careful handling from synthesis to disposal.

Toxicological Profile: The primary concerns with this compound are its potential for acute toxicity if ingested, inhaled, or absorbed through the skin.[1] It is classified as causing severe skin burns and serious eye damage or irritation.[2][3][4] Furthermore, it may cause respiratory irritation, a common hazard with powdered or crystalline amine compounds.[3][4][5]

Environmental Profile: This chemical is recognized as being harmful to aquatic life, with potentially long-lasting effects.[2] This characteristic strictly prohibits its disposal via sewer systems or general waste streams, as it can disrupt aquatic ecosystems.[6][7] The precautionary statement to "avoid release to the environment" is a mandate rooted in ecological preservation.[1][6][7]

Hazard Summary Table

For quick reference, the key hazard information is summarized below.

Hazard CategoryGHS Classification & StatementsRationale & Implication for Disposal
Acute Toxicity Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[1][8]Requires full Personal Protective Equipment (PPE) during handling and disposal to prevent exposure. All contaminated materials become hazardous waste.
Skin Corrosion/Irritation Causes severe skin burns and eye damage (H314).[2]Mandates the use of chemical-resistant gloves and clothing. Any skin contact must be treated as a serious incident.
Eye Damage/Irritation Causes serious eye damage (H318) / irritation (H319).[3][4][8]Requires tightly sealed safety goggles and/or a face shield.
Respiratory Irritation May cause respiratory irritation (H335).[3][5]All handling of the solid material, especially if it can form dust, must occur in a certified chemical fume hood to prevent inhalation.
Environmental Hazard Harmful to aquatic life with long-lasting effects (H412).[2]Prohibits sewer disposal. Waste must be segregated for specialized treatment to prevent environmental release.

The Disposal Workflow: A Step-by-Step Protocol

This protocol is designed as a self-validating system. Following these steps ensures that safety and compliance are integrated into the process, not treated as an afterthought.

Step 1: Pre-Disposal Preparation & Personal Protective Equipment (PPE)

Before handling the waste container, prepare your workspace and yourself.

  • Designate a Workspace: All waste handling and consolidation should occur within a certified chemical fume hood to contain any dust or aerosols.[6]

  • Assemble PPE: Wear the following mandatory PPE:

    • Eye/Face Protection: Tightly fitting safety goggles with side shields, conforming to NIOSH or EN 166 standards. A full-face shield is recommended if there is a splash risk.[1][6]

    • Hand Protection: Chemical-impermeable gloves (e.g., nitrile), inspected for integrity before each use. Use a proper glove removal technique to avoid skin contact.[1][6]

    • Body Protection: A lab coat is mandatory. For larger quantities, impervious or flame-resistant clothing should be used.[6]

    • Respiratory Protection: If working outside of a fume hood (not recommended) or if exposure limits are exceeded, a full-face respirator with appropriate cartridges is required.[6][9]

Scientist's Note: The selection of PPE is directly dictated by the hazard assessment. Each piece of equipment forms a barrier against a specific route of exposure—inhalation, dermal absorption, or eye contact. This is the foundational layer of your safety.

Step 2: Waste Segregation and Containment

Proper segregation is the cornerstone of responsible chemical waste management.

  • Designate as Hazardous Waste: this compound and any materials contaminated with it must be classified and disposed of as hazardous waste.[7][10]

  • Select an Appropriate Container:

    • Use a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) is a suitable choice.

    • The container must be labeled with a "Hazardous Waste" tag, listing the full chemical name: "this compound."

  • Keep Containers Closed: Except when adding waste, the container must remain tightly sealed.[10]

Scientist's Note: Keeping waste streams separate prevents unintended chemical reactions within the waste container. A sealed, clearly labeled container communicates the hazard to everyone in the lab and to the professionals at the waste disposal facility, ensuring it is handled correctly at every stage.

Step 3: Managing Contaminated Materials

The disposal protocol extends to anything that has come into contact with the chemical.

  • Solid Waste: Dispose of all contaminated disposables (e.g., gloves, weigh boats, pipette tips, bench paper) in the designated solid hazardous waste container.

  • Empty Product Containers: The original container of the chemical is not "empty" until it has been properly decontaminated.

    • Triple Rinse: Rinse the container with a suitable solvent (e.g., water or methanol) at least three times.[6]

    • Collect Rinsate: Crucially, this rinsate is now hazardous waste and must be collected in a designated liquid hazardous waste container. Do not pour the rinsate down the drain. [6]

    • Final Container Disposal: Once triple-rinsed, the container can be punctured to prevent reuse and disposed of according to your institution's policy, which may include recycling or disposal in a sanitary landfill.[6]

Step 4: Final Disposal by a Licensed Professional Service

The final disposition of this chemical requires specialized facilities.

  • Engage a Licensed Service: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) office or a contracted licensed chemical waste disposal company.[5][7]

  • Preferred Disposal Method: The recommended and most environmentally sound method for this type of nitrogen-containing organic compound is controlled incineration in a facility equipped with afterburners and flue gas scrubbers.[5][6] This process ensures the complete destruction of the molecule, preventing its release into the environment.

Emergency Procedures: Spill Management

In the event of a spill during handling or disposal, a swift and correct response is critical.

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Secure the Area: Ensure the area is well-ventilated (if safe to do so) and remove all sources of ignition.[6][9]

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE as described in Step 1.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or silica gel.[7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[1]

Visualization of the Disposal Decision Process

The following diagram illustrates the logical workflow for handling waste generated from this compound.

G start Waste Generated (Solid Residue or Contaminated Item) ppe_check Step 1: Don Full PPE (Goggles, Gloves, Lab Coat) start->ppe_check fume_hood Step 2: Work Inside Certified Fume Hood ppe_check->fume_hood decision Is this the original product container? fume_hood->decision solid_waste Step 3: Place in Labeled Solid Hazardous Waste Container decision->solid_waste No triple_rinse Step 3a: Triple-Rinse Container with Appropriate Solvent decision->triple_rinse Yes storage Step 4: Store Sealed Waste Container in Satellite Accumulation Area solid_waste->storage collect_rinsate Step 3b: Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate puncture_container Step 3c: Puncture and Dispose of Decontaminated Container collect_rinsate->puncture_container puncture_container->storage pickup Step 5: Arrange for Pickup by Licensed Disposal Service storage->pickup

Sources

Navigating the Safe Handling of cis-Octahydrocyclopenta[c]pyrrole Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling cis-Octahydrocyclopenta[c]pyrrole hydrochloride. Moving beyond a simple checklist, this document elucidates the rationale behind each procedural step, ensuring a deep understanding of the necessary precautions from a field-proven perspective.

Understanding the Compound: A Risk-Based Approach

This compound is a chemical compound that requires careful handling due to its potential health hazards. Safety data sheets for similar compounds indicate that it may be harmful if swallowed, comes into contact with skin, or is inhaled.[1][2] Furthermore, it is known to cause skin and serious eye irritation, and may lead to respiratory irritation.[2][3] A thorough understanding of these risks is the foundation for establishing a robust safety protocol.

The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Therefore, our safety strategy is designed to create effective barriers against these pathways and to have clear, actionable plans in the event of an accidental exposure.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first and most critical line of defense. The following recommendations are based on the known hazards of this chemical class.

Essential PPE for Handling this compound
PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]Protects against splashes and airborne particles that can cause serious eye irritation.[2]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[1][4]Prevents skin contact, which can be harmful and cause irritation.[1][2]
Body Protection A lab coat or chemical-resistant apron. Fire/flame resistant and impervious clothing is recommended for larger quantities.[4]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is recommended if handling outside of a fume hood or if dust/aerosols are generated.[1] A full-face respirator should be used if exposure limits are exceeded.[4]Minimizes the risk of inhaling the compound, which can cause respiratory irritation.[2]

Expert Insight: The "right" glove is crucial. Always consult the glove manufacturer's compatibility chart for the specific chemical you are handling. breakthrough times can vary significantly between glove materials.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize risk. The following procedural steps provide a clear guide for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls :

    • Always handle this compound in a well-ventilated area.[4] For optimal safety, a chemical fume hood is strongly recommended.[5]

    • Ensure that a safety shower and eye wash station are readily accessible and have been recently tested.[1]

    • Remove all sources of ignition from the handling area.[4]

  • Donning PPE :

    • Before entering the designated handling area, don your lab coat, followed by safety goggles.

    • Wash and dry your hands thoroughly before putting on your gloves. Inspect gloves for any signs of damage.

  • Handling the Compound :

    • Keep the container tightly closed when not in use to prevent the release of dust or vapors.[6]

    • Avoid the formation of dust and aerosols.[4] If weighing the solid, do so in a fume hood or a ventilated balance enclosure.

    • Use non-sparking tools to prevent ignition sources.[4]

  • Doffing PPE :

    • Remove gloves using the proper technique (without touching the outer surface) to avoid skin contact.[1]

    • Dispose of used gloves in a designated waste container.

    • Remove your lab coat and safety goggles.

    • Wash your hands thoroughly with soap and water after handling the compound.[1][4]

Workflow for Safe Handling

cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Chemical Handling cluster_post Post-Handling & Disposal prep_area Designate Handling Area (Fume Hood Preferred) check_safety Verify Eyewash/Shower Functionality prep_area->check_safety don_coat Don Lab Coat check_safety->don_coat don_goggles Don Safety Goggles don_coat->don_goggles don_gloves Inspect & Don Chemical-Resistant Gloves don_goggles->don_gloves handle Handle Compound in Ventilated Area don_gloves->handle seal Keep Container Sealed When Not in Use handle->seal doff_gloves Doff & Dispose of Gloves handle->doff_gloves dispose_waste Dispose of Chemical Waste (See Disposal Plan) seal->dispose_waste doff_ppe Doff Remaining PPE doff_gloves->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: A Rapid Response Plan

In the event of an accidental exposure, immediate and correct action is critical.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse.[1][4] If skin irritation occurs, seek medical advice.[2]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][4]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.

  • Chemical Waste : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Do not discharge into sewer systems or the environment.[4]

  • Contaminated Packaging : Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[4]

Trustworthiness through Verification: Always consult your institution's environmental health and safety (EHS) department for specific disposal guidelines, as local regulations may vary.

By adhering to these scientifically grounded safety protocols, you can confidently handle this compound while ensuring the well-being of yourself and your colleagues, thereby fostering a culture of safety and excellence in your laboratory.

References

  • Octahydrocyclopenta[C]Pyrrole Hydrochloride. (n.d.). Retrieved from [Link]

  • MSDS of octahydrocyclopenta[c]pyrrole - Capot Chemical. (2010, December 28). Retrieved from [Link]

  • Cyclopenta(c)pyrrole, octahydro-, cis-. (n.d.). PubChem. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.